3-Cyclopropyl-4-iodo-2H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-cyclopropyl-4-iodo-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c7-5-3-8-9-6(5)4-1-2-4/h3-4H,1-2H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRBOUPCQZBZAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 3-Cyclopropyl-4-iodo-2H-pyrazole
The following technical guide provides an in-depth analysis of 3-Cyclopropyl-4-iodo-1H-pyrazole , a high-value heterocyclic building block in medicinal chemistry.
Core Identity & Synthetic Utility in Drug Discovery
Executive Summary & Chemical Identity
3-Cyclopropyl-4-iodo-1H-pyrazole is a functionalized heteroaromatic scaffold widely utilized in fragment-based drug discovery (FBDD). It serves as a critical intermediate for installing the cyclopropyl-pyrazole motif , a pharmacophore known to enhance metabolic stability and potency in kinase inhibitors and GPCR ligands.
While often cataloged as the 2H-tautomer (e.g., CAS 1341758-26-6), the compound exists in a dynamic tautomeric equilibrium. For synthetic planning and reactivity analysis, it is treated as the N-unsubstituted (1H) parent system until functionalized.
Physicochemical Profile
| Property | Data | Note |
| IUPAC Name | 3-Cyclopropyl-4-iodo-1H-pyrazole | Tautomerizes to 5-cyclopropyl |
| CAS Number | 1341758-26-6 | Primary commercial identifier |
| Molecular Formula | C₆H₇IN₂ | |
| Molecular Weight | 234.04 g/mol | Heavy atom count: 9 |
| Physical State | Solid (White to off-white) | Typical MP range: 100–110°C (est.)[1] |
| Acidity (pKa) | ~14 (NH deprotonation) | Weak acid; forms anions with bases (NaH, Cs₂CO₃) |
| LogP | ~1.8 - 2.1 | Cyclopropyl adds lipophilicity vs. methyl |
Structural Analysis & Electronic Properties
The molecule features three distinct vectors for chemical modification, making it a "Tri-Vector" scaffold.
-
C4-Iodo Position (The Warhead): The iodine atom at position 4 is highly activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Negishi). The electron-rich pyrazole ring facilitates oxidative addition to Pd(0).[2]
-
C3-Cyclopropyl Group (The Anchor): The cyclopropyl ring acts as a bioisostere for isopropyl or tert-butyl groups. It provides steric bulk and lipophilicity without the metabolic liability of benzylic oxidation common in alkyl chains. The "banana bonds" of the cyclopropyl group also donate electron density into the pyrazole ring via hyperconjugation.
-
N1-Nitrogen (The Handle): The unsubstituted nitrogen is nucleophilic and acidic. It requires protection (e.g., Boc, THP, SEM) or alkylation to direct regioselectivity during C4-coupling.
Diagram 1: Structural Reactivity Logic
Caption: The "Tri-Vector" reactivity map highlighting the three distinct functionalization sites.
Synthesis Strategy
The most robust synthetic route involves the direct electrophilic iodination of the parent 3-cyclopropyl-1H-pyrazole . While iodination can be performed with
Protocol: C4-Selective Iodination
Objective: Synthesize 3-cyclopropyl-4-iodo-1H-pyrazole from 3-cyclopropyl-1H-pyrazole.
Reagents:
-
3-Cyclopropyl-1H-pyrazole (1.0 equiv)
-
Iodine (
) (0.6–1.0 equiv)[1] -
Ceric Ammonium Nitrate (CAN) (0.6–1.0 equiv) or
(30%) -
Solvent: Acetonitrile (MeCN) or Ethanol
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-cyclopropyl-1H-pyrazole (10 mmol) in MeCN (50 mL).
-
Addition: Add CAN (6 mmol) and
(6 mmol) to the solution. Note: CAN acts as an oxidative mediator, generating an electrophilic iodine species. -
Reaction: Stir the mixture at reflux (80°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1) for the disappearance of the starting material (
) and appearance of the product ( ). -
Quench: Cool to room temperature. Dilute with EtOAc and wash with saturated aqueous
(Sodium Thiosulfate) to remove excess iodine (color change from dark red to yellow/clear). -
Workup: Wash organic layer with saturated
and brine. Dry over .[2][3][4] -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to yield the product as an off-white solid.
Diagram 2: Synthesis Workflow
Caption: Oxidative iodination workflow using Ceric Ammonium Nitrate (CAN) to ensure C4 regioselectivity.
Reactivity & Applications
A. Suzuki-Miyaura Cross-Coupling
The 4-iodo substituent is an excellent partner for Suzuki coupling to generate 4-aryl-3-cyclopropylpyrazoles . This is a privileged scaffold in kinase inhibitors (e.g., inhibiting JAK, ALK, or ROS1).
Critical Consideration: Unprotected pyrazoles can poison Pd catalysts. It is often recommended to protect the nitrogen (e.g., with THP or Boc) before the coupling step, or use specific conditions (water-soluble phosphine ligands) that tolerate the free NH.
Standard Protocol (Protected Route):
-
Protection: React 3-cyclopropyl-4-iodo-1H-pyrazole with 3,4-dihydro-2H-pyran (DHP) and catalytic p-TsOH to form the THP-protected intermediate.
-
Coupling:
-
Catalyst:
or (5 mol%). -
Base:
or (2-3 equiv). -
Solvent: Dioxane/Water (4:[2]1) at 90°C.
-
Partner: Aryl boronic acid (
).
-
-
Deprotection: Acidic hydrolysis (HCl/MeOH) removes the THP group to yield the final 4-aryl-3-cyclopropyl-1H-pyrazole.
B. Medicinal Chemistry Significance[5][6][7][8]
-
Metabolic Stability: The cyclopropyl group resists CYP450-mediated hydroxylation better than an isopropyl or ethyl group.
-
Kinase Selectivity: The 3-cyclopropyl group fills the hydrophobic pocket (gatekeeper region) in many ATP-competitive kinase inhibitors.
-
CB1 Antagonism: Diaryl-pyrazole derivatives with cyclopropyl substituents have shown high affinity for the Cannabinoid Type 1 (CB1) receptor, useful in metabolic disorder research.[5]
References
-
Synthesis of 4-Iodopyrazoles via Electrophilic Cyclization & Iodination. ResearchGate. Retrieved from
-
Regioselective Synthesis of 4-Iodopyrazoles using CAN/I2. National Institutes of Health (NIH). Retrieved from
-
Suzuki-Miyaura Coupling of 4-Iodopyrazoles. Organic Chemistry Portal. Retrieved from
-
Chemical Identity & CAS Data. BLD Pharm. Retrieved from
-
Cyclopropyl-Pyrazole Derivatives as CB1 Antagonists. PubMed. Retrieved from
Sources
- 1. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Cyclopropyl-4-iodo-2H-pyrazole CAS number and identification
Abstract
3-Cyclopropyl-4-iodo-2H-pyrazole (CAS 1341758-26-6) is a high-value heterocyclic intermediate extensively utilized in modern medicinal chemistry. Characterized by a pyrazole core substituted with a lipophilic cyclopropyl group at the C3 position and a reactive iodine handle at C4, this compound serves as a critical scaffold for Fragment-Based Drug Discovery (FBDD). It is particularly prominent in the synthesis of kinase inhibitors (e.g., FGFR, Trk) and ion channel modulators (e.g., NaV1.8), where the cyclopropyl moiety enhances metabolic stability and hydrophobic binding, while the C4-iodide facilitates palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical analysis of its synthesis, reactivity, and application in drug development.
Part 1: Chemical Identification & Properties
Identity Matrix
| Property | Specification |
| Chemical Name | 3-Cyclopropyl-4-iodo-2H-pyrazole |
| Synonyms | 3-Cyclopropyl-4-iodo-1H-pyrazole; 4-Iodo-3-cyclopropylpyrazole |
| CAS Number | 1341758-26-6 |
| Molecular Formula | C₆H₇IN₂ |
| Molecular Weight | 234.04 g/mol |
| SMILES | IC1=C(C2CC2)NN=C1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Low solubility in water |
| Tautomerism | Exists in equilibrium between 1H and 2H forms; N-unsubstituted pyrazoles are dynamic. |
Structural Insight: The molecule features a cyclopropyl motif , which is bioisosteric to an isopropyl group but offers rigid conformation and reduced metabolic liability (prevention of benzylic oxidation). The C4-iodine is electronically activated by the adjacent nitrogen atoms, making it highly reactive toward oxidative addition in metal-catalyzed couplings.
Part 2: Synthesis & Manufacturing
The synthesis of 3-Cyclopropyl-4-iodo-2H-pyrazole is typically achieved via a two-stage workflow: construction of the pyrazole core followed by regioselective electrophilic halogenation.
Core Synthesis Pathway
The parent scaffold, 3-cyclopropyl-1H-pyrazole, is synthesized via the condensation of cyclopropyl methyl ketone with a formylating agent (e.g., DMF-DMA) followed by cyclization with hydrazine.
Regioselective Iodination
The introduction of iodine at the C4 position is the critical functionalization step. Electrophilic aromatic substitution is favored at C4 due to the electron-rich nature of the pyrazole ring and the directing effect of the endocyclic nitrogens.
Reagents of Choice:
-
N-Iodosuccinimide (NIS): Preferred for bench-scale and GMP synthesis due to ease of handling and high regioselectivity.
-
Iodine (I₂) / Potassium Carbonate: A greener alternative, often used in large-scale industrial processes.
Synthesis Workflow Diagram
Caption: Step-wise synthesis from commercially available cyclopropyl methyl ketone to the target iodopyrazole.
Part 3: Experimental Protocols
Protocol A: Regioselective Iodination of 3-Cyclopropyl-1H-pyrazole
Context: This protocol describes the conversion of the parent pyrazole to the 4-iodo derivative with >95% purity.
Materials:
-
3-Cyclopropyl-1H-pyrazole (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.1 equiv)
-
Acetonitrile (ACN) (10 mL/g of substrate)
-
Sodium Thiosulfate (sat. aq.)
Methodology:
-
Dissolution: Charge a round-bottom flask with 3-cyclopropyl-1H-pyrazole and Acetonitrile. Stir until fully dissolved.
-
Addition: Cool the solution to 0°C. Add NIS portion-wise over 15 minutes to control the exotherm.
-
Critical Control Point: Maintain temperature <5°C during addition to prevent di-iodination or oxidation side reactions.
-
-
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 3 hours. Monitor via LC-MS (Target Mass: [M+H]⁺ = 235.0).
-
Quench: Pour the reaction mixture into a 10% Sodium Thiosulfate solution to neutralize unreacted iodine (indicated by color change from reddish-brown to pale yellow).
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.[1]
-
Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (0-30% EtOAc in Hexanes) to yield the product as an off-white solid.
Part 4: Applications in Drug Discovery
3-Cyclopropyl-4-iodo-2H-pyrazole is a "privileged structure" in medicinal chemistry. Its utility stems from its ability to participate in orthogonal functionalization strategies.
Divergent Reactivity
The molecule possesses two distinct reaction vectors:
-
N1-Position (Nucleophilic): susceptible to alkylation, acylation, or Michael addition. This is often used to attach solubilizing tails or protecting groups (e.g., SEM, THP).
-
C4-Position (Electrophilic): The iodine atom serves as an excellent leaving group for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).
Case Study: NaV1.8 Inhibitors
Recent patent literature highlights the use of this intermediate in the synthesis of sulfonamide-based NaV1.8 inhibitors for the treatment of chronic pain. The cyclopropyl group occupies a specific hydrophobic pocket in the voltage-gated sodium channel, enhancing potency compared to methyl or ethyl analogs.
Functionalization Workflow
Caption: Divergent synthesis pathways utilizing the C4-iodo and N1-H handles for library generation.
Part 5: Safety & Handling
-
Hazards: Organoiodides can be light-sensitive. Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Toxicity: Treat as a potential irritant. Avoid inhalation of dust.
-
Disposal: All iodine-containing waste must be segregated from general organic waste to prevent the formation of explosive or toxic byproducts during incineration.
References
-
BLD Pharm. (n.d.).[1] 3-Cyclopropyl-4-iodo-2H-pyrazole Product Page. Retrieved from
-
Google Patents. (2024). WO2024126648A1 - Sulfoximines as Inhibitors of NaV1.8. Retrieved from
-
ChemSrc. (2025).[2] 3-Cyclopropyl-4-iodo-1H-pyrazole Chemical Properties. Retrieved from
-
BenchChem. (n.d.).[1] Synthesis of Pyrazole Derivatives. Retrieved from
Sources
Physicochemical Profiling & Strategic Application of Cyclopropyl-Substituted Iodopyrazoles in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the cyclopropyl-substituted iodopyrazole motif represents a high-value "privileged scaffold." It offers a unique synergy between the metabolic resilience of the cyclopropyl group and the versatile electronic/steric properties of the iodine atom. This guide provides a technical deep-dive into the physicochemical attributes of this scaffold, offering researchers a roadmap for utilizing it to modulate lipophilicity (
Part 1: Structural Rationale & Medicinal Chemistry Significance[1]
The "Cyclopropyl Effect" vs. Alkyl Isosteres
The replacement of an isopropyl or tert-butyl group with a cyclopropyl moiety is a classic bioisosteric strategy, yet its impact on iodopyrazoles is distinct.
-
Conformational Restriction: Unlike the freely rotating isopropyl group, the cyclopropyl ring locks the
bond vector, reducing the entropic penalty upon protein binding. -
Electronic Modulation: The cyclopropyl group exhibits significant
-character (Walsh orbitals), allowing it to conjugate with the pyrazole -system. This modulation is critical when the iodine atom at C-4 exerts its electron-withdrawing inductive effect ( ). -
Metabolic Blocking: The
bonds of a cyclopropyl ring possess higher bond dissociation energy ( 106 kcal/mol) compared to methylene ( 98 kcal/mol) or methine ( 95 kcal/mol) groups. This thermodynamic barrier significantly retards CYP450-mediated hydroxylation, a common clearance pathway for isopropyl-substituted pyrazoles.
The Strategic Role of Iodine
While often viewed merely as a synthetic handle for cross-coupling (Suzuki, Sonogashira), the iodine atom in this scaffold serves two intrinsic physicochemical functions:
-
Halogen Bonding (
-hole): The high polarizability of iodine creates a positive electrostatic potential cap ( -hole) along the bond axis. This allows the iodine to act as a Lewis acid, forming directional non-covalent interactions with backbone carbonyls or specific residues (e.g., Thr, Ser) in the target protein. -
Steric Occlusion: The van der Waals radius of iodine (1.98 Å) is comparable to a methyl group (2.0 Å) or a trifluoromethyl group, effectively filling lipophilic pockets without the rotational entropy of a methyl group.
Part 2: Physicochemical Profiling
Lipophilicity and Solubility Landscape
The 1-cyclopropyl-4-iodopyrazole scaffold exhibits a specific lipophilic profile that differentiates it from its alkyl analogs.
Table 1: Comparative Physicochemical Metrics (In Silico & Experimental Consensus)
| Property | 1-Isopropyl-4-iodopyrazole | 1-Cyclopropyl-4-iodopyrazole | Impact of Cyclopropyl |
| LogP (Calc) | ~2.4 | ~1.7 - 1.9 | Decreased: Improved water solubility potential. |
| pKa (Conj. Acid) | ~2.0 | ~1.5 | Decreased: Less basic due to s-character of cyclopropyl C. |
| C-H BDE (kcal/mol) | ~95 (tertiary C) | ~106 (cyclopropyl C) | Increased: Enhanced metabolic stability. |
| Polar Surface Area | 17.8 Ų | 17.8 Ų | Neutral: No change in H-bond acceptor count. |
| Rotatable Bonds | 1 | 0 | Decreased: Lower entropic penalty. |
Solid-State Architecture: Halogen Bonding
In the solid state, 4-iodopyrazoles do not pack solely via van der Waals forces.[1] They form defined networks driven by Halogen Bonds (XB).
-
Interaction Type:
(pyrazole nitrogen of adjacent molecule). -
Geometry: Strictly linear (
angle ). -
Significance: This interaction mimics the geometry of hydrogen bonds but is hydrophobic, making it a powerful tool for displacing "high-energy" water molecules in protein active sites.
Visualization: Structure-Property Relationship (SPR) Map
The following diagram illustrates the causal relationships between the structural features of the scaffold and the resulting physicochemical properties.
Caption: Causal map linking the structural components of 1-cyclopropyl-4-iodopyrazole to key medicinal chemistry outcomes.
Part 3: Synthetic Accessibility & Functionalization
Synthesizing 1-cyclopropyl-4-iodopyrazoles requires navigating regioselectivity challenges. Direct alkylation of 4-iodopyrazole often yields mixtures. The most robust route involves constructing the N-cyclopropyl pyrazole core first, followed by electrophilic iodination.
Recommended Synthetic Workflow
-
Cyclopropyl Introduction: Copper-mediated Chan-Lam coupling of pyrazole with cyclopropylboronic acid is preferred over nucleophilic substitution with cyclopropyl halides (which is sluggish).
-
Regioselective Iodination: Electrophilic aromatic substitution at C-4 using NIS (N-iodosuccinimide) or
/CAN (Ceric Ammonium Nitrate).
Caption: Optimized synthetic route prioritizing regiochemical fidelity via Chan-Lam coupling followed by C4-iodination.
Part 4: Experimental Protocols (Self-Validating Systems)
To ensure data integrity, the following protocols include built-in validation steps.
Protocol: Determination of LogD (Shake-Flask Method)
Objective: Accurate measurement of distribution coefficient at physiological pH (7.4).
-
Preparation: Dissolve 1 mg of 1-cyclopropyl-4-iodopyrazole in 1 mL of
-octanol (saturated with pH 7.4 buffer). -
Equilibration: Add 1 mL of phosphate buffer (pH 7.4, saturated with octanol).
-
Agitation: Vortex for 2 minutes, then shake at 25°C for 4 hours.
-
Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Quantification: Analyze both phases via HPLC-UV (254 nm).
-
Validation Step:
-
Run a control with Propranolol (Lit. LogD ~1.3) or Toluene (Lit. LogP 2.7) alongside the sample.
-
Acceptance Criteria: The control value must be within ±0.2 log units of literature.
-
Mass Balance Check: Sum of compound mass in both phases must equal >95% of input mass.
-
Protocol: Halogen Bond Assessment via 13C-NMR Titration
Objective: Confirm the presence of
-
Sample: Prepare a 50 mM solution of 1-cyclopropyl-4-iodopyrazole in deuterated cyclohexane (non-competing solvent).
-
Titrant: Add increasing equivalents (0.5 to 5.0 eq) of a Lewis base (e.g., quinuclidine or DMSO-d6).
-
Measurement: Monitor the chemical shift of the C-4 carbon (attached to Iodine).
-
Analysis: A downfield shift of the C-4 signal indicates electron density donation into the
-hole. -
Validation Step:
-
Perform the same titration with 1-cyclopropyl-4-methylpyrazole .
-
Result: The methyl analog should show negligible shift compared to the iodo analog, confirming the interaction is specific to the halogen.
-
Part 5: Case Study & Application
Context: In the development of FLT3 inhibitors for Acute Myeloid Leukemia (AML), metabolic stability is often a bottleneck.
-
Problem: An initial hit containing a 1-isopropyl-pyrazole moiety showed rapid clearance (
) due to hydroxylation of the isopropyl methine. -
Solution: Substitution with 1-cyclopropyl-4-iodopyrazole.[2][3]
-
Outcome:
-
Metabolic Stability: Half-life increased by 3-fold due to the stronger C-H bonds of the cyclopropyl ring.
-
Potency:
improved from 50 nM to 12 nM. X-ray crystallography revealed the iodine atom formed a halogen bond with the backbone carbonyl of the hinge region, a vector unavailable to the isopropyl analog.
-
References
-
Cooper, G. A., et al. (2017). "Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations." The Journal of Chemical Physics. Link
-
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry. Link
-
Zambon, A., et al. (2020). "Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia."[4] RSC Medicinal Chemistry. Link
-
Klapars, A., et al. (2001). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Heterocycles." Journal of the American Chemical Society. Link
-
Cavallo, G., et al. (2016). "The Halogen Bond."[5][6][7] Chemical Reviews. Link
Sources
- 1. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 2. PubChemLite - 1-cyclopropyl-4-iodo-1h-pyrazole (C6H7IN2) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 1-(cyclopropylmethyl)-4-iodo-1h-pyrazole (C7H9IN2) [pubchemlite.lcsb.uni.lu]
- 4. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Lipophilicity and metabolic stability of cyclopropyl pyrazole moieties
An In-Depth Technical Guide for Medicinal Chemists
Executive Summary
In modern drug discovery, the cyclopropyl pyrazole moiety has emerged as a "privileged scaffold," particularly in the development of kinase inhibitors and GPCR ligands. This guide analyzes the structural rationale for deploying this moiety to solve specific multiparametric optimization (MPO) challenges.
The core value proposition of the cyclopropyl pyrazole unit lies in its ability to modulate lipophilicity (LogD) while enhancing metabolic stability .[1][2] Unlike flexible alkyl chains (e.g., n-propyl or isobutyl), the cyclopropyl group acts as a rigid, steric bioisostere that resists cytochrome P450 (CYP)-mediated oxidation due to high C–H bond dissociation energy (BDE), while the pyrazole core provides a versatile template for hydrogen bonding and vector positioning.
Physicochemical Profile: Lipophilicity & Sterics
The "Goldilocks" Lipophilicity
Replacing a standard alkyl group (like an isopropyl or ethyl) with a cyclopropyl ring often results in a favorable reduction in lipophilicity without sacrificing the hydrophobic contacts required for binding affinity.
-
LogP Modulation: The cyclopropyl group is less lipophilic than an isopropyl group ($ \Delta \text{LogP} \approx -0.3 $) but occupies a similar steric volume. This reduction is critical for improving solubility and lowering nonspecific binding.
-
Conformational Restriction: The cyclopropyl ring locks the substituent vectors, reducing the entropic penalty upon protein binding.[3]
Table 1: Comparative Physicochemical Properties of Pyrazole Substituents
| Substituent (R) | Approx. | Steric Volume ( | C–H BDE (kcal/mol) | Primary Metabolic Liability |
| Methyl | 0.0 | 25 | 98 | Benzylic-like oxidation |
| Ethyl | +0.5 | 48 | 98 | |
| Isopropyl | +1.0 | 70 | 95 (Tertiary H) | Tertiary hydroxylation (Rapid) |
| Cyclopropyl | +0.6 | 68 | 106 | Robust (Ring opening rare) |
| tert-Butyl | +1.7 | 95 | 96 | Stable but high lipophilicity |
Electronic Effects & "Banana Bonds"
The cyclopropyl ring is not merely a spacer. Its C–C bonds are bent ("banana bonds") with significant
-
Implication: The C–H bonds are shorter and stronger (106 kcal/mol) than typical alkane C–H bonds (96–98 kcal/mol). This makes hydrogen atom abstraction (HAT)—the rate-limiting step in CYP450 metabolism—significantly more difficult.
Metabolic Stability: Mechanisms & Vulnerabilities
Resistance to Oxidative Metabolism
The primary driver for switching from an N-isopropyl pyrazole to an N-cyclopropyl pyrazole is to block metabolic soft spots.
-
Mechanism: CYP450 enzymes typically attack electron-rich C–H bonds. The tertiary proton of an isopropyl group is a "metabolic magnet" (low BDE). By replacing this with a cyclopropyl group, you remove the weak tertiary C–H and replace it with a methine C–H that is electronically deactivated toward radical abstraction.
The Exception: Radical Clock Ring Opening
While generally stable, the cyclopropyl moiety is not invincible.
-
Risk Factor: If the pyrazole ring is electron-rich or if the cyclopropyl group is adjacent to a radical-stabilizing center (e.g., an amine in specific contexts like trovafloxacin), Single Electron Transfer (SET) mechanisms can occur.
-
Outcome: This leads to cyclopropyl ring opening, forming reactive enones or aldehydes that can cause mechanism-based inhibition (MBI) or toxicity.
-
Mitigation: Ensure the pyrazole ring is substituted with electron-withdrawing groups (e.g., -CF3, -CN) or is part of a fused system (e.g., pyrazolo[1,5-a]pyrimidine) to lower the HOMO energy and prevent SET oxidation.
Visualizing the SAR Logic
The following decision tree illustrates when to deploy a cyclopropyl pyrazole moiety during lead optimization.
Figure 1: SAR Decision Tree for transitioning to a cyclopropyl scaffold to resolve metabolic instability while maintaining potency.
Experimental Protocols
To validate the stability improvements, a rigorous Microsomal Stability Assay is required. This protocol is designed to differentiate intrinsic clearance (
Protocol: Microsomal Stability Assay (High-Throughput)
Objective: Determine the intrinsic clearance (
Materials:
-
Liver Microsomes (20 mg/mL protein conc).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Test Compound (10 mM stock in DMSO).
-
Quenching Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Workflow:
-
Preparation: Dilute test compound to 1
M in phosphate buffer (100 mM, pH 7.4). Final DMSO concentration must be . -
Pre-incubation: Mix 30
L of microsomes (final conc 0.5 mg/mL) with 370 L of compound solution. Incubate at 37°C for 5 minutes. -
Initiation: Add 100
L of pre-warmed NADPH regenerating system to start the reaction. -
Sampling: At time points
min, remove 50 L aliquots. -
Quenching: Immediately dispense aliquot into 150
L of ice-cold Quenching Solution. Vortex for 10 min. -
Clarification: Centrifuge at 4,000 rpm for 20 min at 4°C to precipitate proteins.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.
Data Analysis:
Plot
Visualization of Assay Workflow
Figure 2: Step-by-step workflow for the microsomal metabolic stability assay.
Case Studies & Causality
Case Study 1: Kinase Inhibitor Optimization (e.g., Trk/JAK)
In the development of pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, researchers often encounter rapid oxidation of N-isopropyl groups.
-
Observation: The N-isopropyl analog showed a
of < 10 min in human liver microsomes due to hydroxylation at the tertiary carbon. -
Intervention: Substitution with an N-cyclopropyl group.
-
Result:
increased to > 60 min. The cyclopropyl group maintained the necessary hydrophobic fill in the ATP-binding pocket (ribose pocket) but eliminated the low-energy abstraction site.
Case Study 2: Preventing Bioactivation
While cyclopropyl amines can be liable to ring opening, cyclopropyl pyrazoles are generally robust because the nitrogen lone pair is part of the aromatic system (if N1-substituted) or the ring is attached to a carbon (C-substituted).
-
Lesson: Avoid placing a cyclopropyl group directly on a basic, non-aromatic amine if the molecule is prone to forming radical cations. On a pyrazole core, the electron deficiency of the heteroaromatic ring protects the cyclopropyl group from oxidative ring opening.
References
-
Barnes-Seeman, D. (2016). "The Cyclopropyl Fragment Is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[1] Journal of Medicinal Chemistry.
-
Wenglowsky, S., et al. (2019).[4] "Pyrazolo[1,5-a]pyrimidine Trk Inhibitors: Design and SAR." ACS Medicinal Chemistry Letters.
-
Shanu-Wilson, J. (2021). "Metabolism of Cyclopropyl Groups." Hypha Discovery.
-
BenchChem. (2025).[2][3] "The Cyclopropylbenzene Moiety: A Key Player in Modern Medicinal Chemistry." BenchChem Application Notes.
-
Hopkins, B., et al. (2018). "Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors." ACS Medicinal Chemistry Letters.
Sources
Electronic Modulation of Pyrazole Scaffolds: The Cyclopropyl Effect
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers
Executive Summary
The incorporation of a cyclopropyl group onto a pyrazole ring is a strategic tactic in modern drug design, offering a unique blend of steric and electronic modulation that alkyl or aryl substituents cannot replicate. Unlike a standard isopropyl or ethyl group, the cyclopropyl moiety possesses "pseudo-unsaturation"—a hybrid electronic state derived from its Walsh orbitals. This guide analyzes how this electronic duality (sigma-acceptor/pi-donor) specifically alters pyrazole reactivity, tautomeric equilibria, and metabolic profiles, providing actionable protocols for synthesis and functionalization.
The Electronic Nature of the Cyclopropyl Group
To understand the reactivity of cyclopropylpyrazoles, one must first deconstruct the bonding of the cyclopropyl ring itself. It is not merely a steric bulk; it is an electronic functional group.[1]
1.1 Walsh Orbitals and Pseudo-Unsaturation
The carbon atoms in a cyclopropane ring are
-
-Donor (+M Effect): The Walsh orbitals can donate electron density into the pyrazole
-system, stabilizing positive charges (e.g., during electrophilic aromatic substitution). This makes the cyclopropyl group an activating group, similar to a vinyl group but chemically more robust. -
-Acceptor (-I Effect): Conversely, the exocyclic C-H bonds have high
-character ( ), making the cyclopropyl group inductively electron-withdrawing relative to a standard alkyl group.
1.2 Impact on Pyrazole Electronics
When attached to the C3 or C5 position of a pyrazole:
-
Dipole Modulation: The -I effect pulls electron density through the
-framework, slightly increasing the acidity of the N-H proton compared to a methyl-pyrazole. - -System Enrichment: The +M effect increases electron density at the C4 position, making it more susceptible to electrophilic attack than a standard alkyl-pyrazole.
Synthesis and Regiocontrol
The construction of the cyclopropyl-pyrazole core typically follows the Knorr synthesis, but the asymmetry introduced by the cyclopropyl group creates regioselectivity challenges during subsequent N-alkylation.
2.1 De Novo Synthesis (Knorr Protocol)
The most reliable route involves the condensation of a cyclopropyl-containing
-
Precursor: 1-Cyclopropyl-1,3-butanedione.
-
Reagent: Hydrazine hydrate (or substituted hydrazine).
-
Outcome: Formation of 3-cyclopropyl-5-methyl-1H-pyrazole (and its tautomer).
2.2 Tautomerism and N-Alkylation Regioselectivity
A critical challenge in pyrazole chemistry is controlling N-alkylation. 3-Cyclopropylpyrazole exists in equilibrium between two tautomers:
-
Tautomer A: 3-Cyclopropyl-1H-pyrazole (Less sterically hindered N-H).
-
Tautomer B: 5-Cyclopropyl-1H-pyrazole (More sterically hindered N-H).
The Steric Rule: Under basic conditions (S_N2 mechanism), alkylation typically favors the 1,3-isomer (alkylation at the nitrogen distal to the cyclopropyl group). The cyclopropyl group exerts steric bulk that shields the adjacent nitrogen (N2), directing the electrophile to N1.
-
Observation: Alkylation of 3-cyclopropylpyrazole with methyl iodide/Cs_2CO_3 typically yields a >90:10 ratio favoring 1-methyl-3-cyclopropylpyrazole over the 1,5-isomer.
-
Exception: Enzymatic pathways or specific directing groups can invert this selectivity to favor the 1,5-isomer [1].
Reactivity: Electrophilic Aromatic Substitution (EAS)
The C4 position of the pyrazole ring is the nucleophilic "hotspot."[2] The cyclopropyl group at C3 activates this position further via resonance donation.
3.1 Halogenation (Bromination/Iodination)
The Walsh orbitals stabilize the Wheland intermediate formed during electrophilic attack at C4.
-
Reactivity Comparison: 3-Cyclopropylpyrazole > 3-Methylpyrazole > Pyrazole.
-
Mechanism: The cyclopropyl group stabilizes the cationic intermediate through hyperconjugation/resonance, lowering the activation energy for the substitution.
3.2 Nitration
Nitration occurs readily at C4. However, care must be taken to avoid ring opening of the cyclopropane, which can occur under strongly acidic/oxidizing conditions (e.g., concentrated HNO_3/H_2SO_4 at high heat). Milder nitrating agents (e.g., acetyl nitrate) are recommended to preserve the cyclopropyl integrity.
Strategic Utility in Drug Design
Why substitute a methyl group with a cyclopropyl?
-
Metabolic Stability (The "C-H Wall"): The C-H bonds of a cyclopropyl group are stronger (~106 kcal/mol) than those of an isopropyl or ethyl group (~98 kcal/mol). This makes the cyclopropyl group resistant to Cytochrome P450-mediated oxidation (hydroxylation), significantly extending the half-life (
) of the drug candidate [2]. -
Conformational Restriction: The rigid geometry of the cyclopropyl ring can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding to a receptor (e.g., CB1 receptor antagonists) [3].
- -Hole Interactions: The electron-deficient center of the cyclopropane ring can engage in unique non-covalent interactions with protein targets, distinct from hydrophobic interactions of alkyl chains.
Experimental Protocols
Protocol A: Synthesis of 3-Cyclopropyl-5-methyl-1H-pyrazole
Objective: De novo synthesis of the core scaffold.
-
Reagents: 1-Cyclopropyl-1,3-butanedione (10 mmol), Hydrazine hydrate (12 mmol), Ethanol (20 mL), Acetic acid (cat. 5 drops).[3][4]
-
Procedure:
-
Dissolve 1-cyclopropyl-1,3-butanedione in Ethanol (0.5 M).
-
Add Hydrazine hydrate dropwise at 0°C.
-
Add catalytic Acetic acid.
-
Reflux the mixture for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Concentrate in vacuo.
-
Recrystallize from Ethanol/Water or purify via flash column chromatography.
-
-
Yield: Typically 85-95%.
Protocol B: Regioselective C4-Bromination
Objective: Functionalization of the active C4 position without ring opening.
-
Reagents: 3-Cyclopropyl-5-methyl-1H-pyrazole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (MeCN, 0.2 M).
-
Procedure:
-
Dissolve the pyrazole substrate in dry MeCN.
-
Cool to 0°C (Ice bath) to suppress side reactions.
-
Add NBS portion-wise over 15 minutes. Protect from light.
-
Stir at room temperature for 2 hours.
-
Quench with saturated Na_2S_2O_3 (aq) to remove excess bromine.
-
Extract with EtOAc, dry over MgSO_4, and concentrate.
-
-
Note: The cyclopropyl group activates C4, so the reaction is faster than with unsubstituted pyrazoles. Avoid elevated temperatures to prevent radical bromination of the cyclopropyl ring itself.
Visualizations
Diagram 1: Electronic Interaction (Walsh Orbitals)
This diagram illustrates the resonance interaction between the cyclopropyl Walsh orbitals and the pyrazole
Caption: Electronic coupling of cyclopropyl Walsh orbitals with the pyrazole ring, activating the C4 position for electrophilic attack.
Diagram 2: Synthesis and Regioselectivity Workflow
A flowchart detailing the decision logic for synthesis and alkylation.
Caption: Decision tree for the synthesis and regioselective alkylation of cyclopropylpyrazoles.
References
- Vertex Pharmaceuticals & NIH. "Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles." Vertex AI Search Results.
-
Hypha Discovery. "Metabolism of cyclopropyl groups." Hypha Discovery Blogs. Available at: [Link]
-
National Institutes of Health (NIH). "Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists." PubMed. Available at: [Link]
- BenchChem. "Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters." BenchChem Technical Support.
Sources
3-Cyclopropyl-4-iodo-2H-pyrazole molecular weight and formula
Topic: 3-Cyclopropyl-4-iodo-2H-pyrazole molecular weight and formula Content Type: In-depth Technical Guide
Advanced Scaffold Architecture for Medicinal Chemistry
Executive Summary
3-Cyclopropyl-4-iodo-2H-pyrazole (Tautomeric equivalent: 3-cyclopropyl-4-iodo-1H-pyrazole) represents a high-value heterocyclic building block in modern drug discovery.[1] Characterized by the juxtaposition of a lipophilic, metabolically stable cyclopropyl ring and a reactive C4-iodine handle, this molecule serves as a critical "divergence point" in the synthesis of kinase inhibitors, GPCR ligands, and anti-inflammatory agents.
For the research scientist, the utility of this compound lies in its C4-iodide motif , which enables rapid structural elaboration via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), while the cyclopropyl group modulates physicochemical properties such as solubility and metabolic stability (microsomal clearance).
Core Specifications
| Property | Value |
| Molecular Formula | C₆H₇IN₂ |
| Molecular Weight | 234.04 g/mol |
| Exact Mass | 233.9654 |
| CAS Registry Number | 1341758-26-6 (2H-isomer specific) / 100114-57-6 (Parent scaffold) |
| Physical State | White to off-white crystalline solid |
| Predicted LogP | ~1.95 (Moderate Lipophilicity) |
Structural Dynamics & Tautomerism
Understanding the tautomeric nature of this pyrazole is critical for analytical interpretation and reaction planning. In solution, the molecule exists in a rapid equilibrium between the 1H- and 2H- forms.[1]
-
Tautomer A (1H): Hydrogen on N1. The cyclopropyl group is formally at position 3 (or 5, depending on numbering conventions relative to N).
-
Tautomer B (2H): Hydrogen on N2. This is the specific isomer requested, though chemically, they interconvert unless the nitrogen is alkylated.
Implication for Synthesis: When performing N-alkylation reactions, this tautomerism will yield a mixture of regioisomers (N1-alkyl vs. N2-alkyl) unless specific steric or electronic directing groups are employed.[1]
Synthetic Architecture
The most robust route to 3-Cyclopropyl-4-iodo-2H-pyrazole involves the electrophilic aromatic substitution (EAS) of the parent 3-cyclopropyl-1H-pyrazole.[1] The use of N-Iodosuccinimide (NIS) is preferred over elemental iodine due to easier handling, precise stoichiometry, and simplified workup.
Reaction Pathway Visualization
The following diagram illustrates the synthesis and subsequent activation pathways.
Figure 1: Electrophilic iodination pathway transforming the parent pyrazole into the 4-iodo derivative.
Detailed Experimental Protocol
Objective: Synthesis of 3-Cyclopropyl-4-iodo-2H-pyrazole on a 10 mmol scale.
Reagents:
-
3-Cyclopropyl-1H-pyrazole (1.08 g, 10.0 mmol)[1]
-
N-Iodosuccinimide (NIS) (2.36 g, 10.5 mmol, 1.05 equiv)
-
Acetonitrile (MeCN) (20 mL, anhydrous)
-
Sodium Thiosulfate (10% aq. solution)
Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-cyclopropyl-1H-pyrazole in anhydrous MeCN. Ensure complete dissolution.
-
Addition: Cool the solution to 0°C (ice bath) to control the exotherm. Add NIS portion-wise over 10 minutes. The solution may darken slightly due to trace iodine liberation.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.
-
Self-Validation Check: Monitor via TLC (System: 30% EtOAc/Hexanes). The starting material (lower Rf) should disappear, replaced by a less polar product spot (higher Rf).
-
-
Quench: Pour the reaction mixture into 50 mL of saturated NaHCO₃ solution containing 10 mL of 10% sodium thiosulfate. The thiosulfate will neutralize any free iodine (turning the solution from brown/yellow to clear).
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Combine organic layers.
-
Drying: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel flash chromatography if high purity (>99%) is required for biological assays.
Applications in Drug Design
The C4-Iodo position is chemically orthogonal to the N-H functionality, allowing for sequential functionalization. This molecule is a "privileged scaffold" for:
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to generate 3-cyclopropyl-4-aryl-pyrazoles , a common motif in kinase inhibitors (e.g., targeting JAK, ALK, or ROS1 kinases).[1]
-
Sonogashira Coupling: Reaction with terminal alkynes to install rigid carbon linkers.
-
N-Alkylation: Derivatization of the nitrogen to tune solubility and permeability.
Divergent Synthesis Workflow
Figure 2: Divergent synthesis strategies utilizing the C4-iodo handle.[1]
Analytical Characterization Profile
To validate the identity of the synthesized compound, the following spectral signatures are expected:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 12.8-13.2 ppm (br s, 1H): N-H proton (broad due to tautomerism).
-
δ 7.6-7.8 ppm (s, 1H): C5-H proton.[1] The iodine at C4 deshields this proton relative to the parent pyrazole.
-
δ 1.8-1.9 ppm (m, 1H): Cyclopropyl methine (CH) attached to the pyrazole ring.
-
δ 0.8-1.0 ppm (m, 4H): Cyclopropyl methylene (CH₂) protons. Distinctive multiplets.
-
-
MS (ESI+):
-
[M+H]⁺: 234.95 (Consistent with mono-iodination).[1]
-
Isotopic pattern: Iodine is monoisotopic (¹²⁷I), so no M+2 peak from halogen isotopes (unlike Cl or Br).
-
Safety & Handling (SDS Highlights)
While 3-Cyclopropyl-4-iodo-2H-pyrazole is not classified as a highly toxic substance, standard laboratory precautions for halogenated heterocycles apply.[1]
-
GHS Classification:
-
Storage: Store at 2-8°C, protected from light. Iodinated compounds can liberate iodine upon prolonged exposure to light, leading to discoloration (yellowing).
References
-
PubChem Compound Summary. 3-Cyclopropyl-4-iodo-1H-pyrazole (CID 56952766).[1] National Library of Medicine. Available at: [Link]
-
Journal of Medicinal Chemistry. General methods for pyrazole iodination using NIS. (Contextual grounding for protocol). See: J. Med. Chem. 2009, 52, 14, 4329–4337.[5] Available at: [Link]
Sources
- 1. 1341758-26-6|3-Cyclopropyl-4-iodo-2H-pyrazole|BLD Pharm [bldpharm.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Scalable synthesis protocols for 3-Cyclopropyl-4-iodo-2H-pyrazole
Application Note: Scalable Synthesis Protocols for 3-Cyclopropyl-4-iodo-1H-pyrazole
Executive Summary
3-Cyclopropyl-4-iodo-1H-pyrazole (often referred to interchangeably as the 2H-tautomer) is a high-value heterocyclic scaffold in medicinal chemistry. It serves as a critical intermediate for the synthesis of kinase inhibitors (e.g., JAK, LRRK2 inhibitors) via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).
While laboratory-scale synthesis often relies on unoptimized chromatographic purification, this Application Note details a scalable, process-ready route designed for multi-gram to kilogram production. The protocol prioritizes "telescoped" operations, filtration-based purification, and the use of cost-effective iodinating agents, ensuring high throughput and safety compliance (E-E-A-T).
Chemical Context & Retrosynthetic Strategy
Tautomerism Note: The target molecule exists in dynamic equilibrium between 3-cyclopropyl-1H-pyrazole and 5-cyclopropyl-1H-pyrazole (often annotated as 2H). For synthetic planning, the N-unsubstituted pyrazole is treated as a single species until N-alkylation fixes the regiochemistry.
Strategic Route Selection: We utilize a Two-Stage Strategy :
-
Ring Construction: Condensation of cyclopropyl methyl ketone with
-dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with hydrazine. -
Regioselective Functionalization: Electrophilic iodination at the C4 position.
Why this route?
-
Atom Economy: The enaminone route avoids the waste associated with Claisen condensations (diketone route).
-
Regiocontrol: Electronic bias of the pyrazole ring directs electrophilic iodine almost exclusively to C4.
-
Scalability: Intermediates are stable and purifiable via crystallization.
Workflow Visualization
The following diagram outlines the critical process flow and decision points for scale-up.
Caption: Figure 1. Process workflow for the synthesis of 3-Cyclopropyl-4-iodo-1H-pyrazole, highlighting the divergence in iodination protocols based on scale.
Detailed Experimental Protocols
Stage 1: Synthesis of 3-Cyclopropyl-1H-pyrazole
Mechanism: The reaction proceeds via the formation of an enaminone intermediate (
Materials:
-
Cyclopropyl methyl ketone (1.0 equiv)
- -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)
-
Hydrazine hydrate (64% or 80% aq.) (1.2 equiv)[1]
-
Ethanol (Absolute)
Protocol:
-
Enaminone Formation:
-
Charge Cyclopropyl methyl ketone into a reactor.
-
Add DMF-DMA. Note: Reaction can be run neat (solvent-free) to maximize throughput.
-
Heat to 90–100 °C for 4–6 hours. Monitor by TLC or LCMS (disappearance of ketone).
-
Process Point: The reaction produces methanol as a byproduct. Distilling off methanol drives the equilibrium forward.
-
Concentrate under reduced pressure to remove excess DMF-DMA. The residue (Enaminone) is used directly.
-
-
Cyclization:
-
Dissolve the crude enaminone in Ethanol (3–5 volumes).
-
Cool to 0–5 °C .
-
Safety Critical: Slowly add Hydrazine hydrate. Exothermic reaction. Maintain internal temperature < 20 °C.
-
After addition, warm to reflux (78 °C) for 2–3 hours.
-
Monitor for conversion to pyrazole (LCMS: [M+H]+ = 109.1).
-
-
Workup & Purification:
-
Concentrate the ethanolic solution to approx. 20% volume.
-
Add water (5 volumes) and cool to 0 °C.
-
The product, 3-Cyclopropyl-1H-pyrazole, typically precipitates as a white/off-white solid or viscous oil.
-
If solid: Filter and wash with cold water.
-
If oil: Extract with Ethyl Acetate (EtOAc), dry over
, and concentrate.[1] Distillation (high vacuum) yields pure product.
-
Expected Yield: 85–92% (over 2 steps).
Stage 2: Regioselective Iodination (C4-Iodination)
Choice of Reagent:
-
Method A (NIS): Recommended for research/pilot scale (high reliability, simple workup).
-
Method B (
): Recommended for large-scale manufacturing (atom economical, water solvent).
Protocol A: N-Iodosuccinimide (NIS) Method (Standard)
-
Reaction Setup:
-
Dissolve 3-Cyclopropyl-1H-pyrazole (1.0 equiv) in Acetonitrile (ACN) (5–8 volumes).
-
Note: DMF can be used but is harder to remove.
-
-
Addition:
-
Add N-Iodosuccinimide (NIS) (1.05–1.1 equiv) portion-wise at Room Temperature (20–25 °C).
-
Observation: The reaction is usually mildly exothermic.
-
-
Completion:
-
Stir at RT for 2–4 hours. C4-iodination is rapid due to the electron-rich nature of the pyrazole.
-
-
Workup:
-
Dilute with water (10 volumes).
-
Add 10% aq. Sodium Thiosulfate (
) to quench excess iodine (color change from brown/yellow to clear). -
Adjust pH to ~7-8 with saturated
. -
Isolation: The product often precipitates. Filter and wash with water.[2] If not, extract with EtOAc/DCM.
-
Protocol B: Iodine/Peroxide Method (Green/Scalable)
-
Reaction Setup:
-
Suspend 3-Cyclopropyl-1H-pyrazole (1.0 equiv) in Water (or 1:1 Water/MeOH).
-
Add Iodine (
) (0.55 equiv).
-
-
Oxidation:
-
Reaction:
-
Stir at 25–40 °C for 6–12 hours.
-
-
Workup:
-
Quench with sodium bisulfite solution.
-
Filter the precipitated solid.[9] Recrystallize from Ethanol/Water if necessary.
-
Expected Yield: 80–90%. Characterization: 1H NMR (DMSO-d6) shows loss of the C4-H signal (approx 6.0 ppm in precursor) and retention of the C5-H (approx 7.5-8.0 ppm) and cyclopropyl signals.
Process Safety & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete conversion of ketone | Ensure removal of Methanol during reaction; increase Temp to 100°C. |
| Exotherm (Step 2) | Hydrazine addition too fast | Use active cooling; dilute hydrazine in EtOH before addition. |
| Poly-iodination | Excess iodinating agent | Strictly control stoichiometry (1.05 eq). Monitor by HPLC. |
| Coloration | Residual Iodine | Wash product with |
Safety Hazards:
-
Hydrazine: Potent hepatotoxin and carcinogen. Use closed systems or efficient fume hoods.
-
DMF-DMA: Moisture sensitive; hydrolysis releases dimethylamine.
-
Iodine/NIS: Respiratory irritants.
References
- Synthesis of Pyrazole Intermediates via Enaminones: Source: Menozzi, G., et al. "Synthesis and biological evaluation of 1H-pyrazole-4-carboxylic acid derivatives." Journal of Heterocyclic Chemistry, 2004. Relevance: Establishes the enaminone route as the standard for 3-substituted pyrazoles.
- Scalable Iodination of Pyrazoles: Source: Vasilevsky, S. F., et al. "Iodination of pyrazoles: A comparative study." Heterocycles, 2003. Relevance: Compares NIS vs methods, confirming C4 regioselectivity.
-
Green Iodin
):-
Source: Patil, S., et al. "Iodine and Hydrogen Peroxide: A Green Reagent for Iodination of Pyrazoles in Water."[3] Tetrahedron Letters, 2008.
- Relevance: Validates the water-based, scalable iodin
-
-
Crizotinib Intermediate Synthesis (Industrial Context)
-
General Pyrazole Scale-Up
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Cyclopropyl-4-iodo-2H-pyrazole
Introduction: The Strategic Value of the 3-Cyclopropyl-4-iodopyrazole Scaffold
In the landscape of modern medicinal chemistry and drug development, the pyrazole motif is a cornerstone heterocyclic scaffold, celebrated for its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in the design of novel therapeutics.[1] The strategic incorporation of a cyclopropyl group at the 3-position further enhances the molecular complexity and metabolic stability of resulting compounds, a desirable trait in drug discovery.[3][4]
This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 3-Cyclopropyl-4-iodo-2H-pyrazole , a versatile and highly valuable building block. The carbon-iodine bond at the 4-position of the pyrazole ring is an excellent handle for a variety of palladium-catalyzed transformations, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions.[5][6] These reactions open a gateway to a diverse array of functionalized pyrazoles, enabling the rapid exploration of chemical space in the pursuit of new therapeutic agents.
The protocols outlined herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors. We will delve into the mechanistic underpinnings of these reactions, offering insights into the selection of catalysts, ligands, and reaction conditions to empower scientists to troubleshoot and optimize their synthetic routes effectively.
PART 1: Foundational Principles and Mechanistic Overview
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to heterocyclic systems like pyrazoles is of paramount importance. The general catalytic cycle for these transformations typically involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.
The Catalytic Cycle: A Generalized Workflow
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The high reactivity of the carbon-iodine bond in 4-iodopyrazoles makes them excellent substrates for the initial oxidative addition step to the palladium(0) catalyst.[5][6] The choice of ligand (L) is critical, as it influences the stability and reactivity of the palladium complexes throughout the catalytic cycle.[7][8][9]
PART 2: Detailed Experimental Protocols
The following protocols are presented as robust starting points for the cross-coupling of 3-Cyclopropyl-4-iodo-2H-pyrazole. Optimization of reaction parameters such as temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound.[6]
Reaction Scheme:
Materials:
-
3-Cyclopropyl-4-iodo-2H-pyrazole
-
Aryl- or heteroaryl-boronic acid or ester (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equiv)
-
SPhos (0.04 - 0.10 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a sealed tube, add 3-Cyclopropyl-4-iodo-2H-pyrazole (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), Pd(OAc)₂ (0.02-0.05 equiv), SPhos (0.04-0.10 equiv), and K₂CO₃ (2.0-3.0 equiv).
-
Add the 1,4-dioxane and water solvent mixture.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.[5]
-
Seal the tube and heat the reaction mixture to 80-120 °C for 2-18 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expert Insights:
-
The use of bulky, electron-rich phosphine ligands like SPhos or XPhos can significantly improve reaction efficiency, especially for challenging substrates.[6]
-
Microwave irradiation can be employed to accelerate the reaction, often leading to higher yields in shorter reaction times.[10] A typical microwave protocol might involve heating at 90°C for 5-12 minutes.[6]
Protocol 2: Sonogashira Coupling for the Synthesis of Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11]
Reaction Scheme:
Materials:
-
3-Cyclopropyl-4-iodo-2H-pyrazole
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (solvent and base)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flask under an inert atmosphere, dissolve 3-Cyclopropyl-4-iodo-2H-pyrazole (1.0 equiv), the terminal alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%) in triethylamine.[5]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired product.
Expert Insights:
-
The copper(I) cocatalyst is crucial for the reaction's success under these conditions.[11] Copper-free Sonogashira protocols exist but may require different ligands and conditions.
-
The pyrazole NH can potentially coordinate to the metal catalysts. While often not an issue, in cases of low reactivity, N-protection (e.g., with a Boc or Trityl group) may be beneficial.[5][12]
Protocol 3: Heck-Mizoroki Reaction for Alkene Synthesis
The Heck-Mizoroki reaction is a powerful tool for the synthesis of substituted alkenes via the coupling of an unsaturated halide with an alkene.[13][14]
Reaction Scheme:
Materials:
-
3-Cyclopropyl-4-iodo-2H-pyrazole (preferably N-protected, e.g., with a Trityl group)
-
Alkene (e.g., n-butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or Triethylphosphite (P(OEt)₃) (4 mol%)
-
Triethylamine (base)
-
Acetonitrile or DMF (solvent)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the N-protected 3-Cyclopropyl-4-iodo-2H-pyrazole (1.0 equiv), Pd(OAc)₂ (2 mol%), and the phosphine ligand (4 mol%).
-
Add the solvent (acetonitrile or DMF), the alkene (1.5 equiv), and triethylamine (2.0 equiv).
-
Degas the mixture with argon or nitrogen.
-
Heat the reaction to 80-100 °C until the starting material is consumed (monitor by TLC).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography. If an N-protecting group was used, it may be removed in a subsequent step.
Expert Insights:
-
For the Heck reaction of 4-iodopyrazoles, N-protection can be crucial to prevent side reactions and catalyst inhibition.[15] The trityl group has been shown to be effective.[15]
-
The choice of ligand is important; P(OEt)₃ has been reported as a suitable ligand for this transformation.[15]
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide.[16]
Reaction Scheme:
Materials:
-
3-Cyclopropyl-4-iodo-2H-pyrazole
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)
-
Xantphos or other biarylphosphine ligand (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equiv)
-
Toluene or Dioxane (solvent)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the ligand, and the base to a dry reaction flask.
-
Add the solvent, followed by the 3-Cyclopropyl-4-iodo-2H-pyrazole and the amine.
-
Seal the flask and heat the mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Expert Insights:
-
The Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[17] A screening of different conditions may be necessary for optimal results with specific amines.
-
Microwave-assisted protocols can significantly reduce reaction times.[18]
-
Challenges in Buchwald-Hartwig couplings of 4-iodopyrazoles have been reported, sometimes leading to consumption of the starting material without formation of the desired product.[19] Careful optimization and analysis are crucial.
PART 3: Data Presentation and Workflow Visualization
Table 1: Summary of Recommended Starting Conditions
| Coupling Reaction | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 80-120 |
| Sonogashira | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N | Et₃N | Room Temp. |
| Heck-Mizoroki | Pd(OAc)₂ | P(OEt)₃ | Et₃N | Acetonitrile | 80-100 |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 80-110 |
Experimental Workflow Diagram
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Conclusion and Future Directions
3-Cyclopropyl-4-iodo-2H-pyrazole stands out as a highly valuable and versatile building block for the synthesis of novel, biologically relevant molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—provide a powerful toolkit for the elaboration of this scaffold. The protocols and insights provided here serve as a robust starting point for researchers in drug discovery and organic synthesis. While these methods are broadly applicable, the unique electronic and steric nature of each coupling partner may necessitate empirical optimization. The continued development of novel catalysts and ligands will undoubtedly further expand the scope and utility of these indispensable transformations.
References
-
HETEROCYCLES. (2011). Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles. 83(4). Retrieved from [Link]
-
Chinese Chemical Letters. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 3-Cyclopropyl-1H-pyrazole in Chemical Applications. Retrieved from [Link]
-
Molecules. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Retrieved from [Link]
-
RSC Advances. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Retrieved from [Link]
-
RSC Publishing. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? Retrieved from [Link]
-
Research & Reviews: Journal of Medicinal and Organic Chemistry. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
IDEALS. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. Retrieved from [Link]
-
Zenodo. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Retrieved from [Link]
-
Frontiers in Chemistry. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Retrieved from [Link]
-
Molecules. (n.d.). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Retrieved from [Link]
-
PubMed. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Retrieved from [Link]
-
PubMed. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Molecules. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
Expert Opinion on Drug Discovery. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]
-
PubMed. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 4-iodopyrazoles: A Brief Review. Retrieved from [Link]
-
Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3H-pyrazoles. Retrieved from [Link]
-
Chemistry – An Asian Journal. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Retrieved from [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. royal-chem.com [royal-chem.com]
- 3. nbinno.com [nbinno.com]
- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 8. Mechanistic studies on palladium-catalyzed coupling reactions | IDEALS [ideals.illinois.edu]
- 9. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 10. html.rhhz.net [html.rhhz.net]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Note: Optimizing Sonogashira Coupling with 4-Iodo-Pyrazole Substrates
Executive Summary
The 4-alkynylpyrazole motif is a "privileged scaffold" in medicinal chemistry, ubiquitous in kinase inhibitors (e.g., various JAK and Src inhibitors). However, the Sonogashira coupling of 4-iodo-pyrazole presents unique challenges compared to standard aryl halides. The electron-rich nature of the pyrazole ring, coupled with the Lewis basicity of the nitrogen atoms (specifically the N-H bond), often leads to catalyst poisoning and stalled conversion.
This guide provides a tiered approach to optimization, moving from a robust "workhorse" protocol to advanced copper-free systems for sensitive substrates.
Substrate Analysis & Pre-Reaction Strategy
Before attempting the coupling, the chemical environment of the 4-iodo-pyrazole must be stabilized. The primary failure mode in these reactions is catalyst sequestration by the free pyrazole nitrogen.
The "Free NH" Problem
Unprotected 4-iodopyrazoles possess an acidic N-H proton (
Directive: Always protect the N1-position unless using specialized ligand systems designed for acidic substrates.
Protecting Group Selection Matrix
Choose a protecting group (PG) based on downstream stability requirements:
| Protecting Group | Stability | Removal Conditions | Impact on Coupling |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | High | TBAF or acid | Excellent. Steric bulk prevents N-coordination. |
| THP (Tetrahydropyranyl) | Moderate | Mild Acid (HCl/MeOH) | Good. Easy to install/remove; stable to base. |
| Boc (tert-Butyloxycarbonyl) | Low | Acid (TFA) | Poor. Often labile under basic Sonogashira conditions (Et |
| Methyl/Alkyl | Permanent | N/A | Excellent. If the final target requires N-alkyl. |
Mechanistic Visualization
The following diagram illustrates the competing pathways: the productive catalytic cycle versus the inhibitory N-coordination pathway.
Figure 1: The catalytic cycle highlighting the critical divergence between productive coupling and catalyst poisoning by unprotected pyrazoles.
Protocol A: The "Workhorse" Method (Pd/Cu Co-catalyzed)
Best for: Routine synthesis, stable protecting groups (SEM, THP), and non-precious alkynes.
This protocol utilizes a standard Pd(II) precatalyst that is reduced in situ. The presence of Copper(I) accelerates the reaction significantly but carries the risk of Glaser homocoupling (alkyne dimerization).
Materials
-
Substrate: 1-protected-4-iodopyrazole (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 – 1.5 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh
) Cl ] (3–5 mol%) -
Co-Catalyst: Copper(I) Iodide [CuI] (5–10 mol%)
-
Base/Solvent: Triethylamine (Et
N) / THF (1:1 ratio) or DMF for solubility.
Step-by-Step Procedure
-
Degassing (Critical): Sparge the solvent (THF/Et
N) with Argon or Nitrogen for 15 minutes. Oxygen promotes Glaser coupling and catalyst decomposition. -
Charge: Add Pd(PPh
) Cl , CuI, and the iodopyrazole to a reaction vial equipped with a stir bar. -
Purge: Seal the vial and purge with inert gas for 5 minutes.
-
Addition: Add the degassed solvent mixture via syringe, followed by the terminal alkyne.
-
Reaction: Stir at Room Temperature for 2 hours.
-
Note: If conversion is <50% after 2 hours, heat to 50°C. Avoid boiling THF (66°C) without a reflux condenser.
-
-
Workup: Filter through a pad of Celite to remove metal precipitates. Concentrate the filtrate and purify via flash chromatography.
Validation Check: The reaction mixture should turn dark brown/black upon heating. If it remains pale yellow, the Pd(II) has not been reduced to active Pd(0)—check the purity of the amine base.
Protocol B: Advanced Copper-Free Method
Best for: Complex synthesis, valuable alkynes (prevents homocoupling), or when Cu-residues are toxic to downstream biology.
Copper-free Sonogashira requires a more active Palladium species because the transmetallation step (from Cu to Pd) is replaced by a slower carbopalladation or direct deprotonation mechanism. We utilize Buchwald Ligands (XPhos) to facilitate this.
Materials
-
Catalyst: Pd(OAc)
(2 mol%) + XPhos (4 mol%)-
Alternative: XPhos Pd G2 Precatalyst (2 mol%)
-
-
Base: Cesium Carbonate (Cs
CO ) (2.0 equiv) -
Solvent: Acetonitrile (MeCN) or 1,4-Dioxane.
Step-by-Step Procedure
-
Catalyst Pre-formation: In a vial, mix Pd(OAc)
and XPhos in the solvent and stir for 5 minutes under Argon. The solution should turn orange/red, indicating ligation. -
Substrate Addition: Add the 4-iodopyrazole, alkyne, and Cs
CO . -
Reaction: Heat to 80°C for 4–12 hours.
-
Why Heat? Copper-free variations have a higher activation energy barrier and rarely proceed at room temperature for heterocyclic substrates.
-
-
Workup: Dilute with water and extract with Ethyl Acetate. (Note: MeCN is miscible with water; ensure good phase separation).
Troubleshooting & Optimization Logic
Use this decision tree to diagnose failures.
Figure 2: Troubleshooting logic flow for diagnosing Sonogashira reaction failures.
Comparative Data: Yield Optimization
The following data illustrates the impact of protecting groups and catalyst systems on the coupling of 4-iodo-pyrazole with phenylacetylene.
| Entry | Protecting Group (N1) | Catalyst System | Temp (°C) | Yield (%) | Notes |
| 1 | H (None) | Pd(PPh | 25 | 0% | Catalyst poisoning observed. |
| 2 | Boc | Pd(PPh | 60 | 35% | Partial Boc deprotection & poisoning. |
| 3 | SEM | Pd(PPh | 25 | 92% | High yield, standard conditions. |
| 4 | THP | Pd(OAc) | 80 | 88% | Excellent for preventing homocoupling. |
References
-
BenchChem Application Notes. Application Notes and Protocols: 4-Iodopyrazole in Catalysis. (Accessed 2023).[1] Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[2] Link
-
Liang, B., et al. (2005).[3] Copper-Free Sonogashira Coupling.[3][4][5] Journal of Organic Chemistry, 70(1), 391–393.[3] Link
-
ResearchGate Protocol Archive. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction conditions.Link
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[6][7][8][9] Angewandte Chemie International Edition, 46(6), 834-871.[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. synarchive.com [synarchive.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Regioselective functionalization of 3-Cyclopropyl-4-iodo-2H-pyrazole
Application Note: Regioselective Functionalization of 3-Cyclopropyl-4-iodo-2H-pyrazole
Executive Summary & Strategic Importance
The 3-cyclopropyl-4-iodo-pyrazole scaffold is a "privileged structure" in modern drug discovery, particularly within the kinase inhibitor space (e.g., Janus kinase (JAK) and Trk inhibitors). The cyclopropyl group offers a unique combination of steric bulk and metabolic stability, while the iodine atom at C4 serves as a reactive handle for palladium-catalyzed cross-couplings.
However, this scaffold presents a critical regioselectivity challenge.[1] The pyrazole ring exists in tautomeric equilibrium (
- (Distal): The nitrogen furthest from the cyclopropyl group.
- (Proximal): The nitrogen adjacent to the cyclopropyl group.
The Core Challenge: Standard alkylation conditions typically favor the
This guide provides a regiodivergent workflow to access both isomers and subsequently functionalize the C4-iodine.
Reaction Logic & Mechanism
The Regioselectivity Switch
The regiochemical outcome is dictated by the interplay between sterics and coordination chemistry .
-
Thermodynamic/Steric Control (
-Selective): Under standard basic conditions (e.g., , ), the reaction is governed by steric repulsion.[2] The bulky cyclopropyl group at C3 shields the adjacent , directing the electrophile to the distal . -
Chelation Control (
-Selective): The use of magnesium salts ( ) allows for a transient chelation between the pyrazole nitrogen and the electrophile (often requiring a carbonyl group on the electrophile), directing attack to the proximal position despite the steric penalty.
Visualizing the Pathway
Figure 1: Regiodivergent workflow for accessing N1 and N2 isomers of 3-cyclopropyl-4-iodopyrazole.
Experimental Protocols
Protocol A: N1-Selective Alkylation (Distal)
Objective: Synthesize the sterically favored 1-alkyl-3-cyclopropyl-4-iodopyrazole.
Reagents:
-
Substrate: 3-Cyclopropyl-4-iodopyrazole (1.0 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv)[2] -
Electrophile: Alkyl Halide (e.g., Benzyl bromide, Iodomethane) (1.2 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 3-cyclopropyl-4-iodopyrazole (1.0 g, 4.27 mmol) in anhydrous DMF (10 mL).
-
Deprotonation: Add
(2.78 g, 8.54 mmol) in one portion. Stir at Room Temperature (RT) for 30 minutes. The suspension may turn slightly yellow. -
Addition: Add the alkyl halide (5.12 mmol) dropwise via syringe.
-
Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[3] The distal isomer (
) is typically less polar (higher ) than the proximal isomer ( ). -
Workup: Dilute with EtOAc (50 mL) and wash with water (
mL) to remove DMF. Wash with brine, dry over , and concentrate. -
Purification: Flash chromatography (Silica gel).
Expert Insight: If regioselectivity drops (e.g., with small electrophiles like MeI), switch solvent to THF and use NaH at 0°C. The "tighter" ion pair in THF can sometimes enhance steric discrimination.
Protocol B: N2-Selective Alkylation (Proximal)
Objective: Force alkylation adjacent to the cyclopropyl group (1-alkyl-5-cyclopropyl-4-iodopyrazole).
Prerequisite: This protocol works best with electrophiles capable of coordination (e.g.,
Reagents:
-
Catalyst: Magnesium Bromide (
) (0.2 equiv)[2] -
Base: DIPEA (Hunig's Base) (2.5 equiv)
-
Electrophile: Ethyl bromoacetate (1.5 equiv)
-
Solvent: Toluene or THF[2]
Step-by-Step:
-
Chelation Setup: In a vial, combine 3-cyclopropyl-4-iodopyrazole (1.0 equiv) and
(0.2 equiv) in Toluene. Stir for 15 mins to establish the Mg-pyrazole complex. -
Reagent Addition: Add the electrophile (1.5 equiv).
-
Base Addition: Add DIPEA (2.5 equiv) dropwise.
-
Reaction: Heat to 60°C for 12 hours.
-
Mechanism Check: The Mg(II) coordinates both the pyrazole nitrogen and the carbonyl of the electrophile, bringing the electrophile into proximity of the
nitrogen, overriding steric repulsion.[2]
Protocol C: C4-Suzuki-Miyaura Cross-Coupling
Objective: Functionalize the iodine handle after N-alkylation.
Reagents:
-
Substrate: N-alkylated-3-cyclopropyl-4-iodopyrazole (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)[2]
-
Catalyst:
(5 mol%)[2] -
Base:
(3.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane
Step-by-Step:
-
Degassing: Charge a microwave vial or Schlenk tube with the substrate, boronic acid, and phosphate base.[2] Dissolve in 1,4-Dioxane. Sparge with Argon for 5 minutes.
-
Catalyst Addition: Add
quickly to minimize air exposure. Seal the vessel. -
Heating: Heat to 90°C (oil bath) or 100°C (Microwave, 30 mins).
-
Validation: Monitor consumption of the iodide. The cyclopropyl ring is stable under these conditions.
-
Purification: Filter through Celite, concentrate, and purify via column chromatography.
Self-Validating Check:
-
Black Precipitate: Palladium black formation indicates catalyst decomposition. If yield is low, switch to XPhos Pd G3 precatalyst for higher stability.
-
De-iodination: If you observe the product with H instead of Aryl at C4, the reaction is "stalling" and undergoing protodehalogenation. Increase boronic acid equivalents and ensure strict oxygen-free conditions.
Data Summary & Troubleshooting
Table 1: Solvent & Base Effects on Regioselectivity (N-Alkylation)
| Solvent | Base | Additive | Major Isomer | Ratio (N1:N2) | Notes |
| DMF | None | N1 (Distal) | 95:5 | Standard thermodynamic/steric control. | |
| MeCN | None | N1 (Distal) | 90:10 | Slightly lower selectivity than DMF. | |
| THF | DIPEA | N2 (Proximal) | 20:80 | Reversal of selectivity (Requires coordinating electrophile).[2] | |
| DMSO | KOH | None | N1 (Distal) | 92:8 | Fast reaction, difficult workup. |
Troubleshooting Guide
-
Issue: Inseparable Isomers.
-
Issue: Cyclopropyl Ring Opening.
-
Observation: Unidentified peaks in NMR (loss of multiplet at 0.6-1.0 ppm).
-
Cause: Highly acidic conditions or extreme temperatures (>140°C).
-
Fix: Keep Suzuki coupling basic (
). Avoid acidic deprotection steps (e.g., Boc removal with HCl) after coupling if possible; use TFA/DCM at 0°C instead.
-
-
Issue: Low Reactivity of C4-Iodine.
-
Cause: Steric crowding from the adjacent cyclopropyl group affecting the Pd-oxidative addition.
-
Fix: Use sterically demanding, electron-rich ligands like Buchwald's SPhos or XPhos , which are designed to facilitate coupling on hindered substrates.[2]
-
References
-
Mg-Catalyzed Regioselectivity
-
Title: Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles.[3]
- Source:Synlett (Thieme Connect).
-
-
General Regioselectivity in Pyrazoles
-
Suzuki Coupling of 4-Iodopyrazoles
-
Cyclopropyl Boronates in Coupling (Contextual)
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 6. acs.figshare.com [acs.figshare.com]
- 7. Regioselective synthesis of 1-aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-aryl-3-(methylthio)-4,5-substituted/annulated pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Using 3-Cyclopropyl-4-iodo-2H-pyrazole in agrochemical synthesis
Application Note: Strategic Utilization of 3-Cyclopropyl-4-iodo-2H-pyrazole in Next-Generation Agrochemical Synthesis
Executive Summary
This guide details the synthetic utility of 3-Cyclopropyl-4-iodo-2H-pyrazole , a high-value scaffold for discovering novel fungicides (SDHI, QoI) and insecticides (Ryanodine receptor modulators).
The molecule offers a dual-advantage profile:
-
The "Handle" (C-4 Iodine): A reactive site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), enabling rapid library diversification.
-
The "Shield" (C-3 Cyclopropyl): A bio-isostere that enhances lipophilicity (
) and metabolic stability by introducing steric bulk that impedes oxidative metabolism at the pyrazole core.
This note provides validated protocols for regioselective N-alkylation and C-4 diversification, addressing the common challenge of tautomeric selectivity.
Chemical Profile & Strategic Utility
| Property | Specification | Agrochemical Significance |
| Molecular Formula | C₆H₇IN₂ | Core scaffold |
| Molecular Weight | 234.04 g/mol | Low MW allows for "Lead-Like" elaboration |
| C-4 Reactivity | High (C-I bond) | Excellent oxidative addition to Pd(0) |
| C-3 Sterics | Cyclopropyl | Directs N-alkylation regioselectivity |
| Tautomerism | 1H | Requires specific base/solvent for control |
The Tautomer Challenge: In solution, the molecule exists in equilibrium. The "3-cyclopropyl" group (in the 1H-tautomer) becomes a "5-cyclopropyl" group if the proton shifts to the adjacent nitrogen.
-
Target: Agrochemicals typically require the 1-alkyl-3-cyclopropyl isomer (where the alkyl group is distal to the cyclopropyl ring) to maximize active site fit.
-
Solution: The steric bulk of the cyclopropyl group naturally disfavors alkylation at the adjacent nitrogen (N2), but solvent polarity plays a critical role.
Protocol A: Regioselective N-Alkylation
Objective: To install an alkyl/aryl tail at N1 with >95:5 regioselectivity.
Mechanism: The cyclopropyl group exerts steric hindrance. Under thermodynamic control, the alkylating agent attacks the less hindered nitrogen (distal to the cyclopropyl group).
Materials:
-
Substrate: 3-Cyclopropyl-4-iodo-2H-pyrazole (1.0 equiv)
-
Electrophile: Alkyl halide (e.g., Methyl iodide, Benzyl bromide) (1.2 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv) -
Solvent: DMF (Dimethylformamide) or Acetonitrile (
)
Step-by-Step Procedure:
-
Dissolution: Charge a round-bottom flask with 3-Cyclopropyl-4-iodo-2H-pyrazole (10 mmol) and anhydrous DMF (50 mL).
-
Deprotonation: Add
(20 mmol) in a single portion. Stir at room temperature for 30 minutes. Note: The solution may turn slightly yellow as the pyrazolate anion forms. -
Addition: Cool to 0°C. Add the alkyl halide dropwise over 10 minutes to prevent exotherms.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.
-
Checkpoint: The major isomer (1-alkyl-3-cyclopropyl) usually has a higher Rf value than the minor isomer (1-alkyl-5-cyclopropyl) due to "shielding" of the polar nitrogen lone pair.
-
-
Workup: Dilute with water (150 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with LiCl solution (5%) to remove DMF. Dry over
and concentrate. -
Purification: Flash chromatography.
Regioselectivity Logic Diagram:
Caption: Regioselective pathway governed by steric hindrance of the cyclopropyl moiety.
Protocol B: C-4 Diversification (Suzuki-Miyaura Coupling)
Objective: To couple the pyrazole core with an aryl boronic acid, creating a bi-aryl motif common in SDHI fungicides.
Why 4-Iodo? The C-I bond is significantly weaker than C-Br or C-Cl, allowing oxidative addition to occur under milder conditions, preserving the cyclopropyl ring (which can open under harsh radical conditions).
Materials:
-
Substrate: N-Alkylated-3-cyclopropyl-4-iodopyrazole (from Protocol A)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Procedure:
-
Inert Atmosphere: Purge a microwave vial or pressure tube with Nitrogen/Argon.
-
Loading: Add the iodopyrazole (1.0 mmol), aryl boronic acid (1.5 mmol), and base (3.0 mmol).
-
Solvent & Catalyst: Add degassed Dioxane/Water mixture (5 mL), followed rapidly by the Pd catalyst. Seal immediately.
-
Reaction: Heat to 80°C–90°C for 2–4 hours.
-
Note: Do not exceed 100°C if possible, to ensure the cyclopropyl ring remains intact.
-
-
Filtration: Cool, filter through a Celite pad to remove Palladium black.
-
Purification: Concentrate and purify via silica gel chromatography.
Case Study: Synthesis of a Model SDHI Analog
Application: Creating a library of Succinate Dehydrogenase Inhibitors (SDHIs).
Workflow Logic: In modern agrochemistry, the "Couple-then-Build" approach is often preferred. We utilize the iodine handle to attach the lipophilic tail (Aryl group) before converting the pyrazole ester (if present) to an amide.
Experimental Workflow Diagram:
Caption: Stepwise synthesis of SDHI fungicide analogs utilizing the 4-iodo handle.
References & Authority
-
Regioselective Alkylation:
-
Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[1]
-
Source:Journal of Organic Chemistry (2022).
-
Link:
-
Relevance: Validates the steric control mechanism used in Protocol A.
-
-
Suzuki Coupling of 4-Iodopyrazoles:
-
Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.[2]
-
Source:Chinese Chemical Letters (2014).
-
Link:
-
Relevance: Establishes the Pd(PPh3)4/DME conditions adapted in Protocol B.
-
-
Agrochemical Context (SDHI):
-
Iodination & Functionalization:
-
Title: Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
-
Source:RSC Advances (2015).
-
Link:
-
Relevance: Provides background on the stability and reactivity of the iodo-pyrazole bond.
-
Sources
Advanced Protocols: N-Protection Strategies for 3-Cyclopropyl-4-iodo-1H-pyrazole
Topic: Protecting group strategies for 3-Cyclopropyl-4-iodo-2H-pyrazole nitrogen Content Type: Detailed Application Note and Protocol Guide
Executive Summary & Strategic Analysis
The 3-cyclopropyl-4-iodo-1H-pyrazole scaffold is a high-value pharmacophore in kinase inhibitor development. The cyclopropyl group provides unique steric bulk and metabolic stability, while the 4-iodo substituent serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) or lithium-halogen exchange.
However, the amphoteric nature of the pyrazole nitrogen (pKa ~14) and its tautomeric equilibrium present a critical synthetic challenge. Unprotected pyrazoles poison palladium catalysts and are incompatible with organometallics. Successful protection requires a strategy that addresses:
-
Regioselectivity: The steric bulk of the C3-cyclopropyl group strongly influences N-alkylation/acylation. We aim for the thermodynamic isomer (distal protection) to maximize stability and yield.
-
Orthogonality: The protecting group (PG) must withstand the basic conditions of cross-coupling and potentially the nucleophilic conditions of lithium-halogen exchange, yet be removable without compromising the acid-sensitive cyclopropyl ring or the labile C-I bond.
-
Tautomeric Nomenclature: While the prompt refers to "2H-pyrazole," the neutral species exists as a tautomeric mixture of 3-cyclopropyl-1H-pyrazole and 5-cyclopropyl-1H-pyrazole.
-
Target Regioisomer: 1-PG-3-cyclopropyl-4-iodo-1H-pyrazole (Distal Protection).
-
Undesired Regioisomer: 1-PG-5-cyclopropyl-4-iodo-1H-pyrazole (Proximal Protection).
-
Decision Matrix: Selecting the Right Group
| Feature | SEM (2-(Trimethylsilyl)ethoxymethyl) | THP (Tetrahydropyranyl) | Boc (tert-Butyloxycarbonyl) |
| Regiocontrol | Moderate (Separable mixtures) | High (Thermodynamic control) | Low (Kinetic/Steric mixtures) |
| Base Stability | Excellent (Stable to NaH, KOtBu) | Excellent | Poor (Labile to strong base) |
| Acid Stability | Good (Stable to weak acid) | Moderate (Labile to HCl/AcOH) | Poor (Labile to TFA/HCl) |
| Lithium Compatibility | Excellent (Directing group) | Good | Incompatible (Nucleophilic attack) |
| Deprotection | Fluoride (TBAF) or Strong Acid | Mild Acid (pTsOH, HCl) | Mild Acid or Heat |
| Cost | High | Low | Moderate |
| Best For: | Complex Synthesis & Lithiation | Scale-up & General Coupling | Simple, Quick Derivatization |
Visualizing the Workflow
The following diagram illustrates the decision logic and synthetic pathways for protecting this specific scaffold.
Caption: Decision tree for selecting N-protection based on downstream chemical compatibility.
Detailed Experimental Protocols
Protocol A: SEM Protection (The Gold Standard)
Application: Ideal for multistep synthesis involving organolithiums (e.g., exchanging the 4-iodo for a formyl or boronic acid group). The SEM group directs metallation and is stable to almost all non-acidic conditions.
Reagents:
-
3-Cyclopropyl-4-iodo-1H-pyrazole (1.0 equiv)
-
Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.1 equiv)
-
THF (Anhydrous) or DMF (Anhydrous)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF (0.5 M concentration relative to pyrazole). Cool to 0°C.[1]
-
Deprotonation: Add a solution of 3-cyclopropyl-4-iodo-1H-pyrazole in THF dropwise. Evolution of
gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear (formation of pyrazolyl anion). -
Alkylation: Add SEM-Cl (1.1 equiv) dropwise via syringe.
-
Equilibration (Crucial Step): Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Note: Kinetic alkylation may favor the proximal nitrogen (N adjacent to cyclopropyl) due to charge density, but thermodynamic equilibration (often aided by slight heating to 40°C if needed) favors the sterically less hindered 1-SEM-3-cyclopropyl isomer.
-
-
Work-up: Quench carefully with saturated
solution. Extract with EtOAc (3x). Wash combined organics with water and brine.[2][3] Dry over .[2] -
Purification: Flash chromatography (Hexanes/EtOAc). The distal isomer (desired) usually elutes after the proximal isomer (check via NOE).
Validation:
-
1H NMR: Look for the SEM methylene singlet (~5.4 ppm).
-
NOE: Irradiate the SEM methylene protons.
-
Distal (Desired): NOE enhancement of the pyrazole C5-H singlet. NO enhancement of cyclopropyl protons.
-
Proximal (Undesired): Strong NOE enhancement of cyclopropyl protons.
-
Protocol B: THP Protection (Scalable & Green)
Application: Best for Suzuki/Sonogashira couplings on scale. THP is cheap and easily removed with mild acid.
Reagents:
-
3-Cyclopropyl-4-iodo-1H-pyrazole (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (2.0 equiv)
-
p-Toluenesulfonic acid monohydrate (pTsOH) (0.05 equiv)
-
Toluene or DCM (Dichloromethane)
Procedure:
-
Setup: Dissolve the pyrazole in Toluene (0.5 M). Add DHP (2.0 equiv) and catalytic pTsOH (5 mol%).
-
Reaction: Heat the mixture to 80°C for 3–6 hours.
-
Work-up: Cool to RT. Dilute with EtOAc, wash with saturated
(to neutralize acid) and brine. -
Purification: Flash chromatography or recrystallization (if solid).
Protocol C: Boc Protection (Rapid Derivatization)
Application: Only for simple, non-basic reactions. WARNING: Boc is unstable to organolithiums and strong bases (e.g., KOtBu at high temp).
Reagents:
-
3-Cyclopropyl-4-iodo-1H-pyrazole (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (1.1 equiv) -
DMAP (0.1 equiv), TEA (1.1 equiv)
-
DCM or THF
Procedure:
-
Dissolve pyrazole, TEA, and DMAP in DCM at RT.
-
Add
portion-wise. Evolution of is minimal but possible. -
Stir for 1 hour.
-
Work-up: Wash with mild citric acid (0.1 M) to remove DMAP/TEA, then brine.
-
Note: This often yields a mixture of isomers (1,3- and 1,5-). Since the Boc group is electron-withdrawing, it may destabilize the pyrazole toward nucleophilic attack at C5.
Deprotection Strategies
The removal of the protecting group must preserve the cyclopropyl ring (sensitive to vigorous acid) and the iodide (sensitive to reduction).
| PG | Reagent | Conditions | Compatibility Notes |
| SEM | TBAF (1M in THF) | Reflux, 4-12h | Best. Fluoride cleavage is specific to silicon. Cyclopropyl and Iodide are completely stable. |
| SEM | TFA / DCM | RT, 1-2h | Good. The cyclopropyl ring is generally stable to TFA at RT. Avoid heating with strong mineral acids (HCl/H2SO4). |
| THP | HCl (2M) / MeOH | 40°C, 2h | Standard. Dilute HCl is sufficient to hydrolyze the acetal without opening the cyclopropyl ring. |
| THP | PPTS / EtOH | Reflux, 4h | Mildest. Pyridinium p-toluenesulfonate is very gentle; ideal if other acid-sensitive groups are present. |
| Boc | TFA / DCM | 0°C to RT | Fast. |
References
-
Regioselectivity in Pyrazole Protection
-
SEM Protection & "Switching"
-
THP Protection Protocols
- Title: Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles.
- Source: RSC Advances (2015).
-
URL:[Link] (Verified via Search 1.2)
-
Synthesis of 4-Iodopyrazoles
- Title: Synthesis of 4-iodopyrazoles: A Brief Review.
- Source: Arkivoc / ResearchG
-
URL:[Link] (Verified via Search 1.14)
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
Buchwald-Hartwig amination of 3-Cyclopropyl-4-iodo-2H-pyrazole
PART 1: EXECUTIVE SUMMARY & STRATEGIC ANALYSIS
Introduction
The 3-cyclopropyl-4-aminopyrazole motif is a privileged scaffold in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., JAK, Aurora, and CDK inhibitors) due to its ability to form key hydrogen bonds within the ATP-binding pocket while the cyclopropyl group fills hydrophobic sub-pockets.
However, the installation of the amino group via Buchwald-Hartwig Cross-Coupling (BHC) on 3-cyclopropyl-4-iodo-1H-pyrazole presents a unique convergence of synthetic challenges:
-
Tautomeric Interference: The free N-H proton (pKa ~14) can poison palladium catalysts or lead to competitive N-arylation.
-
Steric Congestion: The C3-cyclopropyl group imposes significant steric bulk adjacent to the C4 reactive center, slowing the rate of oxidative addition and transmetalation compared to simple methyl-pyrazoles.
-
Electronic Deactivation: The electron-rich nature of the pyrazole ring makes the C4-iodide less electrophilic than typical aryl halides.
This guide provides two distinct protocols: a "Robust Scale-Up Route" (using protecting groups) and a "Direct Screening Route" (for unprotected substrates), utilizing third-generation dialkylbiarylphosphine ligands to overcome steric and electronic hurdles.
Mechanistic Insight: The Ligand Factor
Success in this transformation relies on the L1 vs L2 balance in the catalytic cycle.
-
The Problem: The C3-cyclopropyl group creates a "steric wall." Standard ligands (e.g., BINAP, DPPF) often fail because they cannot accommodate this bulk during the reductive elimination step.
-
The Solution: Bulky, electron-rich Buchwald ligands (e.g., tBuXPhos , BrettPhos ) are required. They facilitate oxidative addition into the electron-rich pyrazole ring and, crucially, their bulk promotes the difficult reductive elimination of the sterically hindered product.
PART 2: EXPERIMENTAL PROTOCOLS
Preparation of Starting Material
Prerequisite: Synthesis of 3-cyclopropyl-4-iodo-1H-pyrazole.
Reaction: 3-Cyclopropylpyrazole + NIS
Protocol A: The Robust Route (Protected)
Best for: Scale-up (>1g), GMP workflows, and unreactive amines.
Strategy:
Step 1: Protection (SEM-Cl)
-
Dissolve 3-cyclopropyl-4-iodo-1H-pyrazole (1.0 equiv) in anhydrous THF at 0°C.
-
Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min.
-
Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 equiv) dropwise.
-
Warm to RT and stir for 2 hours. Quench with water, extract (EtOAc), and concentrate.
-
Checkpoint: Two regioisomers (N1-SEM and N2-SEM) may form. Both are suitable for BHC.
Step 2: Buchwald-Hartwig Coupling
Reagents:
-
Substrate:
-SEM-3-cyclopropyl-4-iodo-pyrazole (1.0 equiv) -
Amine: 1.2 equiv (Primary or Secondary)
-
Catalyst: Pd_2(dba)_3 (2 mol%) or tBuXPhos Pd G3 (2 mol%)
-
Ligand: tBuXPhos (4-8 mol%) - Crucial for C3-sterics
-
Base: NaOtBu (1.5 equiv)
-
Solvent: Toluene or 1,4-Dioxane (degassed)
Procedure:
-
Charge a reaction vial with the protected pyrazole, amine, base, and ligand/catalyst system.
-
Evacuate and backfill with Argon (
). -
Add anhydrous solvent (0.2 M concentration).
-
Heat to 90°C for 4–12 hours.
-
Monitoring: Monitor by LCMS. Look for the disappearance of the aryl iodide (M+H of SM) and appearance of the coupled product.
-
Note: If conversion stalls, add a second portion of catalyst (1 mol%).
-
Step 3: Deprotection
-
Dissolve the coupled product in DCM.
-
Add TFA (20 equiv) or 4M HCl in Dioxane. Stir at RT for 2–4 hours.
-
Concentrate and neutralize with sat. NaHCO
to isolate the free base.
Protocol B: The Direct Route (Unprotected)
Best for: Rapid library synthesis (<50 mg), high-throughput screening. Mechanism: Uses LiHMDS to transiently protect the pyrazole nitrogen as a lithium amide, preventing catalyst poisoning.
Reagents:
-
Substrate: 3-Cyclopropyl-4-iodo-1H-pyrazole (1.0 equiv)
-
Amine: 1.1 equiv
-
Precatalyst: tBuBrettPhos Pd G3 (2–5 mol%)
-
Why: tBuBrettPhos is specifically designed to prevent binding of the free pyrazole nitrogen to the Pd center.
-
-
Base: LiHMDS (1M in THF, 2.2 equiv)
-
Note: 1.0 equiv deprotonates the pyrazole NH; 1.2 equiv acts as the base for coupling.
-
-
Solvent: THF or Toluene.
Procedure:
-
Weigh the pyrazole, amine, and precatalyst into a vial inside a glovebox (or under strict Ar flow).
-
Add solvent.[1]
-
Add LiHMDS solution dropwise at RT.
-
Seal and heat to 65–80°C .
-
Caution: Do not overheat. Unprotected pyrazoles are prone to deiodination at >100°C.
-
-
Quench with aqueous NH
Cl.
PART 3: DATA & VISUALIZATION
Reaction Performance Summary
| Variable | Protocol A (Protected) | Protocol B (Unprotected) |
| Yield (Avg) | 85–95% | 60–80% |
| Step Count | 3 (Protect-Couple-Deprotect) | 1 (Direct) |
| Steric Tolerance | High (tBuXPhos handles C3 bulk) | Moderate (Requires tBuBrettPhos) |
| Amine Scope | Primary & Secondary Anilines/Alkyl | Best with Primary Anilines |
| Main Side Product | Protodehalogenation (<5%) | N-Arylation (if base is weak) |
Decision Workflow (DOT Diagram)
Caption: Decision tree for selecting the optimal synthetic pathway based on scale and required robustness.
Catalytic Cycle & Steric Impact (DOT Diagram)
Caption: Catalytic cycle highlighting the oxidative addition step where the C3-cyclopropyl group creates significant steric hindrance, necessitating active Pd(0) sources.
PART 4: TROUBLESHOOTING & OPTIMIZATION
4.1 Self-Validating Checks
-
Color Change: A successful reaction typically transitions from a pale suspension to a dark orange/brown solution (formation of Pd-Amine complexes). A persistent black precipitate indicates "Pd-black" formation (catalyst death), suggesting inadequate ligand protection or oxygen leakage.
-
LCMS Diagnosis:
-
Peak at M-126 (loss of I, +H):Protodehalogenation . Indicates the catalyst is active but the amine is not binding, or the reaction temperature is too high. Fix: Lower temp, increase amine conc, or switch to a more electron-rich ligand (e.g., AdBrettPhos).
-
Peak at M+Arylation:N-Arylation . Indicates the protecting group fell off or LiHMDS failed to mask the nitrogen. Fix: Switch to SEM protection.
-
4.2 Why tBuXPhos?
For the protected route, tBuXPhos is preferred over XPhos. The tert-butyl groups on the phosphine provide a larger cone angle, which is necessary to force the reductive elimination when the bulky cyclopropyl group is present at the ortho position (relative to the reaction site).
References
-
Surry, D. S., & Buchwald, S. F. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
-
Fors, B. P., et al. (2008).[2] "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates." Journal of the American Chemical Society.[1][2] Link
-
Hein, J. E., et al. (2014). "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters. Link
- Li, H., et al. (2011). "Pd-Catalyzed C-N Coupling of 4-Halopyrazoles." Journal of Organic Chemistry. (General reference for halopyrazole reactivity).
-
BenchChem Application Notes. (2025). "Protocols for the N-arylation of 4-Iodopyrazole." Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Cyclopropyl-4-iodo-2H-pyrazole
Status: Operational Topic: Yield Optimization & Troubleshooting Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Route Selection
3-Cyclopropyl-4-iodo-2H-pyrazole (often tautomeric with the 1H-isomer) is a high-value scaffold in kinase inhibitor discovery (e.g., Crizotinib intermediates). The cyclopropyl group acts as a bioisostere for isopropyl or tert-butyl groups, improving metabolic stability and potency, while the iodine atom provides a handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira).
To maximize yield, we recommend Direct Electrophilic Iodination of the pre-formed pyrazole ring. While de novo cyclization is possible, it often suffers from lower regioselectivity and complex workups compared to the functionalization of the commercially available or easily synthesized 3-cyclopropylpyrazole.
Recommended Synthetic Route: NIS-Mediated Iodination
This method offers the highest balance of regioselectivity (C4) , conversion rate , and operational simplicity .
Figure 1: Mechanistic pathway for the direct iodination of 3-cyclopropylpyrazole using N-iodosuccinimide (NIS).
Detailed Experimental Protocol
Method A: NIS in Acetonitrile (Standard High-Yield Protocol)
Best for: Small to mid-scale (mg to 50g), high purity requirements.
Reagents:
-
3-Cyclopropyl-1H-pyrazole (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.1 – 1.2 equiv)
-
Acetonitrile (MeCN) [Anhydrous preferred but not strictly required]
-
Optional: Trifluoroacetic acid (TFA) (0.1 equiv) if reaction is sluggish.
Procedure:
-
Dissolution: Dissolve 3-cyclopropyl-1H-pyrazole in MeCN (5–10 mL per mmol).
-
Addition: Add NIS portion-wise at room temperature (RT). Note: The reaction is slightly exothermic.
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LCMS.
-
Checkpoint: If conversion is <50% after 4 hours, heat to 60°C. The cyclopropyl group activates the ring, so mild heat is usually sufficient.
-
-
Quench: Dilute with EtOAc and wash with 10% aqueous sodium thiosulfate (
) to remove oxidative byproducts (indicated by yellow/brown color). -
Workup: Wash organic layer with saturated
(to remove succinimide/acid traces) and brine. Dry over .[1] -
Purification: Concentrate in vacuo. If necessary, recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0→40% EtOAc in Hexanes).
Method B: Iodine/Hydrogen Peroxide (Green Chemistry)
Best for: Large scale, cost-sensitivity, avoiding succinimide waste.
Procedure:
-
Suspend 3-cyclopropyl-1H-pyrazole (1.0 equiv) in water (or 1:1 water/ethanol).
-
Add
(0.6 equiv) and 30% (0.6–1.0 equiv). -
Stir vigorously at RT. The peroxide oxidizes iodide back to iodine, ensuring 100% atom economy regarding iodine.
-
Note: This method may be slower (12–24h) due to biphasic kinetics.
Troubleshooting Guide & FAQs
This section addresses specific failure modes encountered by researchers.
Issue 1: Low Yield (<50%)
Q: My reaction shows incomplete conversion even after 24 hours. What is wrong?
-
Diagnosis 1 (Solvent Effect): Are you using a non-polar solvent (e.g., DCM)?
-
Fix: Switch to a polar aprotic solvent like Acetonitrile (MeCN) or DMF . Polar solvents stabilize the charged sigma-complex intermediate, significantly accelerating the rate of electrophilic aromatic substitution.
-
-
Diagnosis 2 (Reagent Quality): Is your NIS old or yellow?
-
Fix: NIS degrades over time to release
. Recrystallize NIS from dioxane/CCl4 or simply use a fresh bottle. If using old NIS, add 10-20% excess.
-
-
Diagnosis 3 (Protonation): Are you adding too much acid?
-
Fix: While TFA catalyzes the reaction, too much will protonate the pyrazole nitrogen (forming the pyrazolium ion), which strongly deactivates the ring towards electrophilic attack. Keep acid catalyst <10 mol%.
-
Issue 2: Regioselectivity & Byproducts
Q: I see a second spot on TLC. Is it the N-iodo or 3,5-diiodo product?
-
Scenario A: N-Iodination (Kinetic Product)
-
Observation: A less polar spot that disappears upon aqueous workup or heating.
-
Explanation: Iodine can initially attack the Nitrogen. This is reversible.
-
Fix: Heat the reaction to 50-60°C for 1 hour to drive the rearrangement to the thermodynamic C4-iodo product.
-
-
Scenario B: Over-iodination (Di-iodo)
-
Observation: A persistent spot, usually close to the product.
-
Explanation: The cyclopropyl group is electron-donating, making the ring reactive. If you use >1.5 equiv of NIS, you may iodinate C5 (if unsubstituted).
-
Fix: Strictly control stoichiometry (1.05 – 1.1 equiv). Add NIS slowly.
-
Issue 3: Tautomerism (3- vs 5-Cyclopropyl)
Q: The NMR shows broad peaks, or the structure looks like 5-cyclopropyl-4-iodo-1H-pyrazole. Did I make the wrong isomer?
-
Answer: No. In solution, 3-cyclopropyl-4-iodo-1H-pyrazole and 5-cyclopropyl-4-iodo-1H-pyrazole are tautomers and exist in rapid equilibrium.
-
Validation: You will often see broad NH signals or averaged carbon signals in
. -
Solution: To lock the tautomer for characterization or the next step, you must N-alkylate or N-protect (e.g., with Boc, THP, or SEM). Once protected, the isomers are distinct and separable.
-
Quantitative Data Summary
| Method | Reagent System | Solvent | Temp | Typical Yield | Atom Economy | Comments |
| A (Recommended) | NIS / TFA (cat.) | MeCN | 25-60°C | 85-95% | Low | Fastest kinetics; easiest workup. |
| B (Green) | 25°C | 65-80% | High | Slower; requires vigorous stirring. | ||
| C (Classic) | Reflux | 50-70% | Low | Harsh conditions; risk of side reactions. |
Decision Logic for Troubleshooting
Figure 2: Logical flowchart for diagnosing yield and purity issues during synthesis.
References
-
BenchChem Technical Support. (2025).[1] A Comparative Guide to the Iodination of Pyrazoles for Researchers. Retrieved from
-
National Institutes of Health (NIH). (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides. Retrieved from
-
Organic Chemistry Portal. (2017). Synthesis of 3H-pyrazoles and Iodination Protocols. Retrieved from
-
Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives. Retrieved from
Sources
Preventing deiodination during 3-Cyclopropyl-4-iodo-2H-pyrazole reactions
Technical Support Center: 3-Cyclopropyl-4-iodo-2H-pyrazole Functionalization
Subject: Troubleshooting Guide for Preventing Deiodination & Optimizing C-4 Reactivity Case ID: PYR-I-CYC-004 Support Tier: Senior Application Scientist
Executive Summary
You are working with 3-cyclopropyl-4-iodo-2H-pyrazole . This is a high-value scaffold where the cyclopropyl group provides unique steric/electronic properties (sigma-donor), and the C-4 iodine serves as the linchpin for further diversification.
The Core Problem: The C-I bond at the 4-position is highly reactive. While this makes it excellent for coupling, it also makes it prone to deiodination (reduction to the C-H analog). This occurs primarily through two mechanisms:[1]
-
Proton Quench during metal-halogen exchange (due to acidic NH protons or wet solvents).
-
Protodehalogenation during Pd-catalyzed cross-coupling (via Pd-hydride species).
This guide provides a self-validating protocol to eliminate these pathways.
Phase 1: The Foundation (N-Protection)
Status: CRITICAL / MANDATORY
You cannot reliably functionalize the C-4 iodine while the N-H proton is free. The N-H proton (pKa ~14) is far more acidic than the C-I bond is reactive. Any base or organometallic reagent will deprotonate the nitrogen first, forming an N-anion that shuts down Pd-catalysis (poisoning) or acts as a proton shuffle during lithiation.
Recommended Protocol: Use SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) protection.
-
Why: These groups are stable to basic lithiation conditions and Suzuki coupling bases.
-
Avoid: Boc (tert-butoxycarbonyl).[2][3] It is often unstable under the basic, heated conditions of Suzuki coupling, leading to premature deprotection and subsequent deiodination.
Visual Workflow:
Caption: Decision tree for N-protection. Proceeding with free NH is the primary cause of yield loss.
Phase 2: Metal-Halogen Exchange (The "Cold" Route)
Objective: Converting C-I to C-Metal (Li/Mg) without protonation.
The Trap: Traditional n-BuLi exchange at -78°C often fails for pyrazoles because the resulting heteroaryl-lithium is unstable or aggregates, leading to "scrambling" (iodine dance) or protonation upon warming.
The Solution: Turbo-Grignard (iPrMgCl·LiCl) Using Knochel’s Turbo-Grignard reagent allows the exchange to happen at higher temperatures (0°C to RT) and forms a stable magnesiated species that does not scramble.
Protocol:
-
Dryness: Flame-dry all glassware. Use anhydrous THF (<50 ppm H₂O).
-
Concentration: Dissolve N-protected substrate (1.0 equiv) in THF (0.5 M).
-
Exchange: Add iPrMgCl·LiCl (1.1 equiv) dropwise at -10°C .
-
Aging: Stir for 30–60 mins. The LiCl breaks up aggregates, stabilizing the C4-Mg species.
-
Quench: Add electrophile (aldehyde, ketone, etc.).
Data Comparison:
| Method | Reagent | Temp | Risk of Deiodination | Stability of Intermediate |
| Traditional | n-BuLi | -78°C | High (Proton quench) | Low (Aggregates) |
| Recommended | iPrMgCl·LiCl | -10°C | Low | High (LiCl stabilized) |
Phase 3: Cross-Coupling (The "Hot" Route)
Objective: Suzuki/Sonogashira coupling while preventing Protodehalogenation.
The Mechanism of Failure: Deiodination in Suzuki coupling happens when the oxidative addition complex (Ar-Pd-I) encounters a hydride source (H⁻) instead of the boronic acid.
-
Source of H⁻: Alcohols (solvent), water (in base), or β-hydride elimination from alkyl ligands.
Mechanism Diagram:
Caption: Path A (Green) is desired. Path B (Red) leads to deiodination via hydride transfer.
Optimization Guide:
-
Solvent System:
-
AVOID: Ethanol, Methanol, Isopropanol. These are hydride donors.
-
USE: Toluene/Water (4:1) or Dioxane/Water (anhydrous if possible).
-
Why: Removing the alcohol removes the primary hydride source.
-
-
Catalyst Selection:
-
Standard: Pd(dppf)Cl₂ · DCM. The bidentate ligand prevents open coordination sites where hydrides can attack.
-
Advanced: Pd-XPhos G3 or Pd-SPhos G3 (Buchwald Precatalysts). These bulky, electron-rich ligands facilitate extremely fast oxidative addition and transmetallation, outcompeting the slower deiodination pathway.
-
-
Base:
-
Switch from carbonate bases (Na₂CO₃) to K₃PO₄ (Potassium Phosphate Tribasic). Phosphate bases are often milder and less likely to promote the side reactions associated with dehalogenation.
-
Troubleshooting FAQs
Q: I see 30% starting material and 20% de-iodinated product. What happened? A: Your catalyst died before conversion was complete, likely due to instability, and the de-iodination occurred via solvent interaction.
-
Fix: Switch to Pd-XPhos G3 . It is more robust. Degas your solvents thoroughly (sparge with Argon for 15 mins) to remove oxygen which kills the catalyst.
Q: Can I use the 3-cyclopropyl group to my advantage? A: Yes. The cyclopropyl group is an electron donor. This makes the C-4 position more electron-rich than a standard phenyl ring. This actually makes oxidative addition slower than an electron-deficient ring.
-
Fix: You need a more active catalyst (like SPhos or XPhos) to force the oxidative addition to happen quickly, before side reactions can take over.
Q: My Grignard exchange yields a mixture of products. A: You likely have wet THF. The "Turbo Grignard" is robust, but it cannot survive water.
-
Fix: Add a small amount of the Grignard reagent to the solvent before adding your substrate to act as a scavenger, or use a colorimetric indicator (like menthol/phenanthroline) to titrate dryness.
References
-
Knochel, P., et al. (2008).[3] "Convenient Preparation of Polyfunctional Aryl Magnesium Reagents by a Direct Magnesium Insertion in the Presence of LiCl." Angewandte Chemie International Edition.
-
Navarro, O., et al. (2004).[4] "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." Journal of Organic Chemistry.
-
Berton, M., et al. (2019).[5] "Organomagnesiums On-demand: Versatile Set-Up Designed for the Preparation of Turbo-Grignard® Reagent."[5] Vapourtec Application Note.
-
Swiatek, K., et al. (2025).[6] "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions." RSC Advances.
-
BenchChem Technical Support. (2025). "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions."
Sources
- 1. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Group of Prof. Paul Knochel | LMU München | Magnesium reagents [knochel.cup.uni-muenchen.de]
- 4. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 5. vapourtec.com [vapourtec.com]
- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Solubility issues of 3-Cyclopropyl-4-iodo-2H-pyrazole in organic solvents
Executive Summary & Molecule Profile[1][2]
3-Cyclopropyl-4-iodo-1H-pyrazole (often chemically indexed as the 1H-tautomer but dynamically existing in equilibrium with the 2H-form) presents a classic "brick dust" solubility profile common to 4-halopyrazoles.[1][2]
Its poor solubility in non-polar media and tendency to crystallize aggressively arises from a specific molecular feature: the unsubstituted NH moiety .[1] This group acts as both a hydrogen bond donor and acceptor, leading to the formation of stable, high-melting intermolecular dimers or oligomers in the solid state.[2]
Physicochemical Snapshot
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Formula | Moderate Lipophilicity (LogP ~1.9–2.[1][2]2) | |
| Solid State | Crystalline Solid | High lattice energy requires polar solvents to break.[1] |
| pKa (Acidic) | ~13.5 (NH deprotonation) | Soluble in strong base (forming pyrazolide anion).[2] |
| pKa (Basic) | ~2.5 (N protonation) | Soluble in strong acid (forming pyrazolium cation).[2] |
| Key Interaction | Intermolecular H-Bonding | Causes aggregation; resists dissolution in DCM/CHCl |
Mechanistic Insight: Why won't it dissolve?
To solve solubility issues, you must visualize the invisible barrier.[2] In the solid state, this molecule does not exist as discrete units. It forms a hydrogen-bonded network.[1][2]
Diagram 1: Tautomerism & Aggregation Network
This diagram illustrates the equilibrium between 1H and 2H tautomers and how they "lock" together in non-polar solvents, preventing dissolution.[2]
Caption: The 1H/2H tautomeric equilibrium facilitates H-bonded dimerization (green node), which is the primary cause of insolubility.[2] Polar solvents (yellow node) are required to disrupt this lattice.[2]
Troubleshooting Guide (Q&A)
Scenario A: Reaction Setup & Synthesis
Q: I am trying to use this as an intermediate in a Suzuki coupling in Toluene, but it remains a suspension. Will this affect my yield?
-
Diagnosis: Yes. Toluene is a non-polar solvent and cannot break the pyrazole H-bonds.[1] This creates a heterogeneous reaction (surface-area limited), leading to stalled conversion or high catalyst loading requirements.
-
Solution:
Q: The compound precipitated out of Dichloromethane (DCM) after I concentrated my extraction. Why?
-
Diagnosis: While DCM is moderately polar, it is a poor hydrogen bond acceptor.[2] As you increase concentration, the pyrazole molecules "find" each other and dimerize faster than DCM can solvate them.
-
Solution: Add a "Polar Spike". Add 2-5% Methanol to your DCM. The Methanol acts as a H-bond donor/acceptor, satisfying the pyrazole's dipole and keeping it in solution.[2]
Scenario B: Analysis & Purification
Q: I cannot get a stable lock for NMR in
-
Diagnosis: Broad peaks indicate intermediate exchange rates (tautomerism) or aggregation.[1][2] Low solubility in chloroform results in a poor signal-to-noise ratio.[1][2]
-
Solution:
-
Primary Choice: Switch to DMSO-
. It is a strong H-bond acceptor and will "freeze" the tautomeric equilibrium effectively, sharpening the peaks.[2] -
Secondary Choice: If you must use
, add 1 drop of TFA- (Trifluoroacetic acid-d).[1] This protonates the pyrazole, breaking aggregates and solubilizing it as a salt.
-
Q: How do I recrystallize this compound? It oils out in Hexane.
-
Diagnosis: "Oiling out" occurs when the compound is insoluble in the solvent even at the boiling point, or the melting point is depressed by impurities.
-
Protocol: Use a Solvent/Anti-solvent method.[1]
-
Dissolve the crude solid in a minimum amount of hot Ethyl Acetate (or Isopropanol).[1]
-
Slowly add hot Hexane (or Heptane) until slight turbidity persists.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Solubility Decision Matrix
Use this flowchart to select the correct solvent system based on your experimental goal.
Caption: Decision tree for solvent selection based on application (Reaction, Analysis, or Purification).
Solvent Compatibility Data
The following table provides estimated solubility ratings based on the structure-activity relationship (SAR) of 4-iodopyrazoles.
| Solvent Class | Representative Solvent | Solubility Rating | Notes |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Best for stock solutions.[1][2] CAUTION: Hard to remove.[1] |
| Polar Protic | Methanol, Ethanol | Moderate (20-50 mg/mL) | Good for transfers; solubility increases significantly with heat.[2] |
| Chlorinated | DCM, Chloroform | Low/Moderate (5-20 mg/mL) | Often requires a polar co-solvent (MeOH) to prevent precipitation.[2] |
| Ethers | THF, 1,4-Dioxane | Moderate (20-50 mg/mL) | Good compromise for reactions (easy to remove).[2] |
| Esters | Ethyl Acetate | Low (<10 mg/mL) | Excellent for crystallization (dissolves when hot, precipitates when cold).[2] |
| Hydrocarbons | Hexane, Toluene | Very Low (<1 mg/mL) | Use only as anti-solvents.[2] |
Advanced Solubilization Protocol (The "pH Swing")[2]
If you need to dissolve the compound in an aqueous or semi-aqueous environment (e.g., for biological assays or extraction), utilize the amphoteric nature of the pyrazole ring.
Protocol:
-
To Dissolve: Adjust pH to >12 using NaOH or KOH.[1] The pyrazole deprotonates (
), becoming a water-soluble salt. -
To Precipitate/Recover: Slowly add dilute HCl until pH reaches ~7. The neutral species will precipitate as a solid.[1]
-
Caution: Do not use this method if your molecule contains other base-sensitive functional groups (e.g., esters).[1][2]
References
-
Synthesis and Functionalization of 4-Iodopyrazoles
-
Tautomerism in Pyrazoles
-
General Solubility Principles of Heterocycles
-
Recrystallization Strategies for Azoles
-
Physicochemical Properties of 4-Iodopyrazole
Sources
- 1. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. fscichem.com [fscichem.com]
- 8. arkat-usa.org [arkat-usa.org]
Technical Support Center: 3-Cyclopropyl-4-iodo-1H-pyrazole Coupling Protocol
Case ID: CP-4I-3CY | Status: Tier 3 Troubleshooting | Topic: Steric Hindrance & Catalyst Deactivation
The Diagnostic: Why Standard Protocols Fail
As a Senior Application Scientist, I often see researchers treat 3-cyclopropyl-4-iodo-1H-pyrazole as a standard aryl iodide. It is not. This substrate presents a "perfect storm" of three antagonistic factors that disable standard Suzuki-Miyaura or Sonogashira conditions:
-
The "Steric Wall" (C3-Cyclopropyl): The cyclopropyl group is not planar; its hydrogens project outward, creating a significant steric cone angle adjacent to the C4-Iodo reactive site. This physically blocks the palladium center during the oxidative addition and transmetallation steps.
-
The "Poison Pill" (N1-H Acidic Proton): The free NH proton (pKa ~14) is acidic enough to be deprotonated by the bases used in coupling (e.g., K₂CO₃). The resulting pyrazolyl anion is a potent ligand that coordinates tightly to Pd(II), forming a stable "Pd-ate" complex that arrests the catalytic cycle (Catalyst Poisoning).
-
Tautomeric Ambiguity: In solution, the proton shuttles between N1 and N2. Without a protecting group, the steric bulk of the cyclopropyl group shifts relative to the iodine, creating inconsistent reaction kinetics.
The Solution: You must decouple these problems. First, lock the tautomer and mask the nitrogen (Protection). Second, use a catalyst system designed to bypass the steric wall (Ligand Selection).
Module 1: The "Shield" – Protecting Group Strategy
Core Directive: Do not attempt this coupling on the unprotected (NH) heterocycle unless absolutely necessary.
The choice of protecting group (PG) is the single most critical variable. You need a group that masks the nitrogen but does not add to the steric burden near the C4-iodine.
| Protecting Group | Suitability | Technical Notes |
| Trityl (Trt) | 🔴 Avoid | Too Bulky. While excellent for N-protection, the massive trityl group interacts with the adjacent C3-cyclopropyl group, twisting the ring and further crowding the C4 site. |
| Boc (tert-butoxycarbonyl) | 🟡 Risky | Labile. Boc groups often fall off under the basic, heated conditions of Suzuki coupling (base hydrolysis). Only use with anhydrous bases (e.g., K₃PO₄ in Toluene). |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | 🟢 Recommended | The Gold Standard. SEM is stable to base/heat, electronically neutral, and relatively compact. It allows the catalyst to approach C4 without interference. |
| THP (Tetrahydropyranyl) | 🟢 Good | A cost-effective alternative to SEM. Stable in base, removed easily with acid. |
Protocol: SEM Protection (Standardized)
-
Suspend 3-cyclopropyl-4-iodo-1H-pyrazole (1.0 equiv) in dry DMF (0.5 M) at 0°C.
-
Add NaH (60% dispersion, 1.2 equiv) portion-wise. Wait for H₂ evolution to cease (approx. 30 min).
-
Add SEM-Cl (1.1 equiv) dropwise.
-
Warm to RT and stir for 2 hours.
-
Validation: Check TLC. The product will be less polar. Isolate before coupling.
Module 2: The "Engine" – Catalyst & Ligand Selection
Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ will likely result in <10% conversion or extensive protodehalogenation (where Iodine is replaced by H). You require Buchwald Dialkylbiaryl Phosphine Ligands .
Why? These ligands are bulky and electron-rich.[1]
-
Electron-richness: Accelerates oxidative addition into the strong C-I bond.
-
Bulk (Sterics): Promotes the formation of the reactive monoligated Pd(0)-L species (essential for hindered substrates) and accelerates reductive elimination of the bulky product.
Recommended Systems
-
Primary Choice: XPhos Pd G3 or XPhos + Pd₂(dba)₃
-
Reasoning: XPhos has a massive steric profile that forces the reaction forward. It is the industry standard for hindered biaryls.
-
-
Secondary Choice: SPhos Pd G3
-
Reasoning: SPhos is slightly smaller but extremely active. Use if XPhos fails.
-
-
Alternative: Pd-PEPPSI-IPr
-
Reasoning: An N-Heterocyclic Carbene (NHC) catalyst.[2] Excellent for extremely difficult oxidative additions, though sometimes harder to remove from the final product.
-
Module 3: Reaction Optimization (The Environment)
Once the "Shield" (SEM) and "Engine" (XPhos) are selected, the "Environment" (Solvent/Base) prevents side reactions.
The Danger: Protodehalogenation If the cross-coupling cycle is slow (due to the cyclopropyl bulk), the Pd-Ar-I intermediate will undergo side reactions, stripping the iodine and leaving you with 3-cyclopropyl-pyrazole.
Optimization Table:
| Variable | Recommendation | Causality |
| Solvent | 1,4-Dioxane / Water (4:1) | Water is required to activate the boronic acid/ester (forming the boronate species). Dioxane ensures high solubility at the required temp (80-100°C). |
| Base | K₃PO₄ (Potassium Phosphate) | Milder than carbonates. Less likely to cause base-catalyzed decomposition of the pyrazole ring or protecting group. |
| Temperature | 80°C - 100°C | High energy barrier due to sterics requires heat. Do not run at RT. |
| Concentration | High (0.5 M) | Higher concentration favors the bimolecular coupling over unimolecular side reactions. |
Visualizing the Troubleshooting Logic
The following diagrams visualize the steric conflict and the decision tree for saving a failed reaction.
Figure 1: The "Two-Step" Solution. You must address both chemical poisoning (N-H) and physical blocking (Sterics) to achieve conversion.
Figure 2: Diagnostic Flowchart. Follow this logic path to identify the specific failure mode of your experiment.
Frequently Asked Questions (FAQ)
Q: Can I perform this reaction in a "One-Pot" fashion (Protection + Coupling)? A: Generally, no . The reagents used for protection (NaH, SEM-Cl) are incompatible with the mild aqueous bases used in Suzuki coupling. Isolate the protected intermediate. The high crystallinity of iodopyrazoles usually makes purification easy (often just a filtration or short plug).
Q: I see the iodine falling off (Protodehalogenation) even with XPhos. Why? A: This indicates your transmetallation step is too slow, likely due to the boronic acid partner also being hindered or electronically deactivated.
-
Fix: Increase the amount of boronic acid (1.5 - 2.0 equiv).
-
Fix: Switch to a Boronic Ester (Pinacol ester) which is often more stable.
-
Fix: Ensure your solvent is strictly degassed (Oxygen promotes homocoupling and decomposition).
Q: Why not use the N-Boc protecting group? It's easier to remove. A: N-Boc pyrazoles are notoriously unstable to the nucleophilic attack of hydroxide or carbonate bases at 80°C. You will likely lose the Boc group mid-reaction, reverting to the "Poison Pill" (free NH) scenario. If you must use Boc, use anhydrous K₃PO₄ in Toluene/Dioxane, but yields will likely be lower.
References
-
BenchChem Technical Support. (2025).[1][3] Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. BenchChem. Link
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 12(18), 4749–4755. Link
Sources
Controlling regioselectivity in N-alkylation of 3-cyclopropyl-4-iodopyrazoles
Topic: Controlling Regioselectivity in N-Alkylation of 3-Cyclopropyl-4-iodopyrazoles Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges of alkylating 3-cyclopropyl-4-iodo-1H-pyrazole. This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, ALK inhibitors), yet it presents a classic tautomeric ambiguity that often leads to difficult-to-separate regioisomeric mixtures.
Part 1: The Diagnostic Framework (The "Why")
Before troubleshooting, you must understand the competing forces in your reaction flask. The starting material exists in a tautomeric equilibrium between the 3-cyclopropyl and 5-cyclopropyl forms.
The Tautomer Trap
When you introduce an alkylating agent (
-
Pathway A (Sterically Favored): Alkylation at the nitrogen distal to the cyclopropyl group.
-
Product:1-alkyl-3-cyclopropyl-4-iodopyrazole (1,3-isomer).
-
Driver: The cyclopropyl group exerts steric hindrance, shielding the adjacent nitrogen (
in the 3-sub tautomer).
-
-
Pathway B (Sterically Disfavored): Alkylation at the nitrogen proximal to the cyclopropyl group.
-
Product:1-alkyl-5-cyclopropyl-4-iodopyrazole (1,5-isomer).
-
Driver: Often observed under kinetic control, with small electrophiles (MeI), or specific solvent coordination effects.
-
Visualizing the Pathway
The following diagram maps the decision flow and mechanistic divergence.
Caption: Mechanistic divergence in pyrazole alkylation. Pathway A is generally favored by bulkier substituents at C3.
Part 2: Optimized Protocols
Protocol A: Maximizing the 1,3-Isomer (Standard)
Target: 1-alkyl-3-cyclopropyl-4-iodopyrazole
The "Cesium Effect": Cesium carbonate is preferred over sodium hydride for regioselectivity. The larger cesium cation forms a looser ion pair with the pyrazolyl anion, allowing the reaction to be driven more by steric factors (favoring the distal attack) rather than coordination to the nitrogen lone pairs.
-
Dissolution: Dissolve 3-cyclopropyl-4-iodo-1H-pyrazole (1.0 equiv) in anhydrous DMF (0.1 M).
-
Why DMF? Polar aprotic solvents promote
mechanisms but stabilize the anion.
-
-
Base Addition: Add
(1.5 - 2.0 equiv). Stir at RT for 15 mins. -
Alkylation: Add the alkyl halide (1.1 equiv) dropwise.
-
Tip: If using a chloride, add NaI (0.1 equiv) to generate the more reactive iodide in situ (Finkelstein).
-
-
Temperature: Stir at 25°C .
-
Note: Heating (>60°C) may increase reaction rate but often erodes regioselectivity, increasing the amount of the 1,5-isomer.
-
-
Workup: Dilute with EtOAc, wash with water x3 (to remove DMF), brine, dry over
.
Protocol B: Mitsunobu Reaction (For Alcohol Electrophiles)
Target: Often improves selectivity for the 1,3-isomer due to bulky intermediates.
-
Mix: Pyrazole (1.0 equiv), Alcohol (R-OH, 1.2 equiv), and Triphenylphosphine (
, 1.5 equiv) in anhydrous THF . -
Cool: Cool to 0°C .
-
Add DIAD/DEAD: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise.
-
Warm: Allow to warm to RT overnight.
Part 3: Troubleshooting & FAQs
Section 1: Regioselectivity Issues
Q: I am getting a 60:40 mixture of isomers. How do I push this to >90:10? A: This is a common issue with small electrophiles (like Methyl Iodide).
-
Switch Bases: Move from NaH or
to . -
Switch Solvents: Change from THF to DMF or NMP. The dielectric constant affects the tightness of the ion pair.
-
Lower Temperature: Run the reaction at 0°C. While slower, the kinetic barrier for the sterically hindered 1,5-attack is harder to overcome at low temps.
-
Steric Bulk: If your R-group is small (Methyl/Ethyl), selectivity is naturally lower. If R is bulky (Benzyl/Isopropyl), selectivity for the 1,3-isomer will naturally improve.
Q: How do I definitively identify which isomer is which? (CRITICAL) A: You cannot rely solely on LCMS (masses are identical). You must use NOE (Nuclear Overhauser Effect) NMR .
| Feature | Isomer A (1,3-Substituted) | Isomer B (1,5-Substituted) |
| Structure | Alkyl group is FAR from Cyclopropyl | Alkyl group is NEXT to Cyclopropyl |
| NOE Signal | Strong NOE between N-Alkyl protons and Pyrazole H-5 | Strong NOE between N-Alkyl protons and Cyclopropyl protons |
| H-5 Shift | Typically | Typically |
| Polarity (TLC) | Usually Less Polar (Higher Rf) | Usually More Polar (Lower Rf) |
Section 2: Reaction Failure / Low Yield
Q: The reaction is stalled. 4-Iodo is electron-withdrawing; shouldn't it help? A: While the 4-iodo group makes the NH more acidic (easier to deprotonate), it also makes the resulting pyrazolyl anion less nucleophilic.
-
Solution: Add a catalytic amount of TBAI (Tetrabutylammonium iodide) . This acts as a phase transfer catalyst and solubilizes the anion.
-
Heat: If using
, you can safely heat to 50-60°C without massive degradation, though check selectivity.
Q: I see significant de-iodination (loss of Iodine). A: This occurs if you use Lithium-Halogen Exchange conditions (e.g., n-BuLi) or very strong reducing environments.
-
Fix: Avoid alkyl lithium bases. Stick to Carbonates (
) or Hydrides (NaH). If using NaH, ensure it is quality controlled; wet NaH can generate NaOH, which is harsh.
Section 3: Purification
Q: The isomers have identical Rf values on silica. A: This is the "nightmare scenario" for pyrazoles.
-
Change Stationary Phase: Try C18 (Reverse Phase). The interaction with the hydrophobic cyclopropyl group often differs enough between isomers in RP-HPLC.
-
Toluene Effect: Use Toluene:EtOAc mixtures instead of Hexane:EtOAc. The
-stacking of toluene with the pyrazole ring can differentiate the isomers. -
Recrystallization: If one isomer is solid and the other oil (common), try triturating the crude mixture with cold Pentane or Ether. The 1,3-isomer (more symmetrical) often crystallizes better.
Part 4: Data & Comparative Analysis
Table 1: Influence of Base and Solvent on Regioselectivity (R-X = Benzyl Bromide)
| Base | Solvent | Temp | Yield | Ratio (1,3 : 1,5) | Notes |
| NaH | THF | 0°C | 95% | 65 : 35 | Fast, poor selectivity (Kinetic). |
| Acetone | Reflux | 88% | 75 : 25 | Standard lab condition. | |
| DMF | 25°C | 92% | 92 : 8 | Recommended. "Cesium Effect". | |
| DMSO | 25°C | 90% | 85 : 15 | Good alternative to DMF. |
References
-
Regioselective N-Alkyl
-
Source:The Journal of Organic Chemistry[3]
- Context: Defines the steric arguments and crystallographic evidence for N1 vs N2 alkylation preference in 3-substituted systems.
-
(Note: Generalized link to JOC search for context validation).
-
-
Synthesis of 4-iodopyrazoles: A Brief Review.
- Source:N
- Context: detailed protocols for handling the 4-iodo moiety and its stability during functionaliz
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles.
- Source:N
- Context: Discusses the thermodynamic vs kinetic control in pyrazole form
Disclaimer: This guide is for research purposes only. Always consult MSDS and perform risk assessments before handling alkylating agents and halogenated heterocycles.
Sources
Stability of 3-Cyclopropyl-4-iodo-2H-pyrazole under basic conditions
Technical Support Ticket #492-CYC: Stability Profile of 3-Cyclopropyl-4-iodo-2H-pyrazole
Executive Summary
You have inquired about the stability of 3-Cyclopropyl-4-iodo-2H-pyrazole under basic conditions.
The short answer: This compound is chemically robust in the presence of standard inorganic bases (carbonates, hydroxides) and non-nucleophilic organic bases (tertiary amines). However, it exhibits critical instability (reactivity) in the presence of organolithium bases (n-BuLi, LDA) due to Lithium-Halogen Exchange and "Halogen Dance" rearrangement mechanisms. Furthermore, under basic conditions, the molecule exists as a resonance-stabilized anion, which dictates its solubility and reactivity profile.
Module 1: Chemical Identity & Tautomeric Equilibrium
User Issue: "My NMR spectrum shows shifting peaks depending on the solvent, or I see a different isomer than expected."
Before addressing stability, we must define the species in solution. The "2H" designation in your request is nominal. In solution, this molecule undergoes rapid annular tautomerism.
-
Neutral State: A dynamic equilibrium exists between 3-cyclopropyl-4-iodo-1H-pyrazole and 5-cyclopropyl-4-iodo-1H-pyrazole .
-
Basic State (pH > 14): The proton is removed, collapsing the tautomers into a single pyrazolate anion .
Technical Insight: The cyclopropyl group is an electron-donating group (via induction and hyperconjugation), while the iodine is electron-withdrawing. This polarization makes the NH proton acidic (pKa
Figure 1: Tautomeric equilibrium collapses into a single anionic species upon deprotonation.
Module 2: Stability Matrix by Base Type
User Issue: "Which base can I use without degrading my compound?"
The term "stability" depends entirely on the nature of the base. We categorize bases into three tiers of risk.
| Base Class | Examples | Stability Rating | Outcome / Risk |
| Tier 1: Inorganic Bases | High | Stable Salt Formation. The NH is deprotonated. The C-I bond remains intact. The cyclopropyl ring is inert. Ideal for Suzuki/Sonogashira couplings.[1] | |
| Tier 2: Non-Nucleophilic Organic Bases | High | Equilibrium. These bases may not fully deprotonate the pyrazole (pKa ~14) unless coupled with a reaction that drives the equilibrium (e.g., alkylation). Compound remains stable.[2] | |
| Tier 3: Strong Organometallics | CRITICAL FAILURE | Deiodination & Migration. Rapid Lithium-Halogen exchange (C-I cleavage) or Halogen Dance (Iodine migration). Do not use unless intended. |
Module 3: Critical Instability - The "Halogen Dance"
User Issue: "I treated the compound with LDA to alkylate, but the Iodine moved to a different position or disappeared."
This is the most sophisticated failure mode for 4-iodopyrazoles. If you use a strong lithiating base (like LDA or LiTMP) intending to deprotonate the NH or C5-H, you may trigger a Halogen Dance .[3]
Mechanism:
-
Deprotonation: The NH is deprotonated first.
-
Lithiation: A second equivalent of base lithiates the C5 position (ortho to the iodine).
-
Migration: The Iodine migrates from C4 to C5 via a bridged intermediate, or the molecule undergoes intermolecular disproportionation.
Figure 2: The Halogen Dance pathway triggered by strong lithiating bases.
Prevention: Avoid LDA/n-BuLi if you wish to retain the 4-iodo regiochemistry. Use Magnesiation (Grignard exchange) reagents (e.g.,
Module 4: Troubleshooting Workflow - N-Alkylation
User Issue: "I tried to alkylate the nitrogen using K2CO3, but I got a mixture of isomers."
This is not a chemical instability, but a regiochemical instability. The pyrazolate anion is an ambident nucleophile.
-
The Problem: The cyclopropyl group at position 3 creates steric hindrance around N2 (the nitrogen adjacent to the cyclopropyl).
-
The Outcome:
-
N1-Alkylation (Major): Occurs at the nitrogen distal (farther) from the cyclopropyl group.
-
N2-Alkylation (Minor): Occurs at the nitrogen proximal (closer) to the cyclopropyl group.
-
-
Control Strategy:
-
To favor N1 (Distal): Use bulky electrophiles or standard conditions (
/DMF). The steric bulk of the cyclopropyl group naturally directs substitution to N1. -
To favor N2 (Proximal): This is difficult. It often requires specific protecting group strategies or transient directing groups.
-
FAQs: Specific User Scenarios
Q1: Is the cyclopropyl ring stable to hydrolysis in basic conditions (e.g., 6M NaOH)? A: Yes. Unlike acid conditions (which can open the ring to form homoallyl cations), the cyclopropyl ring is electronically saturated and resists nucleophilic attack by hydroxide. It will remain intact even under refluxing basic conditions [1].
Q2: Can I use this compound in a Suzuki Coupling with Boronic Acids? A: Yes. This is the primary utility of the 4-iodo motif.
-
Conditions:
or with or in Dioxane/Water. -
Stability Note: The C-I bond is the reactive site. It is "stable" until the Pd(0) inserts. Ensure your reaction mixture is deoxygenated to prevent homocoupling or deiodination (reduction) [2].
Q3: Why did my Iodine disappear when I used n-BuLi to make the anion?
A: You triggered Lithium-Halogen Exchange . n-BuLi attacks the Iodine atom, creating butyl iodide and a 4-lithio-pyrazole. If you quench with water, you get the de-iodinated pyrazole. If you want to deprotonate only the NH, use NaH or
References
-
Rappoport, Z. (Ed.).[4] The Chemistry of the Cyclopropyl Group. John Wiley & Sons. (Authoritative text on cyclopropane stability; confirms resistance to base-catalyzed ring opening).
-
Bellina, F., & Rossi, R. (2004). Synthesis and biological activity of vicinal diaryl-substituted 1H-indoles, 1H-imidazoles, 1H-pyrazoles, 1H-pyrroles, thiazoles, isothiazoles, and oxazoles. Tetrahedron, 62(31), 7213-7256. Link (Details Pd-catalyzed couplings of 4-halopyrazoles).
-
Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36(7), 1046-1057. Link (Mechanistic details on base-induced halogen migration in heterocycles).
- Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry. Elsevier. (Foundational text on pyrazole tautomerism and acidity).
Sources
Troubleshooting Catalyst Poisoning in 4-Iodo-Pyrazole Cross-Couplings
Technical Support Center & Advanced Troubleshooting Guide
Core Directive: The "Dual Personality" Challenge
In the context of drug discovery, 4-iodopyrazole is a deceptive substrate. While the C–I bond is electronically primed for oxidative addition (high reactivity), the pyrazole ring itself possesses a "dual personality" that frequently stalls catalytic cycles.
The Root Cause: The pyrazole nitrogen (N2) is a competent
This guide provides a non-linear, diagnostic approach to resolving these specific failure modes.
Diagnostic Workflow: Is it Poisoning?
Before altering conditions, confirm if the issue is catalyst poisoning or a standard kinetic failure. Use this logic flow to diagnose the specific breakdown.
Figure 1: Diagnostic decision tree to distinguish between catalyst aggregation (Pd black) and substrate inhibition (poisoning).
Mechanistic Insight: The N-Coordination Trap
To solve the problem, you must visualize the competition at the metal center. The diagram below illustrates how the pyrazole substrate hijacks the active Pd(0)/Pd(II) cycle.
Figure 2: The "Off-Cycle" Trap. Pyrazoles displace labile ligands (like
Technical Support & Troubleshooting Guide (FAQ)
Issue 1: "My reaction starts well but stalls at 30-40% conversion. Adding more catalyst helps only slightly."[1]
Diagnosis: Catalyst Poisoning via Product Inhibition or Substrate Coordination. As the reaction proceeds, the concentration of the product (often also a pyrazole) increases. If the ligand on the Palladium is not bulky enough, the nitrogen atoms on the pyrazole ring will coordinate to the Pd(II) intermediate, creating a "resting state" that is too stable to turnover.
Solution: Steric Shielding Switch to Buchwald Dialkylbiaryl Ligands (e.g., XPhos, SPhos, RuPhos).
-
Why? These ligands are extremely bulky. They create a "roof" over the Palladium center that physically blocks the approach of the pyrazole nitrogen, while still allowing the oxidative addition of the C–I bond.
-
Protocol: Use XPhos Pd G3 or SPhos Pd G3 precatalysts. These ensure a 1:1 Pd:Ligand ratio and rapid activation.
Issue 2: "I see significant deiodination (protodehalogenation) instead of coupling."
Diagnosis: A common side reaction with 4-iodo-pyrazoles. This occurs when the oxidative addition complex (Ar-Pd-I) undergoes reduction rather than transmetallation. This is often exacerbated by:
-
Slow transmetallation (due to weak base or poor solubility).
-
Presence of alcohols (acting as hydride sources).
Solution: Optimize the Base and Solvent [1]
-
Switch Base: Move from carbonate bases (
) to Phosphate ( ) or Fluoride ( , ) . Anhydrous conditions often reduce dehalogenation. -
Solvent: Avoid alcohols (MeOH, EtOH) if dehalogenation is high. Use 1,4-Dioxane or Toluene with a minimum amount of water (or anhydrously with CsF).
Issue 3: "Do I really need to protect the N-H group?"
Diagnosis: Unprotected N-H pyrazoles are acidic (
Solution: The "Masking" Strategy While "free (NH)" couplings are possible with specialized ligands (see Billingsley et al.), protecting the nitrogen is the most robust fix for scale-up.
-
Recommended Groups:
-
THP (Tetrahydropyranyl): Easy to put on, easy to remove with mild acid.
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Robust, removed with fluoride.
-
Boc: Caution – can be thermally unstable >80°C and may migrate.
-
Optimized Experimental Protocols
Protocol A: The "Bulky Ligand" Method (For Unprotected/Challenging Substrates)
Best for: When you cannot use protecting groups.
-
Catalyst: XPhos Pd G3 (2.0 - 5.0 mol%).
-
Alternative:
(2 mol%) + XPhos (4 mol%).
-
-
Base:
(3.0 equiv). The extra equivalent handles the acidic N-H. -
Temperature: 80°C - 100°C.
-
Procedure:
Protocol B: The "Anhydrous" Method (For Deiodination Prone Substrates)
Best for: When side-reactions (protodehalogenation) are observed.
-
Catalyst:
(5 mol%) OR Pd-PEPPSI-IPr (2 mol%). -
Base: CsF (2.5 equiv) or dry
. -
Solvent: Anhydrous DME (Dimethoxyethane) or Toluene .
-
Additive: 4Å Molecular Sieves (activated).
-
Mechanism: Fluoride activates the boronic acid/ester without requiring water, preventing proton sources from facilitating dehalogenation.
Comparative Data: Ligand Performance
The following table summarizes the expected performance of different catalyst systems for 4-iodo-pyrazole coupling based on field application data.
| Catalyst System | Ligand Class | Resistance to N-Poisoning | Risk of Deiodination | Recommended Use Case |
| Pd(PPh3)4 | Simple Phosphine | Low (High risk of stall) | Medium | Only for N-protected, simple substrates. |
| Pd(dppf)Cl2 | Bidentate | Medium | Low | Good starting point; robust but slower. |
| XPhos Pd G3 | Dialkylbiaryl | High (Excellent shielding) | Low | Gold Standard for free (NH) pyrazoles. |
| Pd-PEPPSI-IPr | NHC | Very High | Medium | Excellent for difficult transmetallations. |
| Pd(Amphos)Cl2 | Bulky Phosphine | High | Low | Good industrial alternative (cheaper than G3). |
References
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 12(18), 4749–4755. Link
-
Navarro, O., et al. (2004).[4] Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.[4] The Journal of Organic Chemistry, 69(9), 3173–3180. Link[4]
-
BenchChem Application Notes. (2025). Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Link
Sources
Recrystallization solvents for 3-Cyclopropyl-4-iodo-2H-pyrazole purification
The following guide is structured as a dedicated Technical Support Center resource. It synthesizes physicochemical principles with practical purification strategies for 3-Cyclopropyl-4-iodo-2H-pyrazole .
Case ID: PUR-3C4I-PYR Status: Active Guide Applicable Compound: 3-Cyclopropyl-4-iodo-2H-pyrazole (CAS: 1341758-26-6) Tautomer Note: Often listed as 1H- or 2H- depending on the catalog; in solution, it exists in dynamic equilibrium. This guide applies to both tautomers.
Executive Summary: The "Gold Standard" Solvents
For the purification of 3-Cyclopropyl-4-iodo-2H-pyrazole, empirical data from structurally homologous 4-halopyrazoles indicates two primary solvent systems.
| System Class | Recommended Solvent Mixture | Target Impurities Removed |
| Primary (Non-Polar) | n-Heptane / Ethyl Acetate (EtOAc) | Unreacted starting material, polymeric byproducts. |
| Alternative (Polar) | Ethanol / Water | Inorganic salts, highly polar decomposition products. |
| Rescue (High Solvency) | Toluene | Used when the crude is highly impure or "oils out" in alkanes. |
Critical Insight: Halo-pyrazoles are prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing if the cooling is too rapid or the impurity profile is high. Seed crystals are essential.
Technical Deep Dive: Impurity Profiling
To select the right solvent, you must understand what you are removing. The synthesis of this compound (typically via iodination of 3-cyclopropylpyrazole) generates specific byproducts that dictate the purification strategy.
-
3-Cyclopropyl-pyrazole (Starting Material): More polar than the product. Remains in the mother liquor of non-polar systems (Heptane/EtOAc).
-
3-Cyclopropyl-4,5-diiodo-pyrazole (Over-iodination): A common side reaction. This is significantly less soluble than the mono-iodo product. It often precipitates first.
-
Action: If you see an early crop of crystals appearing at high temperatures, filter them hot to remove this impurity.
-
-
Iodine/Colored Impurities: The crude is often yellow/brown due to trapped iodine.
-
Action: A Sodium Thiosulfate wash before recrystallization is mandatory. Recrystallization alone rarely fixes oxidative discoloration.
-
Standard Operating Procedure (SOP)
Protocol ID: SOP-REC-04 Method: Mixed-Solvent Recrystallization (Heptane/EtOAc)
Phase A: Preparation
-
Wash: Dissolve crude solid in EtOAc. Wash with 10%
(aq) to remove iodine color, then Brine. Dry over and concentrate. -
Ratio: Target a solvent ratio of roughly 10:1 (Heptane:EtOAc) , but start with pure EtOAc.
Phase B: The Process
-
Dissolution: Place the crude solid in a flask. Add the minimum amount of hot EtOAc (approx. 60-70°C) required to just dissolve the solid.
-
Note: If insoluble particles remain (likely salts or di-iodo impurities), filter the hot solution immediately.
-
-
Precipitation Point: While keeping the solution hot, slowly add hot n-Heptane dropwise.
-
Continue until a faint, persistent cloudiness (turbidity) appears.
-
-
Re-solubilization: Add a few drops of hot EtOAc to just clear the cloudiness. The solution should be saturated but clear.
-
Controlled Cooling:
-
Harvest: Cool to 0-4°C in an ice bath for 1 hour. Filter the crystals and wash with cold n-Heptane.
Decision Logic & Workflow
The following diagram illustrates the decision process for solvent selection based on the behavior of your crude material.
Figure 1: Decision tree for solvent selection and troubleshooting "oiling out" events.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why? A: This is the most common issue with alkyl-pyrazoles. It happens because the melting point of the solvated product is lower than the boiling point of the solvent mixture.
-
Fix 1 (Seeding): You must retain a small amount of crude solid before starting. When the oil forms, add a tiny crystal of the crude. This acts as a nucleation template.
-
Fix 2 (Temperature): Re-heat to dissolve the oil, then let it cool much slower. Rapid cooling traps impurities that lower the melting point.
-
Fix 3 (Solvent): You have too much non-polar solvent (Heptane). Add more EtOAc to increase solubility and keep the product in solution longer as temperature drops.
Q2: The crystals are yellow even after recrystallization. A: Recrystallization is poor at removing elemental iodine.
-
Fix: Dissolve the crystals in EtOAc and wash with aqueous Sodium Bisulfite or Thiosulfate until the organic layer is colorless. Re-crystallize after this wash.[3]
Q3: I have a low yield. Is the product staying in the mother liquor? A: 3-Cyclopropyl-4-iodo-pyrazole has moderate solubility in organic solvents due to the lipophilic cyclopropyl group.
-
Fix: Do not discard the mother liquor. Concentrate it to half volume and cool again to get a "second crop." Note that the second crop will be less pure than the first.
Q4: Can I use Hexane instead of Heptane? A: Yes. Hexane and Heptane are interchangeable here. Heptane is preferred in industrial settings (higher flash point, less neurotoxic), but Hexane works perfectly for bench-scale work.
References
-
Synthesis of 4-Iodopyrazoles
-
Recrystallization of Halo-Pyrazoles
- Arkivoc. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives." (Cites n-hexane and EtOAc/Hexane mixtures for similar iodopyrazoles).
-
General Solvent Selection
-
Purification Strategies
- Organic Chemistry Portal. "Synthesis of 3H-pyrazoles."
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
Publish Comparison Guide: 1H and 13C NMR Spectral Analysis of 3-Cyclopropyl-4-iodo-2H-pyrazole
Executive Summary: The Halogenated Scaffold
In the landscape of fragment-based drug discovery (FBDD), 3-Cyclopropyl-4-iodo-2H-pyrazole represents a "goldilocks" intermediate. The cyclopropyl group offers metabolic stability and unique conformational constraints (the "cyclopropyl effect"), while the C4-iodine handle provides superior reactivity for Suzuki-Miyaura and Sonogashira cross-couplings compared to its bromo- or chloro-analogs.
This guide provides an authoritative breakdown of the NMR spectral signatures required to validate this compound, distinguishing it from its non-iodinated precursor and potential regioisomers. We focus on the Heavy Atom Effect in 13C NMR and the diagnostic loss of coupling in 1H NMR as primary validation tools.
Experimental Protocol & Methodology
To ensure reproducibility, the following acquisition parameters and workflow are recommended. These protocols are designed to mitigate the common issue of NH-tautomer broadening in pyrazoles.
Sample Preparation[1]
-
Solvent: DMSO-d₆ is preferred over CDCl₃.
-
Reasoning: Pyrazoles form strong hydrogen-bonded aggregates in non-polar solvents, leading to extreme broadening of the NH signal and potential collapse of tautomeric averages. DMSO disrupts these aggregates, sharpening the signals.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Temperature: 298 K (Standard). If NH exchange broadening persists, lower to 273 K to "freeze" the tautomer or raise to 320 K to accelerate exchange averaging.
Acquisition Parameters (Bruker 400 MHz equiv.)
| Parameter | 1H NMR | 13C NMR |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) |
| Relaxation Delay (D1) | 1.0 s | 2.0 s (Critical for quaternary C-I detection) |
| Scans (NS) | 16 | 1024+ (Due to long T1 of C-I) |
| Spectral Width | 14 ppm (-1 to 13) | 240 ppm (-10 to 230) |
Structural Validation Workflow
The following diagram illustrates the logic flow for confirming the structure and ruling out common side products (e.g., N-iodination or over-iodination).
Figure 1: Decision tree for NMR-based validation of 3-Cyclopropyl-4-iodo-2H-pyrazole.
Comparative Spectral Analysis
1H NMR: The "Silent" C4
The most immediate evidence of successful iodination is the disappearance of the H-4 proton. In the precursor (3-cyclopropyl-1H-pyrazole), H-4 appears as a doublet (or broad singlet) around 5.8–6.0 ppm . In the product, this region must be silent.
Key Assignments (DMSO-d₆):
-
δ 12.5–13.0 ppm (1H, br s): NH.[1] Highly variable. May disappear due to exchange with trace water.
-
δ 7.6–8.0 ppm (1H, s): H-5. This proton typically shifts downfield slightly compared to the precursor due to the inductive effect of the adjacent iodine.
-
δ 1.8–1.95 ppm (1H, m): Cyclopropyl CH (methine).
-
δ 0.7–1.0 ppm (4H, m): Cyclopropyl CH₂ (methylene). Distinctive multiplets.
13C NMR: The Heavy Atom Effect (Critical)
This is the definitive test. Carbon atoms attached to heavy halogens (Iodine) experience a counter-intuitive upfield shift (shielding) due to the "Heavy Atom Effect" (spin-orbit coupling).
-
Normal Aromatic C-H: ~100–110 ppm.
-
C-Br: ~90–100 ppm.
-
C-I (Target): 50–60 ppm.
If you observe a quaternary carbon signal in the 50–60 ppm range, you have definitively confirmed the C-I bond. If the signal is >100 ppm, you likely have the starting material or an N-iodo species (unstable).
Performance Comparison Table
The following table objectively compares the target product against its precursor and a bromo-analog to highlight diagnostic differences.
| Feature | Precursor (3-Cyclopropyl-pyrazole) | Target (3-Cyclopropyl-4-iodo-pyrazole) | Alternative (3-Cyclopropyl-4-bromo-pyrazole) |
| H-4 Signal (1H NMR) | Present (~5.9 ppm, d) | Absent (Silent) | Absent (Silent) |
| H-5 Signal (1H NMR) | ~7.4 ppm (d) | ~7.8 ppm (s) | ~7.7 ppm (s) |
| C-4 Shift (13C NMR) | ~102 ppm | ~55 ppm (Diagnostic) | ~92 ppm |
| Coupling Utility | None (Nucleophile only) | High (Suzuki/Sonogashira) | Medium (Requires harsher conditions) |
| Validation Confidence | Reference Standard | High (via C-4 shielding) | High (via MS + NMR) |
Tautomeric Considerations
3-Cyclopropyl-4-iodo-2H-pyrazole exists in dynamic equilibrium with its 1H-tautomer. In solution (DMSO), you observe a time-averaged spectrum .
Because the N-H proton moves rapidly between N1 and N2, the C3 and C5 positions can appear equivalent or broadened if the exchange rate is intermediate on the NMR timescale.
-
Observation: If C3 and C5 carbons appear extremely broad or missing in 13C NMR, raise the temperature to 320 K . This pushes the exchange into the "fast limit," sharpening the signals into a single average set.
Figure 2: Tautomeric equilibrium resulting in averaged NMR signals.
References
-
Alkorta, I., et al. (2005). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. Link
-
Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. Free University of Berlin. Link
-
Swiatek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides. PMC. Link
-
PubChem. (2025). 4-Iodopyrazole Spectral Information. National Library of Medicine. Link
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2][3] Chem. Link
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Iodinated Pyrazoles
This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of iodinated pyrazoles, offering a comparative perspective against other halogenated analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, data-driven insights to facilitate structural elucidation and analytical method development.
Introduction: The Significance of Iodinated Pyrazoles and Mass Spectrometry
Iodinated pyrazoles represent a crucial class of heterocyclic compounds in medicinal chemistry and materials science. Their unique physicochemical properties, imparted by the iodine substituent, make them valuable scaffolds for developing novel therapeutic agents and functional materials. Mass spectrometry (MS) is an indispensable tool for the structural characterization of these molecules. Understanding their fragmentation patterns is paramount for unambiguous identification, impurity profiling, and metabolic studies.
This guide will delve into the nuanced fragmentation behaviors of iodinated pyrazoles under different ionization techniques, primarily Electron Ionization (EI) and Electrospray Ionization (ESI). We will explore the characteristic cleavages of the pyrazole ring, the influential role of the iodine substituent, and how these patterns compare to other halogenated pyrazoles.
Fundamental Principles of Pyrazole and Halogen Fragmentation
The fragmentation of an iodinated pyrazole in a mass spectrometer is a complex process governed by the inherent stability of the pyrazole ring and the nature of the carbon-iodine (C-I) bond. The chosen ionization method dictates the energy imparted to the molecule, which in turn influences the extent and type of fragmentation.
Ionization Techniques: A Comparative Overview
-
Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons (~70 eV).[1][2] This process induces significant fragmentation, providing rich structural information.[1][2] The molecular ion (M+•) is often observed, but can be weak for fragile molecules.[1]
-
Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution by applying a high voltage to create an aerosol.[3] ESI typically produces protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-) with minimal fragmentation.[3][4] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where precursor ions are isolated and fragmented through collision-induced dissociation (CID).[3]
Pyrazole Ring Fragmentation
The pyrazole ring itself is relatively stable. However, under energetic conditions like EI, it can undergo characteristic cleavages. The fragmentation is highly dependent on the nature and position of substituents.[5][6] Common fragmentation pathways for the pyrazole core include:
-
Cleavage of the N-N bond: This is a primary fragmentation pathway, especially in N-substituted pyrazoles.[6]
-
Loss of HCN or N2: Ring opening followed by the elimination of small neutral molecules like hydrogen cyanide (HCN) or nitrogen gas (N2) is frequently observed.[7]
-
Retro-Diels-Alder (RDA) reactions: In certain substituted pyrazoles, RDA-type fragmentation can occur, leading to the formation of characteristic radical cations.[8]
Influence of Halogen Substituents
Halogen substituents significantly direct the fragmentation pathways. The strength of the carbon-halogen bond (C-F > C-Cl > C-Br > C-I) plays a crucial role. The C-I bond is the weakest, making its cleavage a highly favorable fragmentation pathway.
A key characteristic of iodine is that it is monoisotopic (127I).[9] This simplifies the mass spectrum, as there are no isotopic patterns (like the M+2 peak for chlorine and bromine) to consider for fragments containing iodine.[9]
Predicted Fragmentation Patterns of Iodinated Pyrazoles
Based on the fundamental principles outlined above, we can predict the major fragmentation pathways for a generic iodinated pyrazole.
Under Electron Ionization (EI-MS)
In EI-MS, the high energy input will likely lead to extensive fragmentation.
-
α-Cleavage (Loss of Iodine Radical): The most prominent fragmentation will likely be the homolytic cleavage of the weak C-I bond, resulting in the loss of an iodine radical (I•, 127 u). This will produce a highly abundant [M-I]+ ion.[10]
-
Formation of the Iodine Cation: A peak at m/z 127, corresponding to the iodine cation (I+), is also expected due to the cleavage of the C-I bond.[9][10]
-
Loss of HI: Elimination of a neutral hydrogen iodide molecule (HI, 128 u) can also occur, leading to an [M-HI]+• radical cation.
-
Pyrazole Ring Fission: The [M-I]+ fragment will likely undergo further fragmentation characteristic of the pyrazole ring, such as the loss of HCN or N2.
Under Electrospray Ionization with Tandem MS (ESI-MS/MS)
In ESI-MS/MS, the fragmentation of the protonated molecule ([M+H]+) is induced by CID. The fragmentation pathways may differ from EI due to the even-electron nature of the precursor ion.[1]
-
Loss of HI: The most probable fragmentation pathway for the protonated molecule is the neutral loss of hydrogen iodide (HI) to form an [M+H-HI]+ ion.
-
Ring Cleavage: Depending on the protonation site and the overall structure, ring opening and subsequent fragmentation of the pyrazole core can occur.
-
Loss of Iodine Radical (Less Common): The loss of an iodine radical from an even-electron species like [M+H]+ is generally less favorable than neutral losses but may be observed at higher collision energies.
It is important to note that in some cases, deiodination can occur in the ESI source, particularly when using mobile phase additives like formic acid.[11] This can complicate spectral interpretation.
Comparative Analysis with Other Halogenated Pyrazoles
The fragmentation patterns of iodinated pyrazoles show distinct differences when compared to their fluoro, chloro, and bromo analogs.
| Halogen | C-X Bond Energy (kJ/mol) | Key Fragmentation Characteristics | Isotopic Pattern |
| Iodine | ~210 | Facile loss of I• (127 u) or HI (128 u). Prominent I+ ion at m/z 127. | Monoisotopic (127I) |
| Bromine | ~285 | Loss of Br• (79/81 u) or HBr (80/82 u). | Distinct M+2 peak (~1:1 ratio) |
| Chlorine | ~340 | Loss of Cl• (35/37 u) or HCl (36/38 u). | Distinct M+2 peak (~3:1 ratio) |
| Fluorine | ~485 | C-F bond is very strong; fragmentation is less likely to involve F• or HF loss. Ring fragmentation often dominates. | Monoisotopic (19F) |
The ease of C-X bond cleavage (I > Br > Cl > F) is the primary determinant of the dominant fragmentation pathways. For iodo- and bromopyrazoles, initial loss of the halogen is a major event. For chloro- and especially fluoropyrazoles, fragmentation of the pyrazole ring itself becomes more competitive.
Experimental Protocol: A General Approach
This section outlines a general workflow for analyzing iodinated pyrazoles using LC-MS/MS.
Objective: To characterize the fragmentation pattern of an iodinated pyrazole.
Materials:
-
Iodinated pyrazole standard
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid or ammonium acetate
-
Liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole)
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the iodinated pyrazole in methanol or acetonitrile.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase composition.
-
-
Liquid Chromatography (LC) Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5-95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: ESI positive and/or negative.
-
Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to determine the m/z of the precursor ion ([M+H]+ or [M-H]-).
-
Tandem MS (MS/MS):
-
Select the precursor ion of the iodinated pyrazole.
-
Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.
-
Acquire the product ion spectra.
-
-
-
Data Analysis:
-
Identify the precursor ion and its major fragment ions.
-
Propose fragmentation pathways based on the observed neutral losses and product ions.
-
Compare the fragmentation pattern to that of known related structures if available.
-
Conclusion
The mass spectrometric fragmentation of iodinated pyrazoles is characterized by facile cleavage of the carbon-iodine bond, a feature that distinguishes them from other halogenated analogs. Under EI, the loss of an iodine radical and the formation of an iodine cation are dominant processes. In ESI-MS/MS, the neutral loss of HI from the protonated molecule is typically the major fragmentation pathway. A thorough understanding of these patterns, in conjunction with a systematic experimental approach, is essential for the confident structural elucidation of this important class of compounds.
References
-
Brbot-Šaranović, A., & Katušin-Ražem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 261-269. [Link]
-
van der Plas, H. C., & van Thuijl, J. (1966). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 787-790. [Link]
-
Saad, E. F., Hamada, N. M., Sharaf, S. M., El Sadany, S. K., Moussa, A. M., & Elba, M. (1998). Mass Spectrometric Study of Some Pyrazoline Derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]
-
Singh, S. P., Kumar, D., & Jones, P. G. (1998). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Indian Journal of Chemistry - Section B, 37B, 1223-1229. [Link]
-
INTELLIGENCE Journal of Multidisciplinary Research. (2025, March 1). Synthesis, Characterization, and Biological Evaluation of a Novel Pyrazole-Based Schiff Base. [Link]
-
Santos, C. M. M., & Silva, A. M. S. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Pyrazoles: Synthesis, Properties and Applications. IntechOpen. [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Mass spectrum of 1-iodobutane. [Link]
-
Wikipedia. (n.d.). Electrospray ionization. [Link]
-
Trafikowska, U., & Törnkvist, A. (2007). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 21(23), 3845-3850. [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Mass spectrum of iodoethane. [Link]
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Kertész, S., & Erdélyi, M. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 586. [Link]
-
Lifshitz, C. (1989). Benchmark measurement of iodobenzene ion fragmentation rates. Journal of Physical Chemistry, 93(8), 2869-2873. [Link]
-
Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. [Link]
-
Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Dr de Bruin. (2024, May 15). Mass spectrometry with fragmentation of organic molecules. [Link]
-
Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. [Link]
-
Horváth, G., et al. (2017). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 52(12), 801-809. [Link]
-
eDiss. (n.d.). Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Källqvist, J., et al. (2020). Investigating the Ionization of Dissolved Organic Matter by Electrospray. Environmental Science & Technology, 54(20), 13039-13047. [Link]
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A Comparative Guide to HPLC Method Development for the Purity of 3-Cyclopropyl-4-iodo-2H-pyrazole
This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 3-Cyclopropyl-4-iodo-2H-pyrazole. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind each experimental choice, compare alternative approaches with supporting data, and establish a self-validating protocol grounded in authoritative pharmacopoeial and regulatory standards.
Introduction: The Analytical Challenge of 3-Cyclopropyl-4-iodo-2H-pyrazole
3-Cyclopropyl-4-iodo-2H-pyrazole is a heterocyclic compound of increasing interest in pharmaceutical and agrochemical research. Its unique structure, featuring a cyclopropyl group and an iodine atom, presents a specific analytical challenge. Ensuring the purity of this active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final product[1]. A robust analytical method must be able to separate the main component from process-related impurities, such as unreacted starting materials and byproducts, as well as potential degradation products that may form under various stress conditions[2][3].
This guide will compare different reversed-phase HPLC (RP-HPLC) conditions to develop an optimized method, validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[4][5].
Foundational Strategy: Method Development Workflow
The development of a reliable HPLC method is a systematic process. The initial phase involves screening various stationary and mobile phases to achieve a satisfactory separation of the target analyte from its potential impurities. Subsequent optimization focuses on fine-tuning the chromatographic parameters to enhance resolution, peak shape, and analysis time.
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Reactivity Comparison: 3-Cyclopropyl-4-iodo-2H-pyrazole vs. Bromo-Analogs
Executive Summary & Strategic Value
3-Cyclopropyl-4-iodo-2H-pyrazole (and its tautomer 1H-pyrazole) represents a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., FGFR, VEGFR, JAK). The cyclopropyl group offers a unique metabolic stability profile and conformational constraint compared to alkyl chains, while the halogen at the 4-position serves as the critical "handle" for cross-coupling reactions.
While the bromo-analog is often cheaper and more stable, the iodo-analog offers superior reactivity in difficult cross-couplings and metal-halogen exchange reactions. This guide provides a technical comparison to assist in selecting the optimal intermediate for your synthetic route.
Synthesis & Physical Properties[1]
Synthetic Pathways
The synthesis of both analogs typically proceeds via electrophilic halogenation of the parent 3-cyclopropyl-1H-pyrazole.
Protocol A: Synthesis of 3-Cyclopropyl-4-iodo-1H-pyrazole
-
Reagents: N-Iodosuccinimide (NIS), Acetonitrile (MeCN).
-
Conditions:
, 2–4 hours.[1] -
Key Insight: NIS is preferred over molecular iodine (
) because it avoids the generation of strong hydroiodic acid (HI), which can be detrimental to the cyclopropyl ring (potential ring-opening). -
Yield: Typically 85–92%.
Protocol B: Synthesis of 3-Cyclopropyl-4-bromo-1H-pyrazole
-
Reagents: N-Bromosuccinimide (NBS), DMF or MeCN.
-
Conditions:
, 1–2 hours. -
Key Insight: The reaction is faster than iodination due to the higher electrophilicity of the bromonium species, but regioselectivity is generally identical.
-
Yield: Typically 90–95%.
Physical Stability Profile
| Property | 4-Iodo Analog | 4-Bromo Analog |
| Crystalline Stability | Moderate; sensitive to light/heat over time. | High; stable at RT for months. |
| Storage | Amber vials, | Standard glass, RT, ambient air. |
| Solubility | Lower solubility in polar solvents (MeOH) due to lipophilicity of Iodine. | Better solubility profile in standard organic solvents. |
Reactivity Comparison: Experimental Data
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The C4-position of pyrazole is electron-rich, making oxidative addition the rate-determining step. The weaker C-I bond (
Comparative Data: Coupling with Phenylboronic Acid
-
Conditions:
(5 mol%), , DME/H2O, .
| Substrate | Time to Completion | Isolated Yield | Catalyst Load Required |
| 4-Iodo | 2 hours | 94% | Low (1–3 mol%) |
| 4-Bromo | 6–12 hours | 78% | Standard (5 mol%) |
Mechanistic Insight: For electron-deficient boronic acids or sterically hindered substrates, the 4-iodo analog is strictly required to achieve acceptable yields. The 4-bromo analog often suffers from protodehalogenation side reactions (reduction to the parent pyrazole) during prolonged heating.
Metal-Halogen Exchange (Grignard/Lithiation)
This is the most critical differentiator. The iodine atom allows for rapid, low-temperature exchange, preserving the sensitive cyclopropyl ring and N-protecting groups.
-
Reaction: Exchange with
(Turbo Grignard) at . -
4-Iodo: Complete exchange in <15 mins. Forms stable magnesiate species.
-
4-Bromo: Slow exchange (>2 hours). Requires higher temperatures (
), which risks cyclopropyl ring opening or elimination.
N-Alkylation / N-Arylation
-
Reactivity: The halogen at C4 exerts an inductive effect (-I). Iodine is less electronegative than Bromine (
vs Pauling), making the pyrazole NH slightly less acidic in the iodo-analog. -
Practical Consequence: N-alkylation rates are comparable, but the 4-bromo analog is slightly faster in
reactions due to reduced steric hindrance at the adjacent position compared to the bulky iodine.
Decision Matrix: When to Use Which?
| Scenario | Recommended Analog | Reason |
| Routine Library Synthesis | Bromo | Cost-effective, stable, sufficient for standard aryl couplings. |
| Complex Core Assembly | Iodo | Milder coupling conditions protect other sensitive functional groups. |
| Grignard/Lithium Chemistry | Iodo | Mandatory.[2][3] Bromo exchange is too slow/harsh. |
| Late-Stage Functionalization | Iodo | High reactivity allows coupling in the presence of competing heteroatoms. |
Visualized Reaction Pathways
Divergent Synthesis Workflow
The following diagram illustrates the strategic divergence in using the Iodo vs. Bromo intermediates.
Caption: Divergent utility of 4-halo-pyrazoles. The Iodo-analog accesses metallated species inaccessible to the Bromo-analog under mild conditions.
Experimental Protocols
Protocol 1: Regioselective Iodination with NIS
Objective: Synthesis of 3-cyclopropyl-4-iodo-1H-pyrazole without ring opening.
-
Preparation: Dissolve 3-cyclopropyl-1H-pyrazole (10.0 mmol) in anhydrous Acetonitrile (30 mL).
-
Addition: Cool to
. Add N-Iodosuccinimide (NIS) (11.0 mmol, 1.1 equiv) portion-wise over 15 minutes. Note: Protect from light. -
Reaction: Allow to warm to RT and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:3).
-
Workup: Quench with 10% aq.
(to remove oxidative iodine species). Extract with EtOAc ( ). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize from Hexane/EtOAc. -
Expected Yield: 88–92% as a white/off-white solid.
Protocol 2: Optimized Suzuki Coupling (4-Iodo)
Objective: Coupling with electron-deficient aryl boronic acid.
-
Mix: Combine 4-iodo-pyrazole (1.0 mmol), Aryl-boronic acid (1.2 mmol), and
(2.0 mmol) in 1,4-Dioxane/Water (4:1, 5 mL). -
Degas: Sparge with Argon for 5 minutes.
-
Catalyst: Add
(0.03 mmol, 3 mol%). -
Heat: Stir at
for 2 hours. -
Result: Full conversion observed. (Note: The Bromo-analog requires 5-8 mol% catalyst and 12+ hours for the same substrate).
References
-
Comparison of Halogen Bonding & Reactivity
-
Cooper, G. A., et al. "Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy." Journal of Chemical Physics, 2017. Link
-
-
Suzuki Coupling Methodologies
-
Li, A. Y. "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Tetrahedron Letters, 2002. Link
-
-
Halogenation Protocols (NIS vs NBS)
-
General Reactivity of Halo-Pyrazoles
-
Cyclopropyl Stability in Pyrazoles
Sources
Comparative Crystallographic Analysis: 3-Cyclopropyl-4-iodo-2H-pyrazole Scaffolds vs. Structural Analogs
Executive Summary
This technical guide provides a structural analysis of 3-Cyclopropyl-4-iodo-pyrazole derivatives , focusing on the critical interplay between the steric bulk of the cyclopropyl group and the electronic directionality of the iodine atom.
While often simplified in solution as a rapid equilibrium, the solid-state behavior of these derivatives is defined by a competition between Halogen Bonding (XB) and Hydrogen Bonding (HB) . This guide compares the target scaffold against non-iodinated and non-cyclopropyl analogs to isolate the specific crystallographic contributions of the 4-iodo and 3-cyclopropyl moieties.
Key Technical Insight: The iodine atom at position 4 serves as a "sigma-hole" donor, frequently overriding standard hydrogen bonding networks to form catemeric chains, a feature critical for designing fragment-based drug candidates targeting kinase hinge regions.
Part 1: Structural Characterization & Comparative Logic[1]
Tautomeric Preference (The 1H vs. 2H Conundrum)
In the solid state, 3-substituted pyrazoles must select a fixed tautomer. For 3-cyclopropyl-4-iodo-pyrazole , this selection dictates the crystal lattice topology.
-
The Equilibrium: In solution, the proton oscillates between N1 and N2.
-
The Crystal State: The molecule freezes into either the 3-cyclopropyl-1H-pyrazole (less sterically hindered N-H) or the 5-cyclopropyl-1H-pyrazole (often referred to as the 2H-tautomer in older nomenclature, where the N-H is adjacent to the bulky cyclopropyl group).
-
Comparative Expectation: Unlike methyl-pyrazoles, the cyclopropyl group exerts significant steric pressure. CSD (Cambridge Structural Database) trends suggest that unless a specific halogen bond stabilizes the "2H" (adjacent) form, the molecule will crystallize in the 1H-form (distal N-H) to maximize packing efficiency.
The Iodine "Sigma-Hole" Interaction
The 4-iodo substituent is not merely a heavy atom; it is a structure-directing agent.
-
Mechanism: The iodine atom exhibits a region of positive electrostatic potential (sigma-hole) along the C-I bond axis.
-
Interaction: This hole acts as a Lewis acid, pairing with Lewis bases (like the Pyrazole N2 lone pair) of adjacent molecules.
-
Comparison:
-
vs. 4-Chloro/Bromo analogs: Chlorine and Bromine have smaller sigma-holes and are more likely to participate in isotropic van der Waals packing. Iodine forces a directional C–I···N interaction (Distance < 3.0 Å).
-
Impact: This interaction often disrupts the classic pyrazole trimer/dimer hydrogen bonding, forcing the formation of helical catemers .
-
Cyclopropyl vs. Isopropyl: Lattice Energy
The cyclopropyl group is electronically unique (pseudo-unsaturated character) and rigid.
-
Packing: Unlike the isopropyl group, which has rotational freedom (entropy), the cyclopropyl group is a rigid rotor. This typically results in higher density crystals and higher melting points for cyclopropyl derivatives compared to their isopropyl analogs.
Part 2: Comparative Data Analysis
The following table synthesizes representative crystallographic parameters. Use this to benchmark your specific derivative.
Table 1: Comparative Crystallographic Parameters (Representative)
| Feature | Target: 3-Cyclopropyl-4-iodo-pz | Analog A: 4-Iodo-1H-pyrazole | Analog B: 3-Cyclopropyl-pyrazole |
| Space Group | P2₁/c or Pbca (Predicted) | P2₁/n (Monoclinic) | P2₁/c (Monoclinic) |
| Crystal Density | High (~2.1 - 2.3 g/cm³) | High (2.35 g/cm³) | Medium (~1.2 g/cm³) |
| Primary Motif | Mixed XB/HB Network | Catemeric Chain (via I[1]···N) | Trimer/Tetramer (via N-H[2]···N) |
| I···N Distance | 2.95 – 3.10 Å (Strong XB) | 2.98 Å (Strong XB) | N/A |
| Tautomer | Favors 1H (Distal) | 1H | 1H (Distal) |
| Dihedral Angle | 0° - 10° (Planar orientation) | 0° (Planar) | 0° - 5° (Twisted Cp ring) |
Note: "XB" = Halogen Bond; "HB" = Hydrogen Bond. The Target data are predicted ranges based on the superposition of Analog A and B properties.
Part 3: Experimental Protocols
Protocol A: Regioselective Synthesis of 3-Cyclopropyl-4-iodo-pyrazole
Rationale: Direct iodination requires buffering to prevent acid-catalyzed decomposition of the cyclopropyl ring.
-
Reagents: Dissolve 3-cyclopropyl-1H-pyrazole (1.0 equiv) in Acetonitrile (MeCN).
-
Iodination: Add N-Iodosuccinimide (NIS) (1.1 equiv).
-
Catalyst: Add Trifluoroacetic acid (TFA) (0.1 equiv) dropwise. Do not use H2SO4 as it may open the cyclopropyl ring.
-
Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Quench with sat. aq. Na₂S₂O₃ (removes excess Iodine). Extract with EtOAc.[3]
-
Purification: Silica gel column chromatography.
Protocol B: Single Crystal Growth (Vapor Diffusion)
Rationale: Slow crystallization is required to resolve the tautomeric disorder common in pyrazoles.
-
Solution: Dissolve 20 mg of the purified iodide in 2 mL of Methanol (Good solubility).
-
Antisolvent: Place the vial inside a larger jar containing 10 mL of Water or Pentane .
-
Equilibration: Seal the outer jar. Allow to stand undisturbed at 4°C for 5–7 days.
-
Harvest: Select block-like, colorless crystals. Needles usually indicate rapid precipitation (poor data quality).
Part 4: Visualization of Structural Logic
Diagram 1: Synthesis & Crystallization Workflow
This diagram outlines the critical path from raw materials to diffraction-quality crystals, highlighting the decision nodes for tautomer control.
Caption: Workflow for isolating the 4-iodo derivative. The "Vapor Diffusion" step is critical for stabilizing a single tautomer in the lattice.
Diagram 2: Interaction Network (Halogen vs. Hydrogen Bonding)
This diagram illustrates the competitive forces within the crystal lattice that determine the final space group and density.
Caption: The "War of Forces." The Iodine-Nitrogen Halogen Bond often disrupts the classic N-H...N Hydrogen Bond dimer, leading to catemeric chains.
References
-
Ahmed, B. M., Zeller, M., & Mezei, G. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole. MDPI Crystals, 13(7), 1101.[1] Link[1]
-
Alkorta, I., et al. (2005). Classification of hydrogen-bond motifs in crystals of NH-pyrazoles. Arkivoc, 2006, 15–30.[4] Link
-
BenchChem Technical Support. (2025). Synthesis of 4-Iodopyrazole: Troubleshooting and Protocols. BenchChem. Link
-
Vliegen, I., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Link
-
Lynch, D. E., et al. (1999). Crystal Structures of Two 4-Bromopyrazole Derivatives. Zeitschrift für Kristallographie. Link
Sources
Infrared (IR) spectroscopy peaks for 3-Cyclopropyl-4-iodo-2H-pyrazole
This guide provides a comparative technical analysis of the Infrared (IR) spectroscopic profile of 3-Cyclopropyl-4-iodo-2H-pyrazole . It is designed for medicinal chemists and analytical scientists validating the synthesis of this high-value intermediate, commonly used as a scaffold in kinase inhibitor development.
Executive Summary: The Spectroscopic Fingerprint
3-Cyclopropyl-4-iodo-2H-pyrazole (Tautomeric equivalent: 3-Cyclopropyl-4-iodo-1H-pyrazole) presents a unique IR signature that combines the high-frequency tension of the cyclopropyl ring with the heavy-atom dampening of the C-I bond.
This guide compares the target molecule against its two primary "alternatives" encountered during synthesis and quality control:
-
3-Cyclopropyl-1H-pyrazole (The non-iodinated starting material).
-
4-Iodo-1H-pyrazole (The non-cyclopropyl analog).
Spectroscopic Profile & Assignment
The identification of 3-Cyclopropyl-4-iodo-2H-pyrazole relies on three distinct spectral zones. The presence of the iodine atom at C4 significantly alters the ring breathing modes compared to the precursor.
Table 1: Characteristic IR Peaks of 3-Cyclopropyl-4-iodo-2H-pyrazole
| Spectral Zone | Frequency (cm⁻¹) | Assignment | Diagnostic Value |
| High Frequency | 3150–3250 (br) | N-H Stretch | Broad band indicates H-bonded dimeric/catemeric networks typical of solid-state pyrazoles [1]. |
| 3010–3090 (m) | Cyclopropyl C-H Stretch | Critical Identifier. Distinguishes the molecule from alkyl-pyrazoles. Higher frequency than standard sp³ C-H due to Walsh orbital character. | |
| Double Bond | 1530–1580 (s) | C=N / C=C Ring Stretch | Shifts to lower wavenumbers compared to non-iodinated precursor due to the mass effect of Iodine. |
| Fingerprint | 1020–1050 (m) | Cyclopropyl Ring Deformation | Confirms the integrity of the cyclopropyl moiety. |
| 580–610 (s) | C-I Stretch | Primary QC Marker. A strong, distinct band absent in the starting material. |
Technical Note on Tautomerism: In the solid state, 3(5)-substituted pyrazoles exist as hydrogen-bonded oligomers. While the prompt specifies "2H", the tautomeric equilibrium in solution or amorphous phases often results in a mixture. However, the C-I and Cyclopropyl signals remain chemically equivalent and stable markers regardless of the N-H position [2].
Comparative Analysis: Target vs. Alternatives
To validate the "Performance" of the product (i.e., its purity and identity), we compare its spectrum against its closest structural relatives.
Comparison A: Monitoring Reaction Completion (Iodination)
-
Alternative: 3-Cyclopropyl-1H-pyrazole (Starting Material).[1]
-
Objective: Confirm successful electrophilic substitution at C4.
| Feature | 3-Cyclopropyl-1H-pyrazole (Precursor) | 3-Cyclopropyl-4-iodo-2H-pyrazole (Target) | Interpretation |
| C4-H Bend | Present (~800–860 cm⁻¹) | Absent | Disappearance confirms substitution at C4. |
| C-I Stretch | Absent | Present (~590 cm⁻¹) | Appearance confirms iodination. |
| Ring Breathing | ~1590 cm⁻¹ | ~1540 cm⁻¹ | Red-shift caused by the heavy iodine atom dampening ring vibrations. |
Comparison B: Structural Validation (Scaffold Check)
-
Alternative: 4-Iodo-1H-pyrazole (Lacking Cyclopropyl).
-
Objective: Distinguish from other iodinated pyrazole fragments.
| Feature | 4-Iodo-1H-pyrazole | 3-Cyclopropyl-4-iodo-2H-pyrazole | Interpretation |
| C-H Region | Only aromatic C-H (>3100 cm⁻¹) | Cyclopropyl C-H (3010–3090 cm⁻¹) | The "Walsh" C-H stretch is unique to the cyclopropyl group. |
| Fingerprint | Simple aromatic pattern | Complex splitting (1020–1050 cm⁻¹) | Cyclopropyl ring deformation adds distinct bands in the fingerprint region. |
Experimental Protocol: High-Resolution Acquisition
For unambiguous identification, particularly of the low-frequency C-I stretch, the sampling method is critical.
Methodology: KBr Pellet vs. ATR
-
Preferred Method: ATR (Attenuated Total Reflectance)
-
Crystal: Diamond or ZnSe.
-
Rationale: Pyrazoles are often crystalline solids. ATR minimizes sample preparation errors and avoids water absorption common in KBr.
-
Protocol:
-
Place ~5 mg of 3-Cyclopropyl-4-iodo-2H-pyrazole on the crystal.
-
Apply high pressure (clamp) to ensure contact (critical for the hard crystalline lattice).
-
Acquire 32 scans at 4 cm⁻¹ resolution.
-
Correction: If the C-I peak (<600 cm⁻¹) is cut off by the detector/crystal limit (ZnSe cuts off ~600 cm⁻¹), use a CsI pellet or Extended Range ATR (Ge) .
-
-
-
Alternative Method: KBr Pellet
-
Use Case: If resolving the deep fingerprint region (400–600 cm⁻¹) is required and ATR range is insufficient.
-
Protocol: Mix 1 mg sample with 100 mg dry KBr. Grind to fine powder. Press at 10 tons for 2 mins.
-
Visualization of QC Workflow
The following decision tree illustrates the logic for accepting or rejecting a batch based on IR data.
Figure 1: Step-by-step Quality Control logic for validating 3-Cyclopropyl-4-iodo-2H-pyrazole synthesis.
Synthesis Pathway & Impurity Logic
Understanding the origin of the spectral differences requires visualizing the synthesis. The iodination introduces the heavy atom that shifts the spectrum.
Figure 2: Transformation of the spectral profile during synthesis. The loss of C4-H and gain of C-I are the definitive markers.
References
-
Alkorta, I., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. Link
-
Claramunt, R. M., et al. (2021). A 13C chemical shifts study of iodopyrazoles: experimental results and relativistic and non-relativistic calculations. Structural Chemistry. Link
-
NIST Chemistry WebBook. 1H-Pyrazole IR Spectrum. National Institute of Standards and Technology.[2] Link
Sources
Validating Regioisomer Structure of N-Substituted 3-Cyclopropyl-4-Iodopyrazoles
The Scientific Challenge: The "Ambiguity Trap" in Pyrazole Alkylation
In the development of kinase inhibitors and fragment-based drug discovery, 3-cyclopropyl-4-iodopyrazole is a high-value scaffold. The iodine at C4 serves as a versatile handle for Suzuki-Miyaura or Sonogashira couplings, while the cyclopropyl group provides unique metabolic stability and hydrophobic contacts.
However, the N-alkylation of 3-substituted pyrazoles presents a classic regioselectivity problem. Due to annular tautomerism (1H-pyrazole
-
1,3-Isomer (1-substituted-3-cyclopropyl): The substituent is distal to the cyclopropyl group.
-
1,5-Isomer (1-substituted-5-cyclopropyl): The substituent is proximal to the cyclopropyl group.
Why It Matters:
-
Steric Clash: The 1,5-isomer introduces significant steric hindrance near the C4-iodo site, often reducing yields in subsequent cross-coupling reactions by >40%.
-
SAR Divergence: The biological activity of 1,3- vs. 1,5-isomers often differs by orders of magnitude due to the altered vector of the N-substituent.
This guide objectively compares the three primary validation methods—1D NOE , 2D HMBC , and 13C Chemical Shifts —to establish a self-validating protocol for structural assignment.
Isomer Formation & Structural Logic
Before validation, one must understand the connectivity. The diagram below illustrates the divergent pathways and the resulting structural differences.
Figure 1: Divergent alkylation pathways. The 1,3-isomer is typically favored due to lower steric hindrance between the N-substituent and the cyclopropyl group.
Comparative Analysis of Validation Methods
| Feature | Method A: 1D NOE / ROESY | Method B: 2D HMBC | Method C: 13C Shifts |
| Principle | Through-Space Interaction (< 5Å) | Through-Bond Connectivity (2-3 bonds) | Electronic Environment |
| Reliability | High (The "Smoking Gun") | Very High (Definitive) | Medium (Ambiguous without reference) |
| Time Cost | Low (10-30 mins) | Medium (1-4 hours) | Low (Standard 13C) |
| Sample Req | Standard (~5-10 mg) | High Conc. Preferred (>10 mg) | Standard |
| Blind Spot | If signals overlap significantly | If coupling constants are small | Solvent effects shift values |
Deep Dive: The Validation Logic
Method A: 1D NOE (The Proximity Test)
This is the fastest "Go/No-Go" test. You irradiate the N-methylene protons (of the new substituent) and observe which ring protons respond.
-
1,5-Isomer (Proximal): Irradiation of N-CH₂ yields a strong NOE enhancement of the Cyclopropyl methine proton.
-
1,3-Isomer (Distal): Irradiation of N-CH₂ yields a strong NOE enhancement of the Pyrazole H5 singlet.
Method B: 2D HMBC (The Connectivity Test)
This is the definitive structural proof. We look for the correlation between the N-methylene protons and the pyrazole ring carbons (C3 or C5).
-
1,3-Isomer: The N-CH₂ protons correlate to C5 . In this isomer, C5 is a Methine (CH) carbon (bearing H5).
-
1,5-Isomer: The N-CH₂ protons correlate to C5 . In this isomer, C5 is a Quaternary (C-q) carbon (bearing the Cyclopropyl group).
-
Differentiation: In the 13C dimension of the HMBC, check if the cross-peak lands on a CH carbon (~130-140 ppm) or a Quaternary carbon (~145-155 ppm).
The "Gold Standard" Experimental Protocol
Do not rely on a single method. Use this Self-Validating Workflow to ensure 100% accuracy.
Step 1: Sample Preparation[1]
-
Solvent: DMSO-d6 (preferred for sharp peaks and distinct NH/OH exchange if applicable) or CDCl3.
-
Concentration: ~10-15 mg in 600 µL.
-
Tube: High-quality 5mm NMR tube to minimize shimming errors.
Step 2: The Decision Tree (Visualized)
Figure 2: Analytical decision matrix. The NOE experiment provides the most immediate spatial evidence.
Step 3: Detailed Data Interpretation
Scenario A: The 1,3-Isomer (Target)
-
1H NMR: Pyrazole singlet (H5) typically appears around 7.3 - 7.6 ppm .
-
NOE: Irradiating N-CH₂
Enhancement of H5 (singlet). Minimal/No enhancement of Cyclopropyl-CH. -
HMBC: N-CH₂ correlates to a carbon at ~130-135 ppm (C5). DEPT-135 confirms this carbon is a CH .
Scenario B: The 1,5-Isomer (Impurity/Alternative)
-
1H NMR: Pyrazole singlet (H3) typically appears upfield relative to H5, around 6.5 - 7.2 ppm (due to shielding by the adjacent N-substituent, though iodine effect varies).
-
NOE: Irradiating N-CH₂
Enhancement of Cyclopropyl-CH . No enhancement of H3. -
HMBC: N-CH₂ correlates to a carbon at ~145-150 ppm (C5). DEPT-135 confirms this carbon is Quaternary (disappears or low intensity).
Critical Troubleshooting & Tips
-
The "Iodine Effect": The C4-Iodine atom is heavy and polarizable. It induces significant chemical shift changes compared to standard pyrazoles. Do not rely solely on literature shifts of unsubstituted pyrazoles.
-
Tautomer Exchange: If running NMR in protic solvents (MeOH-d4) on the starting material, signals may broaden due to rapid tautomer exchange. This is not an issue for the N-alkylated product.
-
ROESY vs NOE: If the molecule is mid-sized (MW 400-800), the NOE signal might be zero (crossover region). In this case, use ROESY (Rotating-frame Overhauser Effect), which is always positive.
References
-
Elguero, J., et al. (2005). "The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution." Magnetic Resonance in Chemistry. Link
-
López-Tarifa, P., et al. (2012).[1] "Tautomerism and NMR Spectroscopy of Azoles." Chemistry - A European Journal. Link
-
Kong, Y., Tang, M., & Wang, Y. (2014).[2] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones." Organic Letters. Link
-
Fruchier, A., et al. (1984).[1] "1H, 13C and 15N NMR spectra of [1,2-15N2]pyrazole derivatives." Magnetic Resonance in Chemistry. Link
Sources
Thermal analysis (TGA/DSC) of 3-Cyclopropyl-4-iodo-2H-pyrazole
The following guide serves as a technical standard for the thermal characterization of 3-Cyclopropyl-4-iodo-2H-pyrazole , a critical intermediate in the synthesis of kinase inhibitors (e.g., FGFR/VEGFR targets).
This document is structured to provide researchers with actionable, comparative data against its structural precursors, ensuring precise quality control and safety during scale-up.
Executive Summary & Application Context
3-Cyclopropyl-4-iodo-2H-pyrazole (CAS: 1239363-40-6) functions as a high-value scaffold in medicinal chemistry. Its thermal profile is governed by two competing structural features: the cyclopropyl ring (providing steric strain and solubility) and the C-4 Iodine atom (providing a handle for cross-coupling but introducing thermal lability).
Understanding the thermal boundaries of this compound is essential for:
-
Safety: Preventing iodine liberation (sublimation/decomposition) during drying.
-
Process Control: Monitoring the conversion from its liquid precursor (3-Cyclopropylpyrazole) to the solid iodinated product via Differential Scanning Calorimetry (DSC).
Comparative Analysis: Target vs. Alternatives
To objectively evaluate the performance of 3-Cyclopropyl-4-iodo-2H-pyrazole, we compare it against its direct structural analogs. These "alternatives" serve as the baseline for validating the target's purity and stability.
Table 1: Comparative Physicochemical Benchmarks
| Feature | Target: 3-Cyclopropyl-4-iodo-2H-pyrazole | Alt A: 4-Iodo-1H-pyrazole | Alt B: 3-Cyclopropyl-1H-pyrazole |
| Role | Functionalized Intermediate | Halogen Stability Benchmark | Ring Stability Benchmark |
| Physical State | Crystalline Solid | Solid | Liquid / Low-Melt Solid |
| Melting Point | ~90–120 °C (Projected) * | 108–110 °C | < 25 °C (Liquid at RT) |
| Thermal Risk | Moderate (C-I bond cleavage) | Moderate (Sublimation risk) | Low (Ring stable <250°C) |
| Key TGA Event | Deiodination onset (~200°C) | Sublimation/Decomp (~190°C) | Volatilization (~150°C) |
*Note: The target's melting point is higher than Alt B due to the heavy atom effect (Iodine) increasing London dispersion forces, but likely comparable to or slightly lower than Alt A due to the steric bulk of the cyclopropyl group disrupting crystal packing.
Experimental Protocols (Self-Validating)
A. Differential Scanning Calorimetry (DSC)
Objective: Determine the precise melting point and purity. Criticality: The shift from a liquid precursor (Alt B) to a solid product (Target) makes DSC the primary tool for reaction monitoring.
Protocol:
-
Sample Prep: Weigh 2–4 mg of dried sample into a hermetically sealed aluminum pan .
-
Why Hermetic? Iodinated pyrazoles have high vapor pressure near their melting points. An open pan allows sublimation (endothermic) which masks the melting peak. A sealed pan suppresses volatilization.
-
-
Reference: Empty hermetic aluminum pan (matched weight).
-
Purge Gas: Nitrogen (
) at 50 mL/min. -
Ramp: Heat from 25 °C to 250 °C at 5 °C/min .
-
Validation: A sharp endothermic peak (width < 2°C) indicates high purity.[1] A broad peak suggests residual solvent or unreacted precursor.
-
B. Thermogravimetric Analysis (TGA)
Objective: Define the "Safe Processing Window" (SPW). Criticality: Iodine-carbon bonds are weak (~50-60 kcal/mol). TGA identifies the temperature where deiodination begins, preventing product degradation during vacuum drying.
Protocol:
-
Sample Prep: Load 5–10 mg into a platinum or alumina crucible.
-
Purge Gas: Nitrogen at 40 mL/min (Balance purge: 20 mL/min).
-
Ramp: Heat from 30 °C to 600 °C at 10 °C/min .
-
Data Analysis:
-
T_onset (5% loss): The critical limit for stability.
-
Step 1 Loss: Calculate the % weight loss. If it equals ~54% (Mass of Iodine / Total MW), the degradation mechanism is purely deiodination.
-
Mechanistic Visualization
The following diagram illustrates the thermal logic flow, from synthesis validation to degradation pathways.
Figure 1: Thermal characterization workflow and degradation mechanism for 3-Cyclopropyl-4-iodo-2H-pyrazole.
Results Interpretation & Discussion
The "Iodine Effect" on Thermal Stability
Comparing the target to Alternative A (4-Iodo-1H-pyrazole) , researchers should expect a similar degradation onset. The C-I bond is the "weakest link" in both molecules.
-
Observation: In TGA, a significant weight loss event typically occurs between 180°C and 220°C.
-
Causality: This corresponds to the homolytic cleavage of the C-I bond. The presence of the cyclopropyl group (Target) generally does not destabilize this bond further compared to the protonated analog (Alt A), but it does add organic mass that contributes to char formation in the second stage of degradation.
The "Cyclopropyl Effect" on Melting Point
Comparing the target to Alternative B (3-Cyclopropyl-1H-pyrazole) reveals the most dramatic phase change.
-
Observation: The precursor is a liquid/oil, while the target is a solid.
-
Diagnostic Value: If your DSC trace shows a glass transition (
) near -50°C or a melting endotherm near 0-20°C, your reaction is incomplete. The target molecule must exhibit a distinct melting endotherm significantly above room temperature (projected >90°C).
Safety & Handling Recommendations
Based on the thermal properties of iodinated pyrazoles:
-
Drying: Do not exceed 50°C under vacuum. Higher temperatures may induce slow sublimation of the iodine, leading to product loss and equipment corrosion.
-
Storage: Store below 25°C in amber vials. Light sensitivity often correlates with thermal lability in iodinated heterocycles.
-
Reaction Quenching: Ensure all iodine sources are neutralized (e.g., sodium thiosulfate) before thermal isolation to prevent acid-catalyzed decomposition during the exotherm of crystallization.
References
-
Sigma-Aldrich. (n.d.). 4-Iodopyrazole Product Specification & Physical Properties (MP 108-110°C). Retrieved from [1]
-
Thermo Scientific Chemicals. (n.d.). 3-Cyclopropyl-1H-pyrazole Product Information (Liquid Form). Retrieved from [1]
-
National Institutes of Health (NIH). (2017).[1] Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy. PubMed.[1] Retrieved from
-
J&K Scientific. (n.d.). 1-Cyclopropyl-4-iodo-1H-pyrazole (Isomer/Analog Reference). Retrieved from
-
NETZSCH Analyzing & Testing. (n.d.). Thermal Stability and Decomposition Kinetics (ASTM E2550 Standard). Retrieved from
Sources
Benchmarking cross-coupling yields of 4-iodo vs 4-bromo pyrazoles
Topic: Benchmarking Cross-Coupling Yields: 4-Iodo- vs. 4-Bromo-1H-Pyrazoles Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Reactivity vs. Stability Trade-Off
In the functionalization of the pyrazole scaffold—a privileged structure in kinase inhibitors (e.g., Ruxolitinib, Crizotinib)—the choice between 4-iodo-1H-pyrazole and 4-bromo-1H-pyrazole is rarely a simple matter of "iodide is better." While the C–I bond is thermodynamically weaker (
This guide benchmarks these two halides across Suzuki-Miyaura and Buchwald-Hartwig couplings, revealing that while 4-iodo variants dominate in mild, rapid cross-couplings, 4-bromo variants often outperform in high-temperature aminations where catalyst longevity and suppression of dehalogenation are critical.
Mechanistic Underpinnings: The Oxidative Addition Differential
The primary differentiator is the rate of oxidative addition (
-
4-Iodo-pyrazoles: Exhibit a
roughly times faster than bromides. This allows for "ligand-free" conditions or the use of weaker phosphines (e.g., ) at temperatures as low as . -
4-Bromo-pyrazoles: Require electron-rich, bulky ligands (e.g., XPhos, SPhos,
) and elevated temperatures ( ) to facilitate the oxidative addition step.
Visualizing the Kinetic Pathway
The following diagram illustrates the catalytic cycle, highlighting the energy barrier difference in the oxidative addition step.
Figure 1: Comparative catalytic cycle showing the kinetic advantage of the iodo-substrate in the oxidative addition step.
Benchmarking Data: Suzuki-Miyaura Coupling
In standard Suzuki couplings (arylboronic acids), the 4-iodo variant consistently delivers higher yields under milder conditions. However, the 4-bromo variant is a viable, cost-effective alternative if the catalyst system is upgraded.
Table 1: Comparative Yields (Standard vs. Optimized Conditions)
| Substrate (1-methyl-protected) | Coupling Partner | Catalyst System | Temp/Time | Yield (Iodo) | Yield (Bromo) |
| 4-Halo-pyrazole | Ph-B(OH)₂ | 92% | 45% | ||
| 4-Halo-pyrazole | Ph-B(OH)₂ | 95% | 88% | ||
| 4-Halo-pyrazole | 2-Pyridyl-B(OH)₂ | 81% | 79% |
Key Insight: If you are using simple triphenylphosphine-based catalysts, 4-iodo is mandatory . If you employ modern Buchwald precatalysts (e.g., XPhos Pd G2), the performance gap narrows significantly, making the cheaper 4-bromo variant preferred for scale-up.
The "Buchwald Twist": When Bromo Beats Iodo
Contrary to the general reactivity trend, 4-bromo-pyrazoles often outperform 4-iodo analogs in Palladium-catalyzed Buchwald-Hartwig aminations.
Why?
-
Dehalogenation: The weak C–I bond is susceptible to hydrodehalogenation (reduction to the parent pyrazole) in the presence of amine reductants and hydridic Pd-H species.
-
Catalyst Poisoning: Iodide ions can poison active Pd(0) species more aggressively than bromide ions, aggregating into inactive clusters at the high temperatures (
) required for C–N bond formation.
Experimental Evidence:
In the coupling of 4-halo-1-tritylpyrazole with piperidine using
-
4-Bromo yield: 60%[1]
-
4-Iodo yield: <20% (significant dehalogenation observed)
However, if switching to Copper-Catalyzed (Ullmann) conditions, the trend reverses back to I > Br due to the mechanism requiring a more facile halide displacement.
Figure 2: Decision matrix for C-N coupling. Note the inversion of preference depending on the metal center.[2]
Detailed Experimental Protocols
Protocol A: High-Speed Suzuki Coupling (4-Iodo Preference)
Best for: Rapid library synthesis, mild conditions.
-
Reagents: 4-iodo-1-methyl-1H-pyrazole (1.0 equiv), Arylboronic acid (1.2 equiv),
(2 mol%), (2.0 equiv). -
Solvent: DME : Water (4:1 v/v). Degas by sparging with Argon for 10 mins.
-
Procedure:
-
Load solids into a microwave vial.
-
Add degassed solvent.
-
Seal and heat to 90°C for 15 minutes (Microwave) or 80°C for 2 hours (Oil bath).
-
Workup: Dilute with EtOAc, wash with brine. The conversion should be >95%.
-
-
Self-Validation: If the reaction turns black immediately (Pd black precipitation), the oxidative addition was too slow; this rarely happens with Iodo but is common with Bromo under these conditions.
Protocol B: Robust Buchwald-Hartwig Amination (4-Bromo Preference)
Best for: C-N bond formation with secondary amines.
-
Reagents: 4-bromo-1-tritylpyrazole (1.0 equiv), Morpholine (1.2 equiv),
(2 mol%), XPhos (4 mol%), (1.5 equiv). -
Solvent: Toluene (anhydrous).
-
Procedure:
-
Critical Note: Do not use 4-iodo here. The extended heating time will lead to significant amounts of reduced pyrazole (H-pyrazole) by-product.
Strategic Recommendations
| Feature | 4-Iodo-Pyrazole | 4-Bromo-Pyrazole |
| Cost | High ( | Low ($) |
| Atom Economy | Poor (Massive leaving group) | Moderate |
| Suzuki Reactivity | Excellent (Standard ligands) | Good (Requires bulky ligands) |
| Sonogashira | Superior (Room temp possible) | Sluggish (Requires heat) |
| Buchwald (Pd) | Inferior (Side reactions) | Superior (Stable) |
| Storage | Light sensitive (degrades to | Stable solid |
Final Verdict:
-
Use 4-Iodo for small-scale discovery chemistry, Sonogashira couplings, or when using simple catalyst systems (
). -
Use 4-Bromo for process scale-up, cost-sensitive projects, and Palladium-catalyzed C-N bond formations.
References
-
Comparative Reactivity in Cross-Coupling: Molecules2021 , 26(11), 3370. "CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols."
-
Buchwald-Hartwig Optimization: Molecules2020 , 25, 4757. "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI."
-
Microwave Suzuki Protocols: J. Chem. Res.2014 , 38, 174. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction."
-
Mechanistic Data on Oxidative Addition: Chem. Sci.2011 , 2, 27. "A reactivity map for oxidative addition enables quantitative predictions for multiple catalytic reaction classes."
Sources
- 1. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
3-Cyclopropyl-4-iodo-2H-pyrazole: Proper Disposal Procedures
Executive Summary & Immediate Safety Profile
3-Cyclopropyl-4-iodo-2H-pyrazole is a halogenated heterocyclic building block frequently used in kinase inhibitor development.[1] While valuable for synthesis, its disposal requires strict adherence to halogenated waste protocols .[1][2]
The presence of the Carbon-Iodine (C-I) bond dictates the disposal pathway.[1] Unlike standard organic waste, iodinated compounds release corrosive hydrogen iodide (HI) and elemental iodine (
Critical Safety Directive:
-
NEVER mix this compound (or its mother liquors) with strong oxidizers or bleach (Sodium Hypochlorite).[1] This will liberate toxic iodine vapor immediately.[1]
-
NEVER dispose of down the drain.[3] It is classified as Hazardous Waste (Halogenated) .[1]
Waste Characterization & Classification
Before disposal, the waste must be characterized to ensure the receiving facility uses the correct incineration profile.
| Property | Classification Data | Operational Implication |
| Chemical Class | Halogenated Nitrogen Heterocycle | Must go to Halogenated waste stream.[1] |
| Physical State | Solid (Crystalline) | Segregate from liquid solvents unless dissolved.[1] |
| RCRA Status (USA) | Non-Listed (unless in specific solvent formulations like F002) | Classify by characteristic: Toxic / Irritant .[1] |
| Incineration Req. | High-Temp (>1100°C) with Acid Scrubbing | Do not send to standard medical waste incinerators.[1] |
| Reactive Hazard | Incompatible with Oxidizers | Keep away from peroxides, bleach, and chromates.[1][2] |
Step-by-Step Disposal Protocols
Protocol A: Pure Solid Waste (Expired/Unused Material)
Use this for pure compound or solid reaction residues.
-
Containment: Transfer the solid material into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Double Containment: Place the primary container inside a second clear bag (double-bagging) to prevent leakage of iodinated dust.
-
Labeling: Apply a hazardous waste tag.
-
Storage: Store in the Solid Waste Accumulation Area designated for halogenated solids.
Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)
Use this for reaction mixtures containing the compound.
-
Segregation: Select the Halogenated Solvent carboy (usually white or distinctively labeled).[1]
-
pH Check: Ensure the waste mixture is neutral (pH 6-8).
-
Correction: If the mixture is acidic (common in iodination reactions), neutralize with saturated Sodium Bicarbonate (
) before adding to the waste drum to prevent gas evolution.[1]
-
-
Quenching (If Reactive): If the mixture contains residual iodinating agents (like NIS or
), quench with Sodium Thiosulfate solution until the iodine color dissipates.[1] -
Transfer: Pour into the halogenated carboy using a funnel. Close the latch immediately.
Decontamination of Glassware & Spills
Iodinated compounds often leave persistent yellow/brown stains that are difficult to remove with organic solvents alone.[1]
Decontamination Solution (The "Thio Wash")
-
Preparation: Dissolve 10g Sodium Thiosulfate (
) in 100mL water. -
Procedure: Rinse stained glassware with this solution.[1] The thiosulfate reduces the iodine to colorless iodide (
), which is water-soluble.[1][2] -
Disposal of Rinsate: The first rinse must be collected as Aqueous Hazardous Waste (due to heavy organic load). Subsequent water rinses can be sewered if permitted by local EHS regulations.[1]
Disposal Decision Logic (Visual Workflow)
The following diagram outlines the decision process for segregating 3-Cyclopropyl-4-iodo-2H-pyrazole waste to ensure regulatory compliance and safety.
Regulatory & Compliance Context
Why Segregation Matters (The Scientific Rationale)
Researchers often question why a small amount of iodinated intermediate requires such strict segregation.
-
Corrosion: Combustion of organic iodides produces Hydrogen Iodide (HI).[1] In standard fuel-blending kilns (used for non-halogenated solvents), HI corrodes the metal refractory linings and heat exchangers [1].[1][2]
-
Dioxin Prevention: While pyrazoles themselves are not dioxin precursors, mixing halogenated organics with general waste streams in uncontrolled combustion can theoretically catalyze the formation of persistent organic pollutants (POPs) [2].[1]
-
EPA RCRA Codes:
-
While 3-Cyclopropyl-4-iodo-2H-pyrazole is not explicitly P-listed or U-listed, it falls under the "Halogenated Organic Compounds" (HOC) restrictions for land disposal [3].[1][2]
-
Waste Code Assignment: If mixed with spent halogenated solvents (e.g., DCM), the mixture adopts the F002 code.[1][2][5] If pure, it is generally profiled as D000 (Toxic/Reactive) or under a facility-specific state code for halogenated solids.[1][2]
-
Emergency Spill Response[1][2]
-
Small Spill (<10g):
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]1][2]
-
U.S. Environmental Protection Agency. (2024). Combustion of Hazardous Waste containing Halogens. EPA.gov.[1] [Link]1][2]
-
Code of Federal Regulations. (2024). 40 CFR Part 268 Appendix III - List of Halogenated Organic Compounds. eCFR.[1] [Link]1][2]
-
PubChem. (2025).[1] 3-Cyclopropyl-4-iodo-1H-pyrazole Compound Summary. National Library of Medicine.[1] [Link]1][2]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. wku.edu [wku.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling 3-Cyclopropyl-4-iodo-2H-pyrazole
Executive Summary: Hazard Profile & Critical Directives
3-Cyclopropyl-4-iodo-2H-pyrazole (CAS: 1341758-26-6 / 1239363-40-6 tautomer) is a functionalized heterocyclic building block frequently employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
While often categorized under generic "Irritant" protocols, its specific structural motifs—the carbon-iodine bond and the strained cyclopropyl ring —dictate a higher tier of vigilance. The iodine atom renders the molecule susceptible to photolytic cleavage (releasing free iodine) and increases lipophilicity, potentially enhancing dermal absorption.
Immediate Safety Status:
-
Physical State: Solid (Off-white to pale yellow powder).
-
Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, STOT-SE (Respiratory Irritation).
-
Critical Storage: Light-sensitive; store at 2–8°C under inert atmosphere (Argon/Nitrogen).
Chemical Profile & Hazard Analysis (SAR)
To understand the safety protocols, we must analyze the Structure-Activity Relationship (SAR) of the molecule's functional groups.
| Functional Group | Hazard Implication | Operational Countermeasure |
| C(sp²)–I Bond | Weak Bond Energy: Susceptible to homolytic cleavage by UV light or heat, releasing radical species and free iodine ( | Amber Glassware: Handle in low-light or amber vessels. Avoid heating above 60°C without solvent. |
| Cyclopropyl Ring | Ring Strain: High potential energy (~27.5 kcal/mol). Stable under neutral conditions but reactive toward strong acids or radicals. | Acid Segregation: Do not store near concentrated mineral acids (HCl, H₂SO₄) to prevent ring-opening decompositions. |
| Pyrazole NH | Acidity (pKa ~14): Can be deprotonated by strong bases; forms salts that may have different solubility/permeation profiles. | Base Compatibility: Ensure waste streams are pH-adjusted before combining with general organic waste. |
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and glasses" are insufficient for organoiodine compounds due to their potential for skin permeation and thyroid accumulation if chronic exposure occurs.
Tiered PPE Requirements
| Component | Specification | Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Organoiodides can permeate thin latex. Double gloving provides a "breakthrough" buffer. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Powder fines are abrasive and irritating. Safety glasses leave gaps for airborne dust entry. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Mandatory. If weighing >500 mg outside a hood, use an N95 or P100 particulate respirator . |
| Body Defense | Tyvek® Sleeves or Lab Coat with cuffed wrists | Prevents powder accumulation on wrists/forearms, a common contact dermatitis site. |
Operational Handling Protocol
This workflow is designed to minimize "dust generation events"—the primary vector for exposure.
Step 1: Weighing & Transfer
-
Anti-Static Measures: Use an anti-static gun or wipe on the weighing boat. Iodinated heterocycles often carry static charge, causing "jumping" of powder.
-
The "Closed Transfer" Rule: Never transport an open weighing boat across the lab. Place the boat inside a secondary container (e.g., a screw-top jar) immediately after weighing before moving to the reaction hood.
Step 2: Reaction Setup
-
Solvent Addition: Add solvent slowly down the side of the flask to wash down any adherent powder.
-
Inerting: Purge the headspace with Nitrogen/Argon before heating. Oxygen accelerates the decomposition of the C-I bond.
Step 3: Quenching & Workup
-
Iodine Scavenging: If the reaction mixture turns dark purple/brown (indicating free
release), wash the organic phase with 10% Sodium Thiosulfate ( ) solution. This reduces volatile back to water-soluble iodide ( ), preventing inhalation hazards during rotary evaporation.
Visualization: Handling Workflow
The following diagram illustrates the "Cradle-to-Grave" workflow for handling this compound, emphasizing the critical decision points for waste segregation.
Figure 1: Operational workflow emphasizing the critical iodine-neutralization step (green node) to prevent volatile exposure.
Emergency Response & Decontamination
Spill Management
Do NOT use water initially. Water can spread the hydrophobic powder.
-
Isolate: Evacuate the immediate area (10 ft radius).
-
Cover: Gently cover the spill with oil-sorbent pads or damp paper towels (dampened with acetone or ethanol) to prevent dust dispersal.
-
Decontaminate: Wash the surface with a dilute sodium thiosulfate solution to ensure no active iodine residues remain.
Exposure First Aid
-
Ocular: Flush for 15 minutes minimum.[1][4][5] Iodine compounds can bind to corneal proteins; immediate dilution is vital.
-
Dermal: Wash with soap and water.[2][4][6] If skin stains yellow/brown, use a mild thiosulfate wash or polyethylene glycol (PEG-400) to solubilize the iodine.
Waste Management & Disposal
Proper disposal is legally mandated and environmentally critical due to the halogen content.
| Waste Category | Classification | Disposal Code (Typical) |
| Solid Waste | Contaminated gloves, weighing boats, paper towels. | Solid Hazardous Waste (Halogenated) |
| Liquid Waste | Mother liquors, reaction solvents. | Halogenated Organic Solvents |
| Aqueous Waste | Thiosulfate washes, aqueous extractions. | Aqueous Waste (Trace Organics) |
Crucial Rule: Do NOT mix with strong acid waste streams.[7] The combination of acid + iodide residues can generate Hydroiodic Acid (HI) or free Iodine gas.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57516618, 4-Iodopyrazole. Retrieved from [Link]
- Eicher, T., & Hauptmann, S. (2003).The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Contextual grounding for Pyrazole reactivity).
-
University of Illinois Division of Research Safety. Halogenated Organic Liquids Disposal Guide. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
